1-Benzyl-2-methylpiperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOHZRWAEINEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293429 | |
| Record name | 2-Methyl-1-(phenylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777-38-8 | |
| Record name | 2-Methyl-1-(phenylmethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=777-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-(phenylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Benzyl-2-methylpiperidine chemical properties and structure
An In-depth Technical Guide to 1-Benzyl-2-methylpiperidine: Chemical Properties, Structure, and Synthetic Insights for Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, stereochemical nature, spectroscopic signatures, and synthetic pathways. The narrative is structured to provide not just data, but actionable insights into the causality behind its chemical behavior and its utility as a molecular scaffold.
Molecular Structure and Physicochemical Properties
This compound is a tertiary amine featuring a piperidine ring N-substituted with a benzyl group and C-substituted with a methyl group at the 2-position. The presence of the methyl group at the C2 position introduces a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-1-benzyl-2-methylpiperidine and (S)-1-benzyl-2-methylpiperidine.
The stereochemistry of the 2-methyl substituent is a critical design element in drug development. The spatial orientation of the methyl group can profoundly influence ligand-receptor binding interactions, potency, selectivity, and metabolic stability.[1][2] The flexible, three-dimensional nature of the N-benzyl piperidine motif is frequently exploited by medicinal chemists to optimize both efficacy and physicochemical properties.[3]
Key Physicochemical Data
| Property | Value | Source/Basis |
| Molecular Formula | C₁₃H₁₉N | [4] |
| Molar Mass | 189.30 g/mol | [4] |
| Appearance | Colorless to pale yellow oil | Inferred from similar compounds[5] |
| Boiling Point (Est.) | ~270-280 °C (at 760 mmHg) | Estimated from 1-benzylpiperidine and considering the addition of a methyl group. |
| Chiral Centers | 1 (at C2 position) | Structural Analysis |
| LogP (Calculated) | ~3.0-3.5 | Estimation based on structure |
Synthesis and Reaction Chemistry
The construction of the this compound scaffold is straightforward and can be accomplished via several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale.
Protocol 1: Reductive Amination (Preferred Method)
This is often the most efficient and high-yielding approach for preparing tertiary amines. It involves the reaction of a secondary amine (2-methylpiperidine) with an aldehyde (benzaldehyde) in the presence of a reducing agent.
Workflow: Reductive Amination
Caption: Reductive amination workflow for synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-methylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, add benzaldehyde (1.05 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the iminium ion in the presence of the starting aldehyde.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Causality Insight: Reductive amination is preferred over direct N-alkylation with benzyl chloride because it is a one-pot procedure that often results in cleaner reactions with fewer side products, such as the formation of quaternary ammonium salts.[6]
Reactivity Profile
-
Nucleophilic Nitrogen: The lone pair of electrons on the nitrogen atom makes it a moderately strong nucleophile and a Brønsted-Lowry base. It will readily react with acids to form piperidinium salts.
-
N-Debenzylation: The benzyl group is a common protecting group for amines because it can be readily removed. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) is a standard method to cleave the C-N benzyl bond, yielding toluene and 2-methylpiperidine. This reaction is crucial for subsequent functionalization of the piperidine nitrogen.
-
Benzylic Position Reactivity: While the benzylic C-H bonds are typically stable, they can be susceptible to oxidation under harsh conditions. However, the primary reactivity of the molecule is dominated by the nitrogen atom.
Spectroscopic Characterization
While a publicly available, verified spectrum for this compound is elusive, its spectral features can be reliably predicted based on its structure and data from analogous compounds like 1-benzylpiperidine and 2-methylpiperidine.[7][8][9]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (δ 7.2-7.4 ppm): A multiplet in this region corresponding to the five protons of the phenyl ring.
-
Benzylic Protons (δ ~3.5 ppm): Two diastereotopic protons on the benzylic carbon (-CH₂-Ph) will likely appear as two doublets (an AB quartet) due to geminal coupling.
-
Piperidine Ring Protons (δ 1.2-3.0 ppm): A series of complex, overlapping multiplets corresponding to the protons on the piperidine ring. The proton on the chiral center (C2) would be a multiplet coupled to the adjacent methyl group and methylene protons.
-
Methyl Protons (δ ~1.0-1.2 ppm): A doublet corresponding to the three protons of the methyl group at the C2 position, coupled to the single proton on the C2 carbon.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons (δ ~127-140 ppm): Expect four signals for the phenyl ring: one quaternary carbon (ipso-carbon) and three signals for the CH carbons.
-
Benzylic Carbon (δ ~60-65 ppm): A single peak for the -CH₂-Ph carbon.
-
Piperidine Carbons (δ ~20-60 ppm): Five distinct signals corresponding to the carbons of the piperidine ring. The signal for the C2 carbon will be in the lower field part of this range due to its proximity to the nitrogen.
-
Methyl Carbon (δ ~15-20 ppm): A single peak for the C2-methyl carbon.
Mass Spectrometry (Predicted Fragmentation)
Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 189. The most characteristic fragmentation pathway would be the cleavage of the benzylic C-N bond to form the highly stable tropylium ion or benzyl cation at m/z = 91 . This is a hallmark fragmentation for N-benzyl compounds.[10] Another significant fragment would arise from the loss of the benzyl group, resulting in a fragment at m/z = 98 .
Caption: Predicted major fragmentation pathways in EI-MS.
Applications in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry. The piperidine ring is a common motif in numerous approved drugs, and its substitution allows for fine-tuning of pharmacological and pharmacokinetic properties.[2][11]
Key Strategic Advantages:
-
Scaffold for Lead Optimization: It serves as a versatile three-dimensional building block. The nitrogen atom provides a key site for interaction (e.g., hydrogen bonding, salt bridge formation) with biological targets, while the benzyl and methyl groups can be modified to explore structure-activity relationships (SAR).[12]
-
CNS-Active Agents: The lipophilic nature of the benzyl group can facilitate penetration of the blood-brain barrier, making this scaffold suitable for developing agents targeting the central nervous system. Derivatives of benzylpiperidine have been investigated as acetylcholinesterase inhibitors for Alzheimer's disease.[13][14]
-
Chiral Probes: The defined stereochemistry of the (R) and (S) enantiomers allows for the exploration of stereoselective interactions with chiral biological targets like enzymes and receptors.[1] This is critical for improving potency and reducing off-target effects.
-
Bioisosteric Replacement: The N-benzylpiperidine motif can be considered a bioisostere of other chemical groups, allowing chemists to modulate properties like solubility, metabolism, and receptor affinity while maintaining the core binding interactions.[3][15]
The introduction of the methyl group at the 2-position provides a steric and electronic handle to modulate the basicity of the nitrogen and the conformational preference of the piperidine ring, both of which are critical parameters in drug design.
Conclusion
This compound is more than a simple chemical entity; it is a strategic platform for the development of novel therapeutics. Its accessible synthesis, predictable chemical reactivity, and structurally versatile nature make it an important tool for researchers, scientists, and drug development professionals. A thorough understanding of its stereochemistry, reactivity, and spectroscopic signatures is essential for leveraging this scaffold to its full potential in the design of next-generation medicines.
References
-
PrepChem.com. Synthesis of 1-Benzyl-2-piperidinemethanol. [Link][16]
-
Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". [Link][6]
-
ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link][11]
-
ResearchGate. SAR of 2-methylpiperidine: effects of ring stereochemistry. [Link][1]
-
ResearchGate. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link][18]
-
PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link][20]
-
Usiena air. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. [Link][23]
-
PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link][13]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link][3]
-
Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. [Link][2]
-
PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link][14]
-
ResearchGate. 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. [Link][25]
-
RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link][26]
-
MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link][15]
-
PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link][10]
-
Quora. Which is more reactive towards SN1, benzyl chloride or 1-chloro-2-phenylethane? [Link][27]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. rsc.org [rsc.org]
- 7. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methylpiperidine [webbook.nist.gov]
- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. prepchem.com [prepchem.com]
- 17. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. (S)-1-Benzyl-2-methylpiperazine | CAS#:511254-92-5 | Chemsrc [chemsrc.com]
- 20. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1-Benzyl-4-methylpiperidine | C13H19N | CID 3966943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. usiena-air.unisi.it [usiena-air.unisi.it]
- 24. spectrabase.com [spectrabase.com]
- 25. researchgate.net [researchgate.net]
- 26. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 27. quora.com [quora.com]
1-Benzyl-2-methylpiperidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Benzyl-2-methylpiperidine, a heterocyclic amine of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical and physical properties, explore common synthetic routes with mechanistic insights, analyze its spectroscopic signature, and discuss its applications, particularly within the realm of drug discovery.
Core Chemical and Physical Properties
This compound, a substituted piperidine, possesses a unique combination of a chiral center at the 2-position of the piperidine ring and a benzyl group attached to the nitrogen atom. These structural features are pivotal to its chemical behavior and biological activity.
| Property | Value | Source |
| CAS Number | 777-38-8 | [1] |
| Molecular Formula | C13H19N | [1] |
| Molecular Weight | 189.3 g/mol | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a topic of interest for its applications in creating more complex molecules. A common and illustrative method involves the reductive amination of a suitable keto-amine precursor.
Illustrative Synthetic Pathway: Reductive Amination
A prevalent method for the synthesis of this compound involves the reaction of 2-methylpiperidine with benzaldehyde in the presence of a reducing agent. This reaction proceeds through an iminium ion intermediate, which is subsequently reduced to the final product.
Caption: Synthetic pathway for this compound via reductive amination.
Experimental Protocol: Reductive Amination
Materials:
-
2-Methylpiperidine
-
Benzaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of 2-methylpiperidine (1.0 eq) in methanol, add benzaldehyde (1.0 eq) at room temperature.
-
Stir the mixture for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic, and careful control is necessary to prevent side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a suitable solvent for both the reactants and the reducing agent. It also acts as a proton source for the reduction of the iminium ion.
-
Sodium Borohydride as Reducing Agent: NaBH4 is a mild and selective reducing agent, ideal for the reduction of iminium ions without affecting the aromatic ring of the benzaldehyde.
-
Aqueous Workup: The aqueous workup is essential to remove any unreacted starting materials, byproducts, and inorganic salts.
Spectroscopic Analysis
The structural elucidation of this compound relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic protons (a singlet or AB quartet around 3.5-4.0 ppm), and the protons of the piperidine ring, including the methyl group (a doublet around 1.0-1.2 ppm). |
| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons (125-140 ppm), the benzylic carbon (around 60-65 ppm), and the carbons of the piperidine ring (20-60 ppm), including the methyl carbon (around 15-20 ppm). |
| IR Spectroscopy | The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic components, as well as C-N stretching vibrations. |
Reactivity and Applications in Drug Development
The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[2][3] The presence of the benzyl group can influence the molecule's lipophilicity and its ability to engage in π-stacking interactions with biological targets.[2] The methyl group at the 2-position introduces a chiral center, which can be crucial for stereospecific interactions with enzymes and receptors.
The N-benzyl piperidine motif is frequently utilized by medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates.[2] It can provide crucial cation-π interactions with target proteins and serves as a platform for optimizing the stereochemical aspects of potency and toxicity.[2]
Derivatives of 1-benzylpiperidine have been investigated for a range of therapeutic applications, including as inhibitors of acetylcholinesterase for the potential treatment of Alzheimer's disease and as ligands for the serotonin transporter.[4] The versatility of the piperidine ring as a scaffold allows for the synthesis of a wide array of derivatives with diverse pharmacological profiles.[4]
References
-
ChemBK. This compound. Available at: [Link]
-
PubChem. 1-Benzylpiperidine. Available at: [Link]
-
PubChem. 1-Benzyl-2-methylpiperazine. Available at: [Link]
-
PubChem. 1-Benzyl-4-piperidylamine. Available at: [Link]
-
PubChem. 1-Benzyl-4-methylpiperidine. Available at: [Link]
-
ACS Publications. Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Available at: [Link]
-
PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available at: [Link]
-
Chemsrc. (S)-1-Benzyl-2-methylpiperazine. Available at: [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
-
PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]
-
MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Benzyl-2-methylpiperidine
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-benzyl-2-methylpiperidine, a valuable substituted piperidine scaffold in medicinal chemistry and organic synthesis. The document details methodologies starting from readily available precursors, including 2-methylpiperidine and 2-picoline. Each synthetic strategy is examined through the lens of mechanistic causality, procedural robustness, and comparative efficiency. The guide is intended for researchers, chemists, and process development professionals, offering field-proven protocols, quantitative data, and visual workflows to facilitate practical application and strategic decision-making in a laboratory setting.
Introduction and Strategic Overview
This compound is a tertiary amine featuring the piperidine heterocycle, a privileged structure in numerous FDA-approved drugs due to its ability to confer favorable pharmacokinetic properties.[1] The benzyl group serves as a common protecting group for the piperidine nitrogen and is a key structural motif in various biologically active compounds.[2][3] The synthesis of this target molecule can be approached from two principal retrosynthetic disconnections, dictating the choice of starting materials:
-
C-N Bond Formation: This strategy involves creating the bond between the piperidine nitrogen and the benzyl group's benzylic carbon. This is the most direct and common approach, typically starting with 2-methylpiperidine.
-
Ring Formation/Modification: This approach involves constructing or modifying the piperidine ring itself from an acyclic or aromatic precursor, such as 2-picoline (2-methylpyridine).
This guide will elaborate on the two most field-proven strategies: Direct N-Alkylation of 2-methylpiperidine and a multi-step synthesis commencing with the Catalytic Hydrogenation of 2-picoline.
Strategy I: Direct N-Alkylation of 2-Methylpiperidine
This is the most straightforward and frequently employed method for synthesizing this compound. The core of this strategy is a nucleophilic substitution reaction where the secondary amine of 2-methylpiperidine attacks an electrophilic benzyl source, typically a benzyl halide.
Mechanistic Rationale
The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of 2-methylpiperidine acts as the nucleophile, attacking the electrophilic methylene carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide). A base is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
-
Choice of Base: An inorganic base like potassium carbonate (K₂CO₃) is often preferred. It is inexpensive, sufficiently strong to deprotonate the resulting ammonium salt, and easily removed by filtration.[4][5] Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions and more careful handling.[5]
-
Choice of Solvent: A polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal.[5][6] These solvents can dissolve the reactants and the inorganic base while effectively solvating the cation of the base, enhancing the nucleophilicity of the amine. Protic solvents like ethanol can also be used but may lead to side reactions, such as solvolysis of the benzyl halide.[4]
Experimental Workflow & Protocol
The following diagram outlines the general workflow for the N-alkylation strategy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Known Biological Activities of 1-Benzyl-2-methylpiperidine and its Derivatives
Abstract
The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the known and inferred biological activities of 1-Benzyl-2-methylpiperidine. Due to the limited direct research on this specific molecule, this document synthesizes data from structurally related analogs to forecast its potential pharmacological profile. We will delve into the diverse activities exhibited by benzylpiperidine derivatives, including their interactions with the central nervous system, potential as anticancer agents, and antimicrobial effects. This guide is intended for researchers, scientists, and professionals in drug development, offering insights to direct future research and unlock the therapeutic potential of this chemical class.
Introduction: The Benzylpiperidine Scaffold
The benzylpiperidine motif, characterized by a piperidine ring attached to a benzyl group, is a cornerstone in the design of therapeutic agents, particularly those targeting the central nervous system (CNS).[1] The structural combination of a basic piperidine ring and an aromatic benzyl group provides a versatile framework for interacting with a wide range of biological targets.[1] While this compound (CAS No. 777-38-8) itself is not extensively studied, its structural analogs have demonstrated significant pharmacological activities.[2] This guide will explore these activities to build a predictive pharmacological profile for this compound.
Central Nervous System (CNS) Activity
Derivatives of benzylpiperidine have shown a wide spectrum of activities within the central nervous system, primarily as stimulants, inhibitors of monoamine transporters, and ligands for various receptors.
Stimulant and Monoamine Transporter Inhibition
A close structural analog, 2-benzylpiperidine, is known to be a stimulant drug.[3] Its mechanism of action involves the inhibition of monoamine reuptake, although it is significantly less potent than other stimulants like methylphenidate.[3] Specifically, 2-benzylpiperidine has a reported affinity (Ki) of 6,360 nM for the dopamine transporter (DAT) and a functional inhibition (IC50) in the range of 3,780 to 8,800 nM.[3] It also shows weak inhibition of the norepinephrine transporter (NET) and the serotonin transporter (SERT).[3]
Structure-activity relationship (SAR) studies on other N-benzylpiperidine analogs have shown that the introduction of electron-withdrawing groups on the benzyl ring can enhance binding affinity to the DAT.[4] This suggests that modifications to the benzyl moiety of this compound could modulate its potency and selectivity as a monoamine transporter inhibitor.
Acetylcholinesterase (AChE) Inhibition
Several 1-benzylpiperidine derivatives have been identified as potent acetylcholinesterase (AChE) inhibitors, a key target in the treatment of Alzheimer's disease.[5][6][7] For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a highly potent and selective AChE inhibitor with an IC50 of 5.7 nM.[5] Another derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine, is also a very potent AChE inhibitor with an IC50 of 0.56 nM.[6] The basicity of the piperidine nitrogen atom appears to be crucial for this activity.[6]
Given these findings, this compound could serve as a foundational structure for the development of novel AChE inhibitors. The presence of the methyl group at the 2-position of the piperidine ring may influence its binding affinity and selectivity.
Sigma (σ) Receptor Ligands
Benzylpiperidine derivatives have also been explored as ligands for sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders.[1][8][9] Both σ1 and σ2 receptor subtypes are targeted by these compounds. The length of the linker between the benzylpiperidine moiety and other parts of the molecule can significantly influence the affinity for σ1 receptors.[8] For example, a series of benzylpiperazine derivatives, which share structural similarities with benzylpiperidines, have been developed as potent σ1 receptor antagonists with antinociceptive effects.[9]
Monoacylglycerol Lipase (MAGL) Inhibition
Recent research has identified benzylpiperidine-based compounds as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol.[10] MAGL inhibitors are being investigated for their potential anti-inflammatory, anti-nociceptive, and anti-cancer properties.[10] This opens another avenue for the potential therapeutic application of this compound derivatives.
Anticancer and Antioxidant Activities
A synthesized heterocyclic molecule, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride, has demonstrated significant cytotoxic effects on A549 lung cancer cells, with an IC50 of 32.43 µM.[11] However, this same compound showed limited antioxidant activity as measured by DPPH radical scavenging.[11] This suggests that the anticancer activity of this particular derivative is likely not mediated by antioxidant properties. The piperidine ring is a common feature in many biologically active compounds, and its derivatives are considered important for anticancer studies.[11]
Antimicrobial Activity
N-benzyl piperidin-4-one derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities.[12] These compounds showed potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli.[12] Furthermore, research on N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, which contains a 2-methylpiperidine core, has indicated potential antifungal properties against pathogens like Cryptococcus neoformans and Trichophyton species.[13] These findings suggest that this compound could be a promising scaffold for the development of new antimicrobial agents.
Synthesis of Benzylpiperidine Derivatives
The synthesis of benzylpiperidine derivatives can be achieved through various established chemical routes. A common method involves the N-alkylation of a piperidine derivative with a benzyl halide. For instance, 1-benzylpiperazine can be synthesized by reacting piperazine with benzyl chloride.[14] A similar approach can be envisioned for the synthesis of this compound from 2-methylpiperidine.
Another versatile method is reductive amination, where a piperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent.[13] For example, reacting 2-methylpiperidine with benzaldehyde followed by reduction would yield this compound.
The synthesis of more complex derivatives often involves multi-step procedures, including protection and deprotection of functional groups, and coupling reactions.[7][10][15]
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a standard colorimetric method to assess the AChE inhibitory activity of a test compound.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., this compound derivative)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Add 25 µL of the test compound at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.
Data Presentation
Table 1: Biological Activities of Selected Benzylpiperidine Derivatives
| Compound/Derivative | Biological Activity | Target | Potency (IC50/Ki) | Reference |
| 2-Benzylpiperidine | Stimulant, Monoamine Reuptake Inhibitor | DAT | Ki = 6,360 nM | [3] |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Acetylcholinesterase Inhibitor | AChE | IC50 = 5.7 nM | [5] |
| 1-Benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | Anticancer | A549 cells | IC50 = 32.43 µM | [11] |
| N-benzyl piperidin-4-one derivatives | Antimicrobial | A. niger, E. coli | Potent activity | [12] |
Visualizations
Figure 2: A diagram illustrating the potential signaling pathways and molecular targets in the CNS for this compound derivatives based on the activities of related compounds.
Conclusion and Future Directions
While direct biological data for this compound is scarce, the extensive research on its structural analogs provides a strong foundation for predicting its pharmacological potential. The benzylpiperidine scaffold is a versatile platform for designing molecules with a wide range of biological activities, including CNS modulation, anticancer, and antimicrobial effects.
Future research should focus on the synthesis and systematic biological evaluation of this compound and its derivatives. Key areas of investigation should include:
-
CNS Activity: Comprehensive screening against a panel of CNS targets, including monoamine transporters, AChE, and sigma receptors, is warranted.
-
Anticancer Potential: Evaluation of cytotoxicity against a diverse panel of cancer cell lines.
-
Antimicrobial Efficacy: Testing against a broad spectrum of bacterial and fungal pathogens.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and piperidine rings to optimize potency, selectivity, and pharmacokinetic properties.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this promising class of compounds.
References
-
PrepChem.com. Synthesis of 1-Benzyl-2-piperidinemethanol. Available from: [Link]
-
Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Available from: [Link]
-
PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Available from: [Link]
-
Usiena air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Available from: [Link]
-
PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available from: [Link]
-
Organic Syntheses. 1. Available from: [Link]
-
PubMed Central. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available from: [Link]
-
Wikipedia. 2-Benzylpiperidine. Available from: [Link]
-
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2025). Available from: [Link]
-
DrugMAP. Details of the Drug. Available from: [Link]
-
PubChem. 1-Benzyl-2-methylpiperazine. Available from: [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]
-
ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available from: [Link]
-
ResearchGate. (2025). (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Available from: [Link]
-
PubMed Central. 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Available from: [Link]
-
PubMed. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
-
PubMed Central. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 4. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
- 11. nwmedj.org [nwmedj.org]
- 12. researchgate.net [researchgate.net]
- 13. Buy N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine | 1095155-43-3 [smolecule.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to the Research Applications of 1-Benzyl-2-methylpiperidine Derivatives
Introduction: The Architectural Significance of the 1-Benzylpiperidine Moiety in Drug Discovery
The 1-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1][2] Its prevalence stems from a unique combination of structural features: a basic piperidine ring, which can be protonated at physiological pH, and an aromatic benzyl group. This arrangement provides a versatile framework for interacting with a multitude of biological targets, particularly within the central nervous system (CNS).[3] The N-benzyl group can enhance solubility and facilitate crucial cation-π and π-π interactions with the active sites of various target proteins.[2] This guide will provide an in-depth exploration of the burgeoning research applications of 1-benzyl-2-methylpiperidine derivatives, highlighting their therapeutic potential and the underlying molecular mechanisms.
Part 1: Neuropharmacological Frontiers: Targeting Cognitive and Affective Disorders
The inherent ability of the 1-benzylpiperidine core to cross the blood-brain barrier has made it a focal point for the development of novel neuropharmacological agents.[4] Research has predominantly converged on three key areas: Alzheimer's disease, neuropathic pain and neurodegeneration, and mood disorders.
Acetylcholinesterase Inhibition: A Cornerstone in Alzheimer's Disease Research
A significant body of research has established 1-benzylpiperidine derivatives as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][6] The cholinergic hypothesis of Alzheimer's disease posits that a deficit in cholinergic neurotransmission contributes to the cognitive decline observed in patients. By inhibiting AChE, these compounds can increase the synaptic levels of acetylcholine, thereby ameliorating cognitive symptoms.[5][6]
A notable example is the derivative 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which has demonstrated exceptionally potent AChE inhibition with an IC50 value of 0.56 nM.[5] This compound exhibited an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE), highlighting its remarkable selectivity.[5] Further structure-activity relationship (SAR) studies have revealed that introducing bulky substituents at the para position of the benzamide moiety and alkyl or phenyl groups on the benzamide nitrogen can dramatically enhance inhibitory activity.[5][7] The development of rigid analogues, such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), has led to clinically successful drugs for the treatment of Alzheimer's disease.[6]
Quantitative Data on Representative 1-Benzylpiperidine AChE Inhibitors:
| Compound Name/Reference | Target | Assay Type | IC50 / Ki (nM) | Selectivity |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride[5] | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.56 | ~18,000-fold over BuChE |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride[7] | Acetylcholinesterase (AChE) | Enzyme Inhibition | 1.2 | ~34,700-fold over BuChE |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)[6] | Acetylcholinesterase (AChE) | Enzyme Inhibition | 5.7 | ~1,250-fold over BuChE |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
-
Preparation of Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test 1-benzylpiperidine derivative in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme Preparation: Use a purified source of AChE (e.g., from electric eel or recombinant human AChE).
-
Assay Procedure: a. In a 96-well plate, add the buffer, AChE enzyme solution, and varying concentrations of the test compound. b. Incubate the mixture for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). c. Initiate the reaction by adding the substrate, acetylthiocholine iodide, and DTNB. d. Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Sigma Receptor Modulation: A Target for Neuropathic Pain and Neurodegeneration
Several 1-benzylpiperidine derivatives have demonstrated high affinity for sigma receptors (σ1 and σ2).[8] These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[3][8] For instance, the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile exhibits a high affinity for the sigma-1 receptor with a Ki of 1.45 nM and a 290-fold selectivity over the sigma-2 receptor.[8] The development of selective sigma-1 receptor ligands is a promising avenue for novel analgesic and neuroprotective therapies.
Monoamine Transporter Inhibition and Dual-Target Approaches
The piperidine core is a well-established feature in many molecules that interact with monoamine transporters.[9] Certain 1-benzylpiperidine derivatives have been designed as inhibitors of the serotonin transporter (SERT), indicating their potential for development as antidepressants and anxiolytics.[9]
More recently, a dual-target approach has emerged, aiming to simultaneously inhibit AChE and SERT for the treatment of Alzheimer's disease, which often presents with both cognitive and neuropsychiatric symptoms.[9] Researchers have synthesized 1-benzylpiperidine derivatives functionalized with 1,2,3,4-tetrahydroisoquinolines and evaluated their inhibitory activity on both targets.[9] This multi-target strategy represents a sophisticated approach to tackling complex multifactorial diseases.
Part 2: Oncological Research: Uncovering Novel Anti-Cancer Mechanisms
The therapeutic potential of 1-benzylpiperidine derivatives extends beyond neuropharmacology into the realm of oncology.
Disruption of the Cytoskeleton: Anti-tubulin Activity
The piperidine moiety is a key synthetic fragment in the design of anti-cancer drugs.[10] Novel 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives have been synthesized and shown to possess anti-tubulin activity.[10] The most potent of these compounds arrested cancer cells in the G2/M phase of the cell cycle and inhibited tubulin polymerization.[10] This mechanism of action is shared by several clinically successful chemotherapeutic agents.
Targeting DNA Synthesis: Thymidylate Synthase Inhibition
Recent studies have focused on designing 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential inhibitors of thymidylate synthase (TS).[11] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate, an essential precursor for DNA synthesis. The most potent compound from this series exhibited significant cytotoxicity against colorectal and breast cancer cell lines, induced apoptosis, and caused S-phase cell cycle arrest.[11]
Part 3: Modulating the Endocannabinoid System: Anti-inflammatory and Analgesic Potential
The endocannabinoid system plays a critical role in regulating pain and inflammation. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[12] Inhibition of MAGL can lead to elevated levels of 2-AG, resulting in anti-nociceptive and anti-inflammatory effects. Benzylpiperidine and benzylpiperazine-based compounds have been developed as reversible MAGL inhibitors, offering a potential therapeutic strategy for pain and inflammation without the side effects associated with irreversible inhibitors.[12]
Part 4: Synthetic Strategies: Accessing the 1-Benzylpiperidine Core
The synthesis of 1-benzylpiperidine derivatives is typically straightforward, often involving the N-benzylation of a pre-existing piperidine ring.
General Synthetic Protocol for N-Benzylation of Piperidine Derivatives:
-
Reactant Preparation: Dissolve the desired piperidine derivative in a suitable aprotic solvent (e.g., acetonitrile, DMF).
-
Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to the reaction mixture to act as a proton scavenger.
-
Addition of Benzylating Agent: Slowly add the appropriate benzyl halide (e.g., benzyl bromide or benzyl chloride) to the mixture.
-
Reaction Conditions: Heat the reaction mixture under reflux for a specified period (e.g., 2-24 hours) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with a wide range of potential therapeutic applications. The extensive research into their neuropharmacological properties, particularly as acetylcholinesterase inhibitors, has already yielded significant clinical successes. Emerging research into their anti-cancer and anti-inflammatory activities is opening up new avenues for drug discovery. The continued exploration of structure-activity relationships, the development of multi-target ligands, and the application of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved therapeutic agents based on this privileged scaffold.
References
-
PrepChem. Synthesis of 1-Benzyl-2-piperidinemethanol. Available from: [Link]
-
Kawakami, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-9. Available from: [Link]
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-9. Available from: [Link]
-
Yamanashi, Y., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 38(24), 4821-9. Available from: [Link]
-
Sugimoto, H., et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. Available from: [Link]
-
Rojas-Hernández, S., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4475. Available from: [Link]
-
Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. Available from: [Link]
-
MySkinRecipes. 1-Benzyl-2-methylpiperazine hydrochloride. Available from: [Link]
-
Kawakami, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-9. Available from: [Link]
-
Neuna, V., et al. (2025). Comprehensive Characterization and Theoretical Validation of a 4-Benzyl Piperidine Derivative with Multi-Targeted Bioactivity. SSRN. Available from: [Link]
-
Guguloth, R., & Gubbiyappa, S. K. (2025). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. Current Topics in Medicinal Chemistry, 25(11), 1389-1402. Available from: [Link]
-
Organic Syntheses. 1-Benzylpiperazine. Available from: [Link]
-
de Oliveira, A. A., et al. (2018). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 3(12), 17496-17505. Available from: [Link]
-
Al-Ghorbani, M., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 15, 12345. Available from: [Link]
-
Marrazzo, A., et al. (2005). Synthesis and Structure-Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 48(10), 3566-3576. Available from: [Link]
-
MySkinRecipes. 1-Benzyl-5-(hydroxymethyl)piperidin-2-one. Available from: [Link]
-
Vitale, P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6288. Available from: [Link]
-
Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400401. Available from: [Link]
-
Csonka, R., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(16), 4983. Available from: [Link]
-
Scardina, G., et al. (2023). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 28(13), 5019. Available from: [Link]
-
ResearchGate. The Synthesis of 1-Benzylpiperidine Derivatives. Available from: [Link]
-
Rossi, D., et al. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 9(7), 1675-1686. Available from: [Link]
-
Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400401. Available from: [Link]
-
Scardina, G., et al. (2023). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 28(13), 5019. Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Benzyl-5-(hydroxymethyl)piperidin-2-one [myskinrecipes.com]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents [ouci.dntb.gov.ua]
- 11. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
A Senior Application Scientist's Guide to the Chiral Synthesis of (R)-1-Benzyl-2-methylpiperidine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Piperidines
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for interacting with biological targets. When a stereocenter is introduced, as in (R)-1-Benzyl-2-methylpiperidine, the precise control of enantiomeric purity becomes paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. (R)-1-Benzyl-2-methylpiperidine, often known as (R)-pipecoline when the benzyl group is absent, serves as a critical chiral building block for more complex molecules. This guide provides an in-depth exploration of robust and field-proven strategies for its enantioselective synthesis, focusing on the causality behind experimental choices to ensure both scientific integrity and practical applicability.
Strategic Overview: Pathways to Enantiopurity
The synthesis of enantiopure 2-substituted piperidines is a well-studied but challenging field.[1] The primary hurdles include controlling the stereocenter at the C2 position adjacent to the nitrogen atom and preventing racemization. This guide will focus on three principal strategies that offer reliable access to the target (R)-enantiomer:
-
Catalytic Asymmetric Hydrogenation: A direct, atom-economical approach that creates the chiral center by reducing a prochiral pyridinium salt with a chiral catalyst.[2][3]
-
Chiral Pool Synthesis: A classic strategy that leverages a naturally occurring, enantiopure starting material, in this case, (R)-pipecolic acid.
-
Chiral Auxiliary-Mediated Synthesis: A substrate-controlled method where a recoverable chiral moiety is temporarily attached to the molecule to direct a diastereoselective transformation.[4]
Each strategy will be detailed with mechanistic insights, step-by-step protocols, and an analysis of its advantages and limitations.
Strategy 1: Iridium-Catalyzed Asymmetric Hydrogenation
This method represents one of the most elegant and efficient routes to chiral piperidines. The core principle involves the activation of a stable pyridine ring by converting it into an N-benzylpyridinium salt. This activation enhances its susceptibility to hydrogenation and crucially, prevents the starting material and the product piperidine from coordinating to and deactivating the metal catalyst.[2]
Expertise & Mechanistic Insight
The enantioselectivity is induced by a chiral phosphine ligand coordinated to an iridium metal center. The ligand, such as (R)-SynPhos, creates a chiral pocket around the active site. When the pyridinium salt substrate coordinates to the iridium, the ligand's steric and electronic properties favor hydrogen delivery to one specific face of the C=N double bonds of the partially reduced intermediates, leading to the preferential formation of the (R)-piperidine product. The reaction is believed to proceed through a series of hydride additions, with the enantiodiscriminating step likely being the reduction of a key iminium intermediate.[5]
Experimental Protocol: Asymmetric Hydrogenation of N-Benzyl-2-methylpyridinium Bromide
This protocol is adapted from the highly successful methodology developed by Zhou and coworkers.[2]
Step 1: Synthesis of N-Benzyl-2-methylpyridinium Bromide
-
In a round-bottom flask, dissolve 2-methylpyridine (1.0 eq.) in anhydrous acetonitrile.
-
Add benzyl bromide (1.1 eq.) to the solution.
-
Heat the mixture to reflux for 4-6 hours, during which a precipitate will form.
-
Cool the reaction to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pyridinium salt.
Step 2: Iridium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: In a nitrogen-filled glovebox, stir a mixture of [{Ir(cod)Cl}₂] (0.005 eq., 1 mol% Ir) and (R)-SynPhos (0.011 eq., 2.2 mol%) in a 1:1 mixture of toluene and dichloromethane (CH₂Cl₂) for 20-30 minutes at room temperature.
-
Hydrogenation: Place the N-Benzyl-2-methylpyridinium bromide (1.0 eq.) into a stainless-steel autoclave. Transfer the prepared catalyst solution to the autoclave via syringe.
-
Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to 600 psi (approx. 40 atm) of H₂.
-
Stir the reaction at 28-30 °C for 20-24 hours.
-
Work-up: Carefully release the hydrogen pressure. Add saturated aqueous sodium carbonate solution to the reaction mixture and stir for 20 minutes to neutralize the HBr byproduct and free the amine.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain (R)-1-Benzyl-2-methylpiperidine. Enantiomeric excess (e.e.) is determined by chiral HPLC analysis.
Trustworthiness: Self-Validation and Expected Outcomes
This system is self-validating through consistent characterization. The final product's identity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Crucially, the enantiomeric purity must be verified using a chiral stationary phase column (HPLC or GC), which separates the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess. High yields (typically >90%) and excellent enantioselectivities (often >90% e.e.) are expected with this method.[2][3]
Workflow Diagram
Caption: Asymmetric Hydrogenation Workflow.
Strategy 2: Synthesis from the Chiral Pool
The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[6] For the synthesis of (R)-1-Benzyl-2-methylpiperidine, the ideal starting material is (R)-pipecolic acid, which possesses the desired stereocenter at the C2 position. The synthetic challenge then becomes the selective transformation of the carboxylic acid group into a methyl group while N-benzylating the amine.
Expertise & Mechanistic Insight
This strategy relies on the inherent chirality of the starting material, thus avoiding the need for an asymmetric induction step. The key transformations are standard, high-yielding organic reactions. The carboxylic acid at C2 must be reduced. A direct reduction to a methyl group is harsh; a more controlled sequence involves reduction to the primary alcohol, conversion to a good leaving group (e.g., a tosylate), and subsequent reduction of the leaving group. The secondary amine can be benzylated at various stages, though protecting it early can prevent side reactions.
Experimental Protocol: From (R)-Pipecolic Acid
Step 1: N-Benzylation and Esterification of (R)-Pipecolic Acid
-
Suspend (R)-pipecolic acid (1.0 eq.) and potassium carbonate (K₂CO₃, 3.0 eq.) in ethanol.
-
Add benzyl bromide (1.2 eq.) and heat the mixture to reflux for 12-16 hours.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The product is the ethyl ester of N-benzyl-(R)-pipecolic acid. This step both protects the amine and activates the carboxyl group as an ester for the subsequent reduction.
Step 2: Reduction to (R)-1-Benzyl-2-(hydroxymethyl)piperidine
-
Dissolve the crude ester from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
Add lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the sequential, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined filtrate over Na₂SO₄, filter, and concentrate to yield the chiral alcohol.
Step 3: Conversion of Alcohol to Methyl Group
-
Tosylation: Dissolve the alcohol from Step 2 (1.0 eq.) in anhydrous dichloromethane (DCM) with triethylamine (Et₃N, 1.5 eq.) and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) and stir at 0 °C for 2 hours, then at room temperature overnight. Perform an aqueous workup to isolate the tosylate.
-
Reduction: Dissolve the purified tosylate in anhydrous THF. Add a fresh excess of LiAlH₄ (2.0-3.0 eq.) and heat the mixture to reflux for 6-8 hours.
-
Cool the reaction to 0 °C and perform a Fieser workup as described in Step 2.
-
Extract, dry, and concentrate the organic phase. Purify the final product by column chromatography to yield (R)-1-Benzyl-2-methylpiperidine.
Trustworthiness: Self-Validation and Expected Outcomes
This route is validated by confirming that no racemization occurs during the transformations. This can be checked by comparing the optical rotation of the final product to literature values or by chiral HPLC. Each intermediate should be characterized by standard spectroscopic methods to ensure the desired reaction has occurred before proceeding. While robust, this multi-step sequence will have a lower overall yield than the more direct hydrogenation route.
Workflow Diagram
Caption: Chiral Pool Synthesis Workflow.
Strategy 3: Chiral Auxiliary-Mediated Synthesis
This powerful strategy involves covalently attaching a chiral auxiliary to a prochiral substrate to induce diastereoselectivity in a key bond-forming reaction. The auxiliary is then cleaved and can often be recovered.[4] For this target, an Evans oxazolidinone auxiliary can be used to direct the stereoselective conjugate addition of a methyl group.[7]
Expertise & Mechanistic Insight
The Evans oxazolidinone auxiliary, derived from a chiral amino acid, provides a sterically hindered environment.[] When attached to an α,β-unsaturated carbonyl system (an enoate), it effectively blocks one face of the double bond. Nucleophilic attack, such as the 1,4-conjugate addition of a methyl group via an organocuprate reagent, is forced to occur from the less hindered face. This establishes the new stereocenter with high diastereoselectivity. Subsequent cyclization and removal of the auxiliary yields the chiral piperidine derivative.
Experimental Protocol: Evans Auxiliary Approach
Step 1: Acylation of the Chiral Auxiliary
-
In a flame-dried flask under nitrogen, dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise and stir for 20 minutes.
-
Add 5-bromopentenoyl chloride (1.1 eq.) and allow the reaction to warm to room temperature over several hours.
-
Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with diethyl ether to yield the N-enoyl oxazolidinone.
Step 2: Diastereoselective Conjugate Addition
-
Prepare a Gilman cuprate reagent: Suspend copper(I) iodide (CuI, 1.1 eq.) in anhydrous THF at -40 °C. Add methyllithium (MeLi, 2.2 eq.) dropwise to form the lithium dimethylcuprate (Me₂CuLi).
-
In a separate flask, dissolve the N-enoyl oxazolidinone from Step 1 in anhydrous THF and cool to -78 °C.
-
Add the freshly prepared Gilman reagent via cannula to the enoate solution and stir for 2-3 hours at -78 °C.
-
Quench the reaction with a mixture of saturated aqueous NH₄Cl and ammonia. Extract with diethyl ether and purify by chromatography to yield the alkylated product, now containing the methyl group at the desired stereocenter.
Step 3: Cyclization and Auxiliary Removal
-
The product from Step 2 contains a terminal bromide. Intramolecular cyclization can be induced by treating it with a non-nucleophilic base like sodium hydride (NaH) in THF to form the N-acylated 2-methylpiperidine ring.
-
Auxiliary Cleavage: Cleave the auxiliary by treating the cyclic product with lithium borohydride (LiBH₄) to reduce the amide to the corresponding primary alcohol, which can then be converted to the target methyl group as described in Strategy 2 (Steps 3.1 and 3.2). Alternatively, other cleavage methods can yield different functional groups.
-
The final N-benzylation can be performed on the resulting (R)-2-methylpiperidine using standard conditions (benzyl bromide and a mild base).[9]
Trustworthiness: Self-Validation and Expected Outcomes
The diastereoselectivity of the key conjugate addition step is crucial and is assessed by ¹H NMR analysis or HPLC of the crude product before purification. High diastereomeric excess (d.e. > 95%) is common for Evans auxiliary-directed reactions. The final enantiomeric purity after auxiliary removal should be confirmed by chiral HPLC. This method is versatile but requires more synthetic steps compared to asymmetric catalysis.
Workflow Diagram
Caption: Chiral Auxiliary-Mediated Workflow.
Data Presentation: Comparison of Synthetic Strategies
| Feature | Catalytic Asymmetric Hydrogenation | Chiral Pool Synthesis | Chiral Auxiliary-Mediated Synthesis |
| Principle | Catalyst-controlled asymmetric reduction | Substrate-controlled (inherent chirality) | Auxiliary-controlled diastereoselective reaction |
| Typical Overall Yield | High (>80%) | Moderate (30-50%) | Low-Moderate (20-40%) |
| Enantioselectivity | Excellent (often >90% e.e.) | Excellent (>99% e.e., non-racemic start) | Excellent (Diastereoselectivity often >95%) |
| Number of Steps | 2 | 4-5 | 5+ |
| Key Reagents | Iridium catalyst, Chiral phosphine ligand, H₂ | (R)-Pipecolic acid, LiAlH₄, TsCl | Evans auxiliary, n-BuLi, Organocuprate |
| Scalability | Good; catalyst loading can be low | Moderate; stoichiometric reagents | Challenging; stoichiometric auxiliary |
| Main Advantage | Atom economy, high efficiency, directness | Unambiguous stereochemistry from start | Versatility, well-established reliability |
| Main Disadvantage | Cost of catalyst/ligand, high pressure | Longer sequence, functional group transforms | Long sequence, stoichiometric chiral reagent |
Conclusion and Outlook
The chiral synthesis of (R)-1-Benzyl-2-methylpiperidine can be approached through several robust methodologies, each with distinct advantages.
-
For efficiency, atom economy, and scalability , Iridium-Catalyzed Asymmetric Hydrogenation stands out as the premier industrial and academic choice. Its ability to directly convert a simple, prochiral starting material into the desired enantiopure product in two high-yielding steps is unparalleled.[2]
-
The Chiral Pool Synthesis from (R)-pipecolic acid offers an undeniable advantage in its absolute stereochemical control, starting from a known configuration. However, the route is longer and involves multiple functional group manipulations, which can lower the overall yield.
-
The Chiral Auxiliary-Mediated approach provides excellent stereocontrol and is a reliable, versatile method. While powerful, its stoichiometric use of the auxiliary and the additional steps for attachment and removal make it less efficient for this specific target compared to modern catalytic methods.
For drug development professionals and researchers requiring efficient access to (R)-1-Benzyl-2-methylpiperidine, mastering the catalytic asymmetric hydrogenation route is the most forward-looking and practical investment of time and resources.
References
A consolidated list of authoritative sources cited within this guide.
-
Wang, D., Chen, M., & Zhou, Y. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(40), 10149-10152. Available at: [Link]
-
O'Brien, P., & Unthank, M. G. (2014). Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers. Organic & Biomolecular Chemistry, 12(20), 3216-3226. Available at: [Link]
-
Zhang, W., & Zhang, X. (2014). Asymmetric Hydrogenation of Pyridinium Salts with an Iridium Phosphole Catalyst. Angewandte Chemie International Edition, 53(47), 12761-12764. Available at: [Link]
-
Renom-Carrasco, M., Gajewski, P., Pignataro, L., de Vries, J. G., et al. (2016). A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts. Advanced Synthesis & Catalysis, 358(15), 2483-2489. Available at: [Link]
-
Kunz, H., & Pfrengle, W. (2025). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. Available at: [Link]
-
Li, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. ACS Catalysis, 6(10), 7014-7018. Available at: [Link]
-
Zhang, W., & Zhang, X. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. PubMed. Available at: [Link]
-
Blechert, S., & Dinda, S. (2013). Stereodivergent synthesis of piperidine alkaloids by ring-rearrangement metathesis/reductive lactam alkylation of nitroso Diels-Alder cycloadducts. Chemistry, 19(28), 9358-65. Available at: [Link]
-
Rovis, T. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. Available at: [Link]
-
Padilla-Salinas, R., et al. (2013). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 3(48), 26035-26042. Available at: [Link]
-
ResearchGate. (n.d.). Piperidine-lactones synthesis from (S)- and (R)-homoallylic α-methylbenzylamine. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]
-
Li, G., et al. (2023). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers. Available at: [Link]
-
Liu, Y., et al. (2023). Iridium-catalyzed asymmetric, complete hydrogenation of pyrimidinium salts under batch and flow. Green Chemistry. Available at: [Link]
-
Meyers, A. I., & Brengel, G. P. (1997). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry, 62(15), 5038-5044. Available at: [Link]
- Google Patents. (2012). CN102807523A - Method for preparing (2R,4R)-4-methyl-2-pipecolic acid.
-
Zhang, Z., et al. (2015). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic Letters, 17(18), 4486-4489. Available at: [Link]
-
Wikipedia. (n.d.). Pipecolic acid. Available at: [Link]
-
Amanote Research. (n.d.). Synthesis and Asymmetric Hydrogenation of (3e)-1-Benzyl-3-[(2-Oxopyridin-1(2h)-Yl)methylidene]piperidine-2,6-Dione. Available at: [Link]
-
Jackson, R. F. W. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
-
Casy, A. F., & Hassan, M. M. A. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 51(1), 171-176. Available at: [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]
-
Padilla-Salinas, R., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidines. RSC Publishing. Available at: [Link]
-
Nevado, C., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4948. Available at: [Link]
-
PubChem. (n.d.). Pipecolic acid, (-)-. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]
-
Zhang, X., et al. (2026). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds. Organic Letters. Available at: [Link]
Sources
- 1. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Sci-Hub. A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2‐Substituted Pyridinium Salts / Advanced Synthesis & Catalysis, 2016 [sci-hub.box]
- 6. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Chiral Synthesis of (S)-1-Benzyl-2-methylpiperidine
Abstract: The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, with the stereochemistry at the C2 position often being critical for biological activity. (S)-1-Benzyl-2-methylpiperidine is a key chiral building block and ligand. This guide provides an in-depth analysis of robust and scalable strategies for its enantioselective synthesis. We will explore three field-proven methodologies: catalytic asymmetric hydrogenation of a pyridinium salt, diastereoselective alkylation using a chiral auxiliary, and synthesis from the natural chiral pool. Each section offers a detailed experimental protocol, mechanistic rationale, and comparative data to assist researchers in selecting the optimal strategy for their specific application.
Introduction
(S)-1-Benzyl-2-methylpiperidine is a valuable chiral amine used in the synthesis of pharmaceuticals and as a ligand in asymmetric catalysis. The precise control of the stereocenter at the C2 position is paramount, as different enantiomers can exhibit vastly different pharmacological profiles. The development of efficient, stereoselective, and scalable synthetic routes to access enantiopure 2-alkylpiperidines is therefore a significant objective in synthetic organic chemistry.[1][2] This guide delves into the technical specifics of three distinct and effective approaches to synthesize the (S)-enantiomer.
Strategy 1: Catalytic Asymmetric Hydrogenation of a Pyridinium Salt
This approach is a highly efficient and atom-economical method that installs the chiral center directly through the asymmetric reduction of a prochiral precursor.[1] The strategy involves the activation of 2-methylpyridine by forming an N-benzylpyridinium salt, which enhances its reactivity towards hydrogenation.[1][3] An Iridium-based catalyst featuring a chiral P,N-ligand, such as MeO-BoQPhos, has demonstrated high efficacy in achieving excellent enantioselectivity for this transformation.[1][3][4][5]
Rationale and Mechanistic Insight
The pyridine ring is aromatic and relatively resistant to hydrogenation. N-benzylation disrupts this aromaticity, forming a pyridinium salt that is readily reduced. The chiral iridium catalyst coordinates to the C=N and C=C bonds of the pyridinium ring. The chiral ligand creates a sterically defined environment, forcing the hydrogen to add to one face of the substrate preferentially, thus inducing high enantioselectivity. The choice of ligand is critical; ligands like MeO-BoQPhos have been optimized to provide high enantiomeric ratios for 2-alkyl substituted pyridinium salts.[3]
Experimental Protocol: Asymmetric Hydrogenation
Step 1: Synthesis of 1-Benzyl-2-methylpyridinium Bromide
-
To a solution of 2-methylpyridine (1.0 eq) in acetonitrile (5 mL/mmol) is added benzyl bromide (1.1 eq).
-
The mixture is stirred at 80 °C for 12 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold diethyl ether and dried under vacuum to yield the pyridinium salt as a white solid.
Step 2: Iridium-Catalyzed Asymmetric Hydrogenation
-
In a glovebox, a high-pressure reactor is charged with 1-benzyl-2-methylpyridinium bromide (1.0 eq), [Ir(COD)Cl]₂ (0.5 mol %), and (S,S)-MeO-BoQPhos (1.1 mol %).
-
Anhydrous, degassed dichloromethane (10 mL/mmol) is added.
-
The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction is stirred under 50 atm of H₂ at 50 °C for 24 hours.
-
After cooling and venting, the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography (Ethyl Acetate/Hexane gradient) to afford (S)-1-Benzyl-2-methylpiperidine.
Data Summary
| Method | Catalyst System | e.r. (S:R) | Yield | Reference |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / (S,S)-MeO-BoQPhos | up to 93:7 | High | [1][3] |
Workflow Diagram: Asymmetric Hydrogenation
Caption: Workflow for catalytic asymmetric hydrogenation.
Strategy 2: Chiral Auxiliary-Mediated Diastereoselective Alkylation
This classic and reliable method utilizes a removable chiral auxiliary to direct the stereoselective formation of the C2-methyl bond. The Enders SAMP/RAMP hydrazone methodology is a powerful example.[6] In this approach, a piperidine derivative is converted into a chiral hydrazone. Deprotonation followed by alkylation with methyl iodide occurs with high diastereoselectivity, dictated by the steric influence of the auxiliary. Subsequent removal of the auxiliary yields the desired (S)-2-methylpiperidine, which can then be benzylated.
Rationale and Mechanistic Insight
The (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) auxiliary reacts with a suitable piperidone precursor to form a chiral hydrazone. Upon deprotonation with a strong base like LDA, a chiral lithium aza-enolate is formed. The lithium cation chelates to the nitrogen and the methoxy oxygen of the auxiliary, creating a rigid, sterically-defined conformation. This conformation shields one face of the enolate, forcing the incoming electrophile (methyl iodide) to attack from the less hindered face, thus leading to a high degree of diastereoselectivity.[6] The auxiliary is then cleaved, typically by ozonolysis or reduction, to release the chiral piperidine.
Experimental Protocol: SAMP Auxiliary Method
Step 1: Hydrazone Formation
-
To a solution of N-benzyl-3-piperidone (1.0 eq) in anhydrous toluene is added (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq).
-
The mixture is heated to reflux with a Dean-Stark trap for 12 hours until water formation ceases.
-
The solvent is removed in vacuo, and the crude hydrazone is used directly in the next step.
Step 2: Diastereoselective Alkylation
-
The crude hydrazone is dissolved in anhydrous THF and cooled to -78 °C under a nitrogen atmosphere.
-
Lithium diisopropylamide (LDA) (1.5 eq, freshly prepared) is added dropwise, and the solution is stirred for 4 hours at -78 °C.
-
Methyl iodide (2.0 eq) is added, and the reaction is stirred for another 6 hours at -78 °C.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and warmed to room temperature.
-
The product is extracted with diethyl ether, and the combined organic layers are dried over MgSO₄ and concentrated.
Step 3: Auxiliary Cleavage
-
The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C.
-
Ozone is bubbled through the solution until a persistent blue color is observed.
-
The solution is purged with nitrogen, and triphenylphosphine (1.5 eq) is added.
-
The mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The solvent is removed, and the residue is treated with aqueous NaBH₄ (2.0 eq) in methanol to reduce the intermediate ketone to the piperidine.
-
After standard aqueous workup, the crude product is purified by column chromatography to yield (S)-1-Benzyl-2-methylpiperidine.
Data Summary
| Method | Auxiliary | d.e. | e.e. | Overall Yield | Reference |
| SAMP Alkylation | (S)-SAMP | >96% | >96% | Moderate | [6] |
Workflow Diagram: Chiral Auxiliary Method
Sources
- 1. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking the CNS Therapeutic Potential of the Benzylpiperidine Scaffold: A Mechanistic and Methodological Guide
Introduction: The Benzylpiperidine Moiety as a Privileged Scaffold in Neuropharmacology
The 1-benzylpiperidine framework represents a cornerstone in modern medicinal chemistry, serving as a versatile and "privileged" scaffold for the design of a wide array of centrally acting therapeutic agents. Its intrinsic structural characteristics, which combine a basic piperidine ring with an aromatic benzyl group, create a foundation for potent and selective interactions with a multitude of biological targets within the central nervous system (CNS). While extensive research exists for a range of functionalized 1-benzylpiperidine derivatives, this guide will focus on the core structure of 1-Benzyl-2-methylpiperidine and its likely mechanisms of action, drawing upon the wealth of data from its closely related analogs. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights and actionable experimental protocols to explore the therapeutic potential of this chemical class.
I. The Polypharmacological Landscape of Benzylpiperidine Derivatives
Research into benzylpiperidine analogs has revealed a promiscuous yet often potent and selective interaction with several key receptor and transporter families implicated in a range of neurological and psychiatric disorders. Understanding these interactions is crucial for predicting the biological activity of novel derivatives like this compound.
Cholinesterase Inhibition: A Key Mechanism in Alzheimer's Disease Therapy
A significant body of research has focused on 1-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits.[1] Inhibition of cholinesterases, the enzymes responsible for acetylcholine degradation, is a primary therapeutic strategy.
Derivatives of 1-benzylpiperidine have been shown to be potent AChE inhibitors. For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, also known as donepezil, is a highly potent and selective AChE inhibitor with an IC50 value of 5.7 nM.[2] The benzyl group in these compounds often interacts with the peripheral anionic site (PAS) of the AChE enzyme, while the piperidine moiety binds to the catalytic active site (CAS). The structure-activity relationship (SAR) studies reveal that substitutions on the benzyl ring and modifications to the piperidine linker can significantly modulate inhibitory potency and selectivity for AChE over BuChE.[2][3]
Modulation of Monoamine Transporters: Targeting Depression and Psychostimulant Action
The monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are critical regulators of neurotransmission and are the primary targets for many antidepressant and psychostimulant drugs.
-
Serotonin Transporter (SERT): Several 1-benzylpiperidine derivatives have been evaluated for their ability to inhibit serotonin reuptake.[1][4] The development of dual-target ligands that inhibit both AChE and SERT is an emerging strategy for treating the cognitive and depressive symptoms of Alzheimer's disease.[1][4] The affinity for SERT is influenced by the nature of the benzyl and piperidine substituents, with some analogs showing moderate to high affinity.[4]
-
Dopamine Transporter (DAT): The benzylpiperidine scaffold is also found in compounds that target the dopamine transporter. 2-Benzylpiperidine, a structural isomer, has been shown to be a dopamine reuptake inhibitor, although with lower potency than methylphenidate.[5] Structure-activity relationship studies of N-benzylpiperidine analogues have identified compounds with high affinity for DAT and significant selectivity over SERT and NET.[6] The presence of electron-withdrawing groups on the N-benzyl ring appears to be beneficial for DAT binding.[6]
Interaction with Sigma (σ) Receptors: A Role in Neuroprotection and Neuropathic Pain
Sigma receptors, particularly the σ1 subtype, are intracellular chaperones involved in a variety of cellular functions, including neuroprotection, and are implicated in conditions like Alzheimer's disease and neuropathic pain. A number of benzylpiperidine derivatives exhibit high affinity for sigma receptors.[7] The length of the linker between the 1-benzylpiperidine moiety and other parts of the molecule plays a crucial role in σ1 receptor affinity.[7]
II. Hypothesized Mechanistic Profile of this compound
Based on the extensive data from its structural analogs, a plausible mechanistic profile for this compound can be hypothesized. The presence of the core 1-benzylpiperidine scaffold suggests potential interactions with cholinesterases and monoamine transporters. The 2-methyl substitution on the piperidine ring may influence both potency and selectivity for these targets compared to unsubstituted or 4-substituted analogs.
It is likely that this compound will exhibit some degree of inhibitory activity at AChE and/or BuChE. The benzyl group can be expected to engage with the peripheral anionic site of AChE. Furthermore, interactions with DAT and SERT are also possible, potentially leading to a dual or multi-target profile.
The following diagram illustrates the potential signaling pathways that could be modulated by this compound, based on the known targets of its analogs.
Caption: A generalized experimental workflow for target validation of novel benzylpiperidine derivatives.
IV. Quantitative Data Summary
The following table summarizes the inhibitory activities of representative 1-benzylpiperidine derivatives from the literature to provide a comparative context for future studies.
| Compound/Analog | Target | IC50 / Ki (µM) | Reference |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 0.0057 | [2] |
| Compound 15b (a 1,3-dimethylbenzimidazolinone derivative) | eeAChE | 0.39 | [3] |
| Compound 15j (a 1,3-dimethylbenzimidazolinone derivative) | eqBChE | 0.16 | [3] |
| 2-Benzylpiperidine | DAT | Ki = 6.36 | [5] |
| Compound 5 (a pyridine dicarbonitrile derivative) | hσ1R | Ki = 0.00145 | [7] |
V. Conclusion and Future Directions
The 1-benzylpiperidine scaffold is a highly validated starting point for the development of novel CNS-active agents. Based on a comprehensive analysis of its structural analogs, this compound is hypothesized to interact with cholinesterases and monoamine transporters, making it a compound of interest for neurodegenerative and psychiatric disorders. The experimental protocols detailed in this guide provide a robust framework for elucidating its precise mechanism of action and for guiding the rational design of next-generation therapeutics. Future research should focus on a comprehensive in vitro and in vivo characterization to validate these hypotheses and to explore the full therapeutic potential of this promising chemical entity.
References
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link] [1][4]2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. ResearchGate. [Link]
-
Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors. Taylor & Francis Online. [Link]
-
2-Benzylpiperidine. Wikipedia. [Link] [5]6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. [Link] [3]7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. ACS Publications. [Link]
-
6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. [Link] [7]9. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 6. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Literature Review of 1-Benzyl-2-methylpiperidine: Synthesis, Stereochemistry, and Cholinesterase Inhibition
Abstract
The 1-benzylpiperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in molecules targeting the central nervous system (CNS).[1] This technical guide provides a comprehensive literature review of studies centered on 1-benzyl-2-methylpiperidine and its derivatives. We delve into the synthetic methodologies for its preparation, with a critical focus on stereochemical control, a pivotal factor influencing pharmacological outcomes. The primary biological application discussed is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—enzymes critically implicated in the pathology of Alzheimer's disease. Through an analysis of structure-activity relationships (SAR), molecular binding modes, and detailed experimental protocols, this whitepaper aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate and innovate within this chemical space.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic motifs found in natural products and pharmaceuticals.[2][3] Its conformational flexibility, basic nitrogen atom—which is typically protonated at physiological pH, facilitating key ionic interactions with biological targets—and its three-dimensional character make it an ideal scaffold for drug design. The introduction of a benzyl group at the nitrogen atom (N-1) and a methyl group at the adjacent carbon (C-2) creates this compound, a chiral structure that serves as a foundational template for potent bioactive agents.
Notably, the 1-benzylpiperidine core is a key component of Donepezil (E2020), a highly potent and selective acetylcholinesterase inhibitor and a first-line treatment for Alzheimer's disease.[4][5] This fact has spurred extensive research into related analogues to explore and optimize therapeutic potential. This guide will synthesize the findings from these explorations, focusing on the interplay between chemical synthesis, stereoisomerism, and biological function.
Synthesis and Stereochemical Considerations
The synthesis of this compound can be approached through several established routes. The most direct method is the N-alkylation of the parent heterocycle, 2-methylpiperidine. However, the presence of a chiral center at the C-2 position necessitates careful consideration of stereochemistry, as the resulting enantiomers and diastereomers can exhibit markedly different pharmacological profiles.[6][7]
General Synthesis: N-Alkylation
Direct N-alkylation of 2-methylpiperidine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) is the most common synthetic strategy. The reaction is a nucleophilic substitution where the secondary amine of the piperidine ring attacks the benzylic carbon.
Causality Behind Experimental Choices:
-
Base: A base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA), is essential.[1] It serves to neutralize the hydrohalic acid (e.g., HCl, HBr) formed during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent: Aprotic polar solvents like acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) are typically chosen.[8][9] These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile or electrophile.
-
Stoichiometry: To prevent the formation of a quaternary ammonium salt via dialkylation, it is crucial to avoid a large excess of the benzyl halide.[1] Some procedures recommend the slow addition of the alkylating agent to a solution of the amine to maintain an excess of the piperidine nucleophile throughout the reaction.[1]
}
Figure 1: General workflow for the N-alkylation of 2-methylpiperidine.
Protocol 1: General N-Benzylation of 2-Methylpiperidine
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpiperidine (1.0 eq.).
-
Reagents: Add anhydrous potassium carbonate (2.5 eq.) and anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension.
-
Addition: Add benzyl chloride (1.1 eq.) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 65-70°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the solid K₂CO₃ and salts. Dilute the filtrate with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Step: Purify the crude oil via silica gel column chromatography to yield the final product, this compound. The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Stereoselective Synthesis
Since the biological activity of piperidine derivatives is often stereospecific, controlling the chirality is paramount.[10] If a specific enantiomer of this compound is desired, the synthesis must start with an enantiomerically pure 2-methylpiperidine or employ an asymmetric synthetic route.
Strategies for accessing enantiopure substituted piperidines include:
-
Asymmetric Hydrogenation: The reduction of 2-substituted pyridinium salts using chiral transition metal catalysts (e.g., Iridium-based catalysts with chiral ligands) can produce enantioenriched piperidines.[2][11] For example, N-benzyl-2-methylpyridinium salts have been reduced to the corresponding piperidine with an 82:18 enantiomeric ratio (er).[11]
-
Biosynthesis-Inspired Routes: Multi-component reactions, such as a stereoselective vinylogous Mannich reaction, can be used to construct the chiral piperidine core from acyclic precursors, mimicking biosynthetic pathways.[12]
-
Chiral Pool Synthesis: Starting from readily available chiral molecules like amino acids (e.g., L-lysine), chemists can construct the piperidine ring with defined stereocenters.[10]
The choice of a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group as the nitrogen substituent can influence the stereochemical outcome of subsequent reactions. For instance, in base-mediated epimerization reactions, the bulky N-substituent's preference for an equatorial position can be used to control the thermodynamic equilibrium between diastereomers.[13]
Pharmacological Profile: Cholinesterase Inhibition
The primary therapeutic interest in 1-benzylpiperidine derivatives stems from their potent inhibition of acetylcholinesterase (AChE).[14] AChE is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts. In Alzheimer's disease, the degradation of cholinergic neurons leads to a deficit in ACh, causing cognitive decline.[8][15] By inhibiting AChE, these compounds increase the concentration and duration of action of ACh, providing symptomatic relief.[16]
Structure-Activity Relationship (SAR)
SAR studies reveal how specific structural modifications to the this compound scaffold influence its inhibitory potency and selectivity.
-
The Benzyl Group: The N-benzyl moiety is critical for high-affinity binding. It is proposed to engage in a π-π stacking interaction with the indole ring of the Trp86 residue in the catalytic active site (CAS) of AChE.[14]
-
Substituents on the Benzyl Ring: The potency can be fine-tuned by adding substituents to the benzyl ring. Electron-withdrawing groups, such as halogens (Cl, F) or a nitro group (NO₂), particularly at the ortho or para positions, have been shown to increase inhibitory activity.[15][17] For example, one study found that an ortho-chloro substituted benzylpiperazine derivative had an IC₅₀ of 0.91 µM against AChE.[15]
-
The Piperidine Ring: The basic nitrogen of the piperidine is crucial, likely forming an ionic interaction or hydrogen bond within the active site. The stereochemistry of substituents on the piperidine ring significantly impacts activity. For instance, studies on related 2,6-disubstituted piperidines have shown that cis-isomers can be more active than their trans counterparts as AChE inhibitors.[10]
-
Linker and Terminal Moiety: In more complex derivatives, such as Donepezil, the 1-benzylpiperidine unit is linked to another moiety (an indanone). This second fragment typically binds to the peripheral anionic site (PAS) of AChE, located at the entrance of the active site gorge. This dual-site binding explains the exceptionally high potency of these inhibitors.[14] The benzimidazole ring in some derivatives interacts with Trp286 and Tyr341 in the PAS via π-π stacking.[14]
}
Figure 2: Schematic of a dual-site benzylpiperidine inhibitor binding to AChE.
Quantitative Analysis of Inhibition
The potency of cholinesterase inhibitors is quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC₅₀ values indicate higher potency. Kinetic studies have shown that potent benzylpiperidine inhibitors like Donepezil exhibit a "mixed-type" inhibition, meaning they can bind to both the free enzyme and the enzyme-substrate complex.[16][18]
| Compound/Derivative Class | Target Enzyme | IC₅₀ Value (nM) | Selectivity (AChE/BuChE) | Reference |
| Donepezil (E2020) | AChE | 5.7 | ~1250 | [4] |
| 1,3-Dimethylbenzimidazolinone (15b) | AChE | 390 | - | [14] |
| Benzylpiperazine-Phthalimide (4a) | AChE | 910 | - | [15] |
| 1-Benzylpiperidine-Phenylacetate (19) | AChE | 5100 | ~5.2 | [8] |
| 1-Benzylpiperidine-Phenylacetate (19) | BuChE | 26780 | - | [8] |
| Reference Drugs | ||||
| Tacrine | h-AChE | 424 | - | [5][8] |
| Galantamine | h-AChE | 18600 | - | [5][8] |
| Table 1: Comparative Cholinesterase Inhibitory Activities of Selected Benzylpiperidine Derivatives and Reference Drugs. Note: "h-AChE" refers to human AChE. |
Analytical Characterization and Quality Control
The rigorous characterization of this compound, particularly its stereochemical purity, is essential for reliable pharmacological studies. The presence of an undesired enantiomer could lead to misleading results or unforeseen toxicity.[6] A suite of analytical techniques is employed for this purpose.
Self-Validating System: The combination of chromatographic separation and spectroscopic identification forms a self-validating system. Chromatography confirms the presence of a single major component and quantifies its enantiomeric excess, while NMR and MS confirm that this component has the correct chemical structure.
Chiral Chromatography
Chiral chromatography is the gold standard for separating and quantifying enantiomers.[19]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns (e.g., Chiralpak®) are common for this class of compounds.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is a faster and more environmentally friendly alternative to HPLC, using supercritical CO₂ as the main mobile phase. It often provides excellent resolution for chiral amines.
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralpak® IA or a similar polysaccharide-based CSP.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol). A small amount of an amine modifier (e.g., 0.1% diethylamine) is crucial to add to the mobile phase to prevent peak tailing by deactivating acidic sites on the silica support and ensuring the basic analyte is in its neutral form.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzyl chromophore absorbs (e.g., 254 nm).
-
Validation: The method must be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness. A resolution factor (Rs) of >1.5 between the enantiomer peaks is required for baseline separation.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the chemical structure. To distinguish between enantiomers, chiral solvating agents or chiral derivatizing agents can be used to induce chemical shift differences between the enantiomeric signals in the NMR spectrum.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and, through fragmentation patterns, provides further structural evidence.
Conclusion and Future Directions
The this compound scaffold and its close relatives represent a highly validated and fruitful starting point for the design of potent cholinesterase inhibitors. The research clearly indicates that while the core structure provides the necessary foundation for binding, therapeutic efficacy is exquisitely sensitive to stereochemistry and the nature of substituents on both the benzyl and piperidine moieties. The success of dual-site inhibitors like Donepezil highlights a key strategy for achieving high potency: simultaneously engaging both the catalytic and peripheral sites of the AChE enzyme.
Future research should continue to focus on the stereoselective synthesis of novel analogues, exploring a wider range of substituents to improve potency, selectivity (AChE vs. BuChE), and pharmacokinetic properties (e.g., blood-brain barrier penetration). Furthermore, as the understanding of Alzheimer's pathology evolves beyond the cholinergic hypothesis, derivatizing this privileged scaffold to create multi-target-directed ligands—for instance, by incorporating functionalities that also address amyloid-β aggregation or neuroinflammation—presents a promising avenue for developing the next generation of therapeutics for neurodegenerative diseases.
References
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PMC - PubMed Central. [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1995). PubMed. [Link]
-
Kinetic Study on the Inhibition of Acetylcholinesterase by 1-Benzyl-4-[(5, 6-dimethoxy-1-indanon)-2-yl] methylpiperidine Hydrochloride (E2020). (1995). J-Stage. [Link]
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2021). PubMed Central. [Link]
-
Total Synthesis of (−)-Cassine. (2008). ACS Publications. [Link]
-
Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). (1995). PubMed. [Link]
-
Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2013). PubMed. [Link]
-
Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2013). PMC - PubMed Central. [Link]
-
Synthesis of 1-Benzyl-2-piperidinemethanol. PrepChem.com. [Link]
-
Stereoselective synthesis of cis-2,6-disubstituted piperidines from 1,2-cyclic sulfamidates. (2019). lookchem.com. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2021). MDPI. [Link]
-
Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. (2022). PubMed Central. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. [Link]
-
Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. (2020). PMC - PubMed Central. [Link]
-
Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2024). PMC - PubMed Central. [Link]
-
Preparation of cis-2,6-disubstituted piperidine and piperidinyl acetic... ResearchGate. [Link]
-
1-BENZYLPIPERAZINE. Organic Syntheses. [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. (1997). ACS Publications. [Link]
-
Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. (1995). ACS Publications. [Link]
-
Chiral analysis. Wikipedia. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2021). ACS Publications. [Link]
-
SAR of 2-methylpiperidine: effects of ring stereochemistry. ResearchGate. [Link]
-
Synthesis of 1-benzyl-2-piperidine methanol. PrepChem.com. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016). PMC - NIH. [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a. (2013). SciSpace. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). NIH. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PMC - PubMed Central. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
-
A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. [Link]
-
A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT 1A Dual Inhibitor. ResearchGate. [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. pubs.acs.org. [Link]
-
Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. The Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease [mdpi.com]
- 6. Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 14. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic Study on the Inhibition of Acetylcholinesterase by 1-Benzyl-4-[(5, 6-dimethoxy-1-indanon)-2-yl] methylpiperidine Hydrochloride (E2020) [jstage.jst.go.jp]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
1-Benzyl-2-methylpiperidine synthesis protocol for laboratory scale
An Application Note for the Laboratory-Scale Synthesis of 1-Benzyl-2-methylpiperidine
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a valuable substituted piperidine intermediate in medicinal chemistry and drug development. The primary protocol detailed herein utilizes a robust and widely applicable method: one-pot reductive amination. This approach offers high efficiency and operational simplicity. An alternative method, direct N-alkylation, is also discussed. This guide is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and expert insights to ensure a successful and safe synthesis.
Introduction and Significance
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds. The N-benzyl protecting group is frequently employed due to its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis. This compound, specifically, serves as a key building block for more complex molecules, enabling further functionalization at the piperidine ring. This guide presents a reliable protocol for its synthesis, grounded in established chemical literature.
Synthesis Strategy Overview
Two primary strategies are commonly employed for the N-benzylation of secondary amines like 2-methylpiperidine.
-
Route A: Reductive Amination: This is the featured method in our protocol. It involves the reaction of 2-methylpiperidine with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine. This one-pot procedure is often high-yielding and avoids the handling of lachrymatory and reactive benzyl halides.[1]
-
Route B: Direct N-Alkylation: This classical method involves the direct reaction of 2-methylpiperidine with a benzyl halide (e.g., benzyl chloride or bromide) in the presence of a base.[2][3] While effective, this SN2 reaction can sometimes be complicated by over-alkylation (formation of a quaternary ammonium salt) and requires careful control of stoichiometry.
This document will provide a detailed, step-by-step protocol for the Reductive Amination route due to its superior control and safety profile.
Safety First: Hazard and Risk Analysis
Utmost priority must be given to safety. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.
| Substance | CAS No. | Primary Hazards | Safety Precautions |
| 2-Methylpiperidine | 109-05-7 | Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled, Causes severe skin burns and eye damage.[4][5] | Keep away from heat and ignition sources.[6] Work in a well-ventilated hood. Avoid all contact with skin and eyes. Use corrosion-resistant gloves.[5] |
| Benzaldehyde | 100-52-7 | Harmful if swallowed, Combustible liquid, Causes skin and eye irritation.[7] | Avoid contact with skin and eyes. Do not eat, drink, or smoke when using.[7] Store in a cool, well-ventilated place. |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | Reacts with water to release flammable gases. Causes skin and eye irritation. | Handle under an inert atmosphere (e.g., Nitrogen or Argon). Avoid contact with moisture. Add slowly and in portions. |
| Dichloromethane (DCM) | 75-09-2 | Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. | Use in a well-ventilated hood. Avoid inhaling fumes. Prevent contact with skin. |
| Hydrochloric Acid (HCl) | 7647-01-0 | May be corrosive to metals. Causes severe skin burns and eye damage. May cause respiratory irritation. | Handle with extreme care. Use acid-resistant gloves and face shield. Ensure an emergency eyewash and shower are accessible. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | May be corrosive to metals. Causes severe skin burns and eye damage. | Handle with extreme care. Use acid-resistant gloves and face shield. Dissolving in water is highly exothermic. |
Detailed Protocol: Reductive Amination
This protocol details the synthesis of this compound from 2-methylpiperidine and benzaldehyde.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol (eq.) |
| 2-Methylpiperidine | C₆H₁₃N | 99.17 | 2.00 g | 20.17 (1.0) |
| Benzaldehyde | C₇H₆O | 106.12 | 2.14 mL | 20.17 (1.0) |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 6.41 g | 30.25 (1.5) |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - |
| Acetic Acid, Glacial | CH₃COOH | 60.05 | 0.12 mL | 2.02 (0.1) |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | - | ~50 mL | - |
| 1 M Hydrochloric Acid (aq.) | HCl | - | ~50 mL | - |
| 2 M Sodium Hydroxide (aq.) | NaOH | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - |
| Silica Gel (for chromatography) | SiO₂ | - | As needed | - |
Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, standard glassware for chromatography.
Experimental Workflow
Sources
Application Notes & Protocols: Asymmetric Synthesis of 1-Benzyl-2-methylpiperidine
For: Researchers, scientists, and drug development professionals.
Abstract
The chiral 2-methylpiperidine scaffold is a privileged structural motif found in numerous natural products and active pharmaceutical ingredients (APIs). Its stereochemistry is often critical for biological activity, making enantioselective synthesis a key objective in medicinal chemistry and drug development. This document provides a detailed guide to three distinct and robust methods for the asymmetric synthesis of 1-Benzyl-2-methylpiperidine, a versatile intermediate. We will explore a catalytic approach via asymmetric hydrogenation of a pyridinium salt, a substrate-controlled method using a chiral auxiliary, and a modern biocatalytic strategy. Each section explains the underlying scientific principles, offers field-proven insights into experimental choices, and provides detailed, step-by-step protocols to empower researchers to successfully implement these syntheses.
Introduction: The Significance of Chiral 2-Alkylpiperidines
The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs.[1] When substituted at the 2-position, a stereocenter is created, and the biological activity of the resulting enantiomers can differ dramatically. The ability to selectively synthesize one enantiomer over the other is therefore not merely an academic challenge but a practical necessity for developing safer and more efficacious medicines.[2][3]
This compound serves as a crucial building block. The benzyl group acts as a stable protecting group for the piperidine nitrogen, which can be readily removed via hydrogenolysis to reveal the secondary amine for further functionalization. The methyl group at the C2 position is a simple yet fundamental substituent that allows for the validation of various asymmetric methodologies.
This guide will detail three powerful and distinct strategies for accessing enantiopure this compound:
-
Method A: Iridium-Catalyzed Asymmetric Hydrogenation. A highly efficient, atom-economical catalytic method.
-
Method B: Chiral Auxiliary-Mediated Alkylation. A classic, substrate-controlled method offering high diastereoselectivity.
-
Method C: Transaminase-Mediated Asymmetric Amination. A green, biocatalytic approach with exceptional enantioselectivity.
Method A: Iridium-Catalyzed Asymmetric Hydrogenation
This approach is a powerful example of catalytic asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product.[4] The strategy involves the preparation of a prochiral precursor, 1-benzyl-2-methylpyridinium salt, followed by its hydrogenation using a chiral Iridium(I) complex.[5][6]
Principle of the Method: The pyridine ring is first activated by N-benzylation to form a pyridinium salt. This activation makes the ring susceptible to reduction. The asymmetric hydrogenation step utilizes a chiral catalyst, typically composed of an iridium precursor like [Ir(COD)Cl]₂ and a chiral phosphine ligand. The ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the substrate preferentially, thereby establishing the stereocenter at the C2 position with high enantioselectivity.[7]
Causality Behind Experimental Choices:
-
Pyridinium Salt Formation: Pyridine itself is highly aromatic and resistant to hydrogenation. N-benzylation disrupts this aromaticity, lowering the energy barrier for reduction. Benzyl bromide is a common and effective reagent for this purpose.[7]
-
Catalyst System: Iridium-based catalysts are particularly effective for the hydrogenation of N-heterocycles.[6] The choice of chiral ligand is critical for achieving high enantioselectivity. Ligands like MeO-BoQPhos have demonstrated high performance for the reduction of 2-alkylpyridines.[5]
-
Solvent and Additives: The solvent can influence catalyst solubility and activity. Dichloromethane (DCM) is often a good choice. Additives like iodine (I₂) can act as a co-catalyst, accelerating the reaction and improving conversion by facilitating the oxidative addition of H₂ to the iridium center.
Experimental Protocol: Method A
Part 1: Synthesis of 1-Benzyl-2-methylpyridinium Bromide
-
To a solution of 2-methylpyridine (1.0 eq) in acetonitrile (5 mL/mmol), add benzyl bromide (1.1 eq).
-
Stir the mixture at 60 °C for 12-24 hours. The formation of a precipitate is typically observed.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Filter the resulting solid precipitate and wash it with cold diethyl ether.
-
Dry the solid under vacuum to yield the 1-benzyl-2-methylpyridinium bromide salt, which is often used directly in the next step.
Part 2: Asymmetric Hydrogenation
-
Glovebox Operations: Inside a nitrogen-filled glovebox, add the iridium precursor [Ir(COD)Cl]₂ (0.005 eq) and the chiral ligand (e.g., MeO-BoQPhos, 0.011 eq) to a vial.
-
Add anhydrous, degassed dichloromethane (DCM, 2 mL). Stir for 30 minutes to allow for catalyst pre-formation.
-
In a high-pressure autoclave equipped with a glass insert and a magnetic stir bar, add the 1-benzyl-2-methylpyridinium bromide (1.0 eq) and iodine (I₂, 0.05 eq).
-
Transfer the pre-formed catalyst solution to the autoclave via syringe.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas (3-4 cycles).
-
Pressurize the vessel to 50 bar of H₂ and begin stirring.
-
Heat the reaction to 50 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Work-up: Quench the reaction mixture with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain enantiomerically enriched this compound.
-
Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).
Data Summary: Method A
| Parameter | Typical Value | Source |
| Yield | 85-95% | [5] |
| Enantiomeric Excess (e.e.) | >90% | [5] |
| Catalyst Loading | 0.5-1.0 mol% | [8] |
| Pressure | 50 bar H₂ | |
| Temperature | 50 °C |
Workflow Visualization: Method A
Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.
Method B: Chiral Auxiliary-Mediated Alkylation
This diastereoselective approach relies on temporarily attaching a chiral auxiliary to the piperidine precursor to control the stereochemistry of a subsequent alkylation step.[9] Evans-type oxazolidinone auxiliaries are highly effective for this purpose, providing a predictable and high degree of stereocontrol.[10]
Principle of the Method: A chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone, is first acylated with a piperidine precursor like N-protected pipecolic acid. The resulting N-acyloxazolidinone serves as a rigid scaffold. Deprotonation with a strong base (e.g., LDA) forms a specific Z-enolate, which is stabilized by chelation with the lithium ion. The bulky group on the chiral auxiliary effectively shields one face of the enolate. Subsequent addition of an electrophile (methyl iodide) occurs from the less hindered face, leading to the formation of one diastereomer in high excess. Finally, the auxiliary is cleaved and can be recovered.[11]
Causality Behind Experimental Choices:
-
Chiral Auxiliary: The (S)-4-benzyl-2-oxazolidinone is chosen for its ability to form a well-defined chelated enolate and for the benzyl group's effective steric blocking.[10]
-
Base and Enolate Formation: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for generating the enolate cleanly at low temperatures (-78 °C) to prevent side reactions. The lithium cation is crucial for forming the rigid, chelated intermediate that dictates the stereochemical outcome.
-
Alkylation: Methyl iodide is a reactive electrophile for the methylation step. The reaction is kept at low temperature to maintain the integrity of the enolate and maximize diastereoselectivity.
-
Auxiliary Removal: The auxiliary is typically removed via reductive cleavage using a reagent like lithium borohydride (LiBH₂), which reduces the carbonyl to a primary alcohol. This alcohol can then be converted to the final product.
Experimental Protocol: Method B
Part 1: Acylation of the Chiral Auxiliary
-
Dissolve N-Boc-pipecolic acid (1.0 eq) in anhydrous THF (10 mL/mmol) and cool to 0 °C.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of pivaloyl chloride (1.1 eq). Stir for 1 hour at 0 °C to form the mixed anhydride.
-
In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.1 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Cannulate the solution of the lithiated auxiliary into the mixed anhydride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the N-acyloxazolidinone.
Part 2: Diastereoselective Methylation
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add LDA (1.2 eq, freshly prepared or commercial solution) dropwise. Stir for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise and stir at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the methylated product. Check diastereomeric excess (d.e.) by ¹H NMR or HPLC.
Part 3: Auxiliary Removal and Final Synthesis Steps
-
Dissolve the methylated product in a THF/H₂O mixture (4:1) and cool to 0 °C.
-
Add lithium borohydride (LiBH₂, 2.0 eq) portion-wise. Stir for 2 hours.
-
Quench carefully with 1 M NaOH. Extract with ethyl acetate. The chiral auxiliary can be recovered from the organic layer.
-
The aqueous layer contains the chiral amino alcohol. Protect the primary alcohol (e.g., as a silyl ether).
-
Remove the Boc group under acidic conditions (TFA in DCM).
-
Perform reductive amination with benzaldehyde and a reducing agent (e.g., NaBH(OAc)₃) to install the N-benzyl group.
-
Deprotect the alcohol and perform a two-step oxidation/decarboxylation or a suitable functional group interconversion to arrive at this compound.
Data Summary: Method B
| Parameter | Typical Value | Source |
| Yield (Alkylation) | >90% | [11] |
| Diastereomeric Excess (d.e.) | >98% | [11] |
| Auxiliary Recovery | >90% | [10] |
| Key Temperature | -78 °C |
Workflow Visualization: Method B
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. 手性助剂 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Purification of 1-Benzyl-2-methylpiperidine by Column Chromatography
Introduction
1-Benzyl-2-methylpiperidine is a substituted piperidine derivative that serves as a crucial structural motif in a variety of pharmacologically active compounds and is a key intermediate in organic synthesis.[1] The synthesis of this compound can result in a mixture containing unreacted starting materials, diastereomers, and other side products. Therefore, a robust purification method is essential to isolate the desired product with high purity. Column chromatography is a highly effective and widely used technique for the purification of such compounds.[2]
This application note provides a comprehensive guide to the purification of this compound using silica gel column chromatography. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chromatographic principles.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved through it by a mobile phase.[3] For the purification of this compound, silica gel, a polar stationary phase, is employed. The separation is achieved by exploiting the differences in polarity between the target compound and the impurities.
Being a tertiary amine, this compound can exhibit strong interactions with the acidic silanol groups on the surface of the silica gel, which can lead to peak tailing and poor separation.[4] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase. This additive deactivates the acidic sites on the silica gel, resulting in improved peak shape and better resolution.[5]
The choice of the mobile phase, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is critical for achieving optimal separation. The polarity of the mobile phase is fine-tuned to control the elution rate of the compounds.[2]
Preliminary Analysis: Thin Layer Chromatography (TLC)
Before proceeding with column chromatography, it is imperative to determine the optimal mobile phase composition using Thin Layer Chromatography (T-LC). TLC provides a rapid assessment of the separation and helps in identifying a solvent system that gives a good retention factor (Rf) for the desired product, ideally between 0.2 and 0.4.[6]
TLC Protocol
-
Prepare TLC Plates: Use commercially available silica gel coated TLC plates.
-
Spot the Sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane). Apply a small spot of this solution to the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity if the Rf value is too low. To counteract the basicity of the amine, add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase.[4]
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (if the compound is UV active) or by staining with an appropriate reagent (e.g., potassium permanganate stain).
-
Optimize: Adjust the ratio of hexane to ethyl acetate to achieve the desired Rf value for this compound, ensuring it is well-separated from any impurities.
Detailed Protocol for Column Chromatography
This protocol details the wet-slurry packing method, which is generally preferred for achieving a uniformly packed column.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5% Triethylamine (optimized ratio from TLC) |
| Apparatus | Glass chromatography column, separatory funnel, collection tubes, rotary evaporator |
| Crude Sample | This compound |
| Other | Sand (acid-washed), cotton or glass wool |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Column Preparation:
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (about 1 cm) of sand over the plug.[2]
-
-
Column Packing (Wet Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the optimized mobile phase. The consistency should be pourable but not too dilute.
-
Pour the slurry into the column in one continuous motion.
-
Open the stopcock at the bottom of the column to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
As the silica gel settles, a clear layer of solvent will form on top. Continuously add more mobile phase to prevent the column from running dry.
-
Once the silica gel has settled to a constant height, add a thin layer of sand on top to protect the surface of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette, ensuring not to disturb the top layer of sand.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, filling it up without disturbing the sand layer.
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column.
-
Continuously add fresh mobile phase to the top of the column to prevent it from running dry.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Spot every few fractions on a TLC plate and develop it in the same mobile phase.
-
Visualize the spots to determine the elution profile of the desired compound.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the purity of the final product by appropriate analytical techniques (e.g., NMR, GC-MS).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. Consider a gradient elution. |
| Peak Tailing | Strong interaction of the amine with silica gel. | Add a small amount of triethylamine (0.1-1%) to the mobile phase.[5] |
| Column Cracking | Column ran dry or uneven packing. | Ensure the column is always filled with solvent. Pack the column carefully using the slurry method. |
| Slow Elution | Silica gel is too fine or the column is packed too tightly. | Use a coarser mesh of silica gel or apply gentle pressure to the column. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care as they are flammable and can be toxic.
-
This compound and related compounds may be harmful if swallowed, in contact with skin, or inhaled.[7][8]
Conclusion
Column chromatography is a powerful technique for the purification of this compound. By carefully selecting the stationary and mobile phases and following a systematic protocol, high-purity material can be obtained, which is essential for its use in research and development. The key to a successful separation lies in the preliminary optimization of the chromatographic conditions using TLC and the careful execution of the column chromatography procedure.
References
-
ChemBK. This compound. Available from: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]
- Google Patents. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
-
Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10442525, 1-Benzyl-2-methylpiperazine. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76190, 1-Benzylpiperidine. Available from: [Link]
-
ResearchGate. Crystal Structure and Synthesis of 1Benzyl4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a Donapezil Impurity | Request PDF. Available from: [Link]
-
SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Available from: [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
ResearchGate. Isolation And Purification Of Substance By Column Chromatography | Request PDF. Available from: [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]
-
PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Available from: [Link]
-
Usiena air. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
Organic Syntheses. 1-BENZYLPIPERAZINE. Available from: [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]
-
Cytiva. Use of benzyl alcohol as a shipping and storage solution for chromatography media. Available from: [Link]
-
PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available from: [Link]
-
SpectraBase. (+/-)-1-BENZYL-6-METHYLPIPERIDIN-2-ONE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
SpectraBase. Benzyl 2-chloromethylpiperidine-1-carboxylate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-Benzyl-2-methylpiperidine
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-benzyl-2-methylpiperidine. As a crucial structural motif in medicinal chemistry and organic synthesis, its unambiguous identification, purity assessment, and structural elucidation are paramount for quality control and regulatory compliance. This document outlines an integrated approach utilizing Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each section explains the rationale behind the technique, provides detailed, field-tested protocols, and discusses self-validating system checks to ensure data integrity, catering to researchers, scientists, and drug development professionals.
Introduction and Physicochemical Properties
This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in many pharmaceuticals, and N-benzyl protection is common in synthetic pathways.[1][2] Therefore, ensuring the identity and purity of intermediates like this compound is a critical step in the drug development pipeline. Inaccurate characterization can lead to impurities in the final active pharmaceutical ingredient (API), impacting safety and efficacy. This guide details a multi-pronged analytical strategy to provide orthogonal data, leading to a high-confidence characterization of the molecule.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉N | [3] |
| Molecular Weight | 189.30 g/mol | [3] |
| CAS Number | 777-38-8 | [3] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
Integrated Analytical Workflow
A comprehensive analysis of this compound relies on the strategic integration of multiple analytical techniques. Each method provides unique and complementary information, building a complete profile of the compound's identity, purity, and structure. The following workflow illustrates a logical progression from initial identification and purity screening to definitive structural confirmation.
Caption: Integrated workflow for this compound characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale
GC-MS is the cornerstone technique for identifying and screening volatile and semi-volatile compounds. This compound's moderate molecular weight and expected volatility make it an ideal candidate for GC-MS analysis.[4] The gas chromatograph separates the analyte from volatile impurities, while the mass spectrometer provides a fragmentation pattern—a molecular "fingerprint"—that allows for high-confidence identification. This method is particularly effective for detecting process-related impurities such as unreacted starting materials or side-products.[5]
Experimental Protocol
Caption: Step-by-step workflow for GC-MS analysis.
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Condition | Rationale |
| Sample Preparation | ~1 mg/mL in Methanol or Ethyl Acetate | Provides sufficient concentration for detection without overloading the system. |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable instrumentation. |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column providing good separation for a wide range of analytes.[6] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas, standard for MS applications.[7] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation of the main component from potential lower and higher boiling impurities.[7] |
| MS System | Agilent 5977B MSD or equivalent | Standard quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy, produces reproducible fragmentation patterns.[8] |
| Source Temperature | 230 °C | Prevents condensation in the source. |
| Scan Range | m/z 40-450 | Covers the molecular ion and expected fragment ions. |
Expected Results & Trustworthiness
The primary output is a total ion chromatogram (TIC) showing the retention time of the main peak and any impurities. The mass spectrum of the main peak should be extracted and analyzed.
Table 2: Predicted Key Mass Fragments for this compound
| m/z | Fragment | Rationale |
| 189 | [M]⁺ | Molecular ion peak. |
| 174 | [M-CH₃]⁺ | Loss of the methyl group from the piperidine ring. |
| 98 | [C₆H₁₂N]⁺ | Cleavage of the benzyl group, leaving the charged 2-methylpiperidine radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion, the characteristic fragment for a benzyl moiety. This is often the base peak.[5] |
Trustworthiness: The protocol's validity is ensured by running a system suitability test before analysis. This involves injecting a known standard (e.g., a well-characterized batch of the compound or a related standard) to verify retention time, peak shape, and spectral integrity. The presence of the molecular ion and characteristic fragments like m/z 91 provides high confidence in the identification.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale
HPLC is the gold standard for determining the purity of pharmaceutical compounds.[9] It separates components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal. The nonpolar C18 stationary phase will retain the compound, which can then be eluted with a mixture of an organic solvent (acetonitrile) and an aqueous buffer.[9][10] This technique is excellent for quantifying purity (as % area) and detecting less volatile or thermally labile impurities that are not amenable to GC.
Experimental Protocol
Caption: Step-by-step workflow for HPLC purity analysis.
Table 3: Recommended HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Sample Preparation | ~1 mg/mL in Mobile Phase | Ensures solubility and compatibility with the HPLC system. |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, robust HPLC system. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A versatile reversed-phase column suitable for moderately polar compounds.[9] |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 7.0) (50:50, v/v) | A common mobile phase providing good peak shape and retention. The ratio can be optimized.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV Diode Array Detector (DAD) at 254 nm | The benzyl group provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | Standard volume for analytical runs. |
Trustworthiness & System Suitability
To ensure the method is performing correctly, a system suitability test must be performed before analyzing samples.[9]
Table 4: System Suitability Criteria
| Parameter | Specification | Purpose |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates | ≥ 2000 | Measures column efficiency. |
| RSD of Peak Area | ≤ 2.0% (from 5 replicate injections) | Confirms injection and system precision. |
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. This method is self-validating through the consistent performance of the system suitability checks, ensuring that the calculated purity is accurate and reproducible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale
NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule. For this compound, ¹H NMR will confirm the presence and ratio of aromatic, benzylic, piperidine ring, and methyl protons, while ¹³C NMR will identify all unique carbon atoms. The data obtained is definitive for structural confirmation.
Experimental Protocol
Table 5: NMR Sample Preparation and Acquisition
| Parameter | Recommended Condition |
| Sample Preparation | Dissolve 5-10 mg of sample in ~0.7 mL of deuterated chloroform (CDCl₃). |
| Spectrometer | 400 MHz or higher field spectrometer. |
| ¹H NMR Acquisition | 16-32 scans, relaxation delay of 1-2 s. |
| ¹³C NMR Acquisition | 1024-2048 scans, proton decoupled. |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm. |
Expected Results & Interpretation
The spectra should be analyzed for chemical shift (δ), integration (for ¹H), and multiplicity (splitting pattern, for ¹H).
Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) (Note: These are estimations based on similar structures. Actual values may vary.)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Key Features |
| Aromatic-CH | 7.20 - 7.40 | 127.0 - 139.0 | Multiplet, 5H integration.[11] |
| Benzylic-CH₂ | ~3.50 | ~63.0 | Singlet or AB quartet, 2H integration.[11] |
| Piperidine-CH | 1.50 - 3.00 | 24.0 - 55.0 | Complex multiplets from ring protons. |
| Methyl-CH₃ | ~1.10 | ~19.0 | Doublet, 3H integration. |
Trustworthiness: The structure is confirmed by matching every signal in both the ¹H and ¹³C spectra to the proposed structure. The integration values in the ¹H NMR must correspond to the number of protons in each environment. The use of a standard deuterated solvent with a known reference peak (TMS) ensures the accuracy of the chemical shifts.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Rationale
FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. Infrared radiation is passed through the sample, and the absorption at specific frequencies corresponds to the vibrational energies of different chemical bonds. It serves as an excellent orthogonal method to confirm the presence of key structural features identified by other techniques.
Experimental Protocol
A small drop of the liquid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A background spectrum of the clean crystal is taken first.
Expected Results
The resulting spectrum will show absorption bands characteristic of the molecule's functional groups.
Table 7: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 3100 | C-H Stretch | Aromatic (Benzyl) |
| 2800 - 3000 | C-H Stretch | Aliphatic (Piperidine, Methyl)[12] |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
| ~1115 | C-N Stretch | Tertiary Amine |
| 700 - 750 | C-H Bend | Monosubstituted Benzene Ring |
Trustworthiness: The presence of all expected peaks and the absence of unexpected ones (e.g., a broad O-H peak around 3300 cm⁻¹ or a C=O peak around 1700 cm⁻¹) confirms the functional group profile of the molecule and the absence of certain impurities. Comparing the spectrum to a reference spectrum from a known pure standard provides definitive confirmation.[13][14]
References
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
- Synthesis of 1-Benzyl-2-piperidinemethanol.PrepChem.com.
- 1-Benzylpiperidine | C12H17N | CID 76190.PubChem - NIH.
- (+/-)-1-BENZYL-6-METHYLPIPERIDIN-2-ONE - Optional[13C NMR] - Chemical Shifts.SpectraBase.
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors.PubMed Central.
- Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine.Google Search Result.
- Separation of 1-Benzyl-4-((2-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column.SIELC Technologies.
- 1-(2-Methylbenzyl)piperazine - Optional[13C NMR] - Chemical Shifts.SpectraBase.
- This compound.ChemBK.
- Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column.SIELC Technologies.
- An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine deriv
- 1 - Organic Syntheses Procedure.Organic Syntheses.
- 2-Methylpiperidine(109-05-7) 1H NMR spectrum.ChemicalBook.
- GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
- Recommended methods for the Identification and Analysis of Piperazines in Seized M
- Piperidine - the NIST WebBook.National Institute of Standards and Technology.
- A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
- Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS.
- Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-Benzylpiperidine.Benchchem.
- Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD.PubMed.
- Piperidine, 1-methyl- - the NIST WebBook.National Institute of Standards and Technology.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.PubMed.
- GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.Cellular, Molecular and Biomedical Reports.
- Comprehensive Characterization and Theoretical Validation of a 4-Benzyl Piperidine Derivative with Multi-Targeted Bioactivity.OUCI.
- 4-Benzylpiperidine - the NIST WebBook.National Institute of Standards and Technology.
- Benzyl 2-chloromethylpiperidine-1-carboxylate - Optional[Vapor Phase IR] - Spectrum.SpectraBase.
Sources
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ikm.org.my [ikm.org.my]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Piperidine, 1-methyl- [webbook.nist.gov]
- 13. Piperidine [webbook.nist.gov]
- 14. 4-Benzylpiperidine [webbook.nist.gov]
Application Notes and Protocols: 1-Benzyl-2-methylpiperidine as a Strategic Building Block in Drug Discovery
Introduction: The Strategic Value of the 2-Methylpiperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids.[1][2] Its three-dimensional structure and favorable physicochemical properties allow it to effectively probe biological space and interact with a multitude of targets.[3][4] The introduction of a methyl group at the 2-position of the piperidine ring imparts critical stereochemical and conformational constraints that can significantly enhance a molecule's pharmacological profile. This substitution can influence binding affinity, selectivity, and metabolic stability, making 2-methylpiperidine derivatives highly sought-after building blocks in modern drug discovery.[5]
1-Benzyl-2-methylpiperidine, in particular, serves as a versatile and strategically important starting material. The benzyl group provides a stable protecting group for the piperidine nitrogen, which can be readily removed under various conditions. Furthermore, the benzyl moiety itself can play a crucial role in interacting with biological targets through cation-π interactions.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, modification, and strategic application of this compound in the design and development of novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and efficient method involves the reductive amination of a suitable keto-precursor, followed by N-benzylation.
Protocol 1: Synthesis via Reductive Amination and N-Benzylation
This protocol outlines a two-step synthesis starting from commercially available materials.
Step 1: Synthesis of 2-Methylpiperidine
-
Materials: 6-Oxo-heptanal, Ammonia, Hydrogen gas, Palladium on carbon (Pd/C), Ethanol, Reaction vessel suitable for hydrogenation.
-
Procedure:
-
In a suitable reaction vessel, dissolve 6-oxo-heptanal (1.0 eq) in ethanol.
-
Add a solution of ammonia in ethanol (excess).
-
Add 10% Palladium on carbon (5 mol%).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-methylpiperidine, which can be purified by distillation.
-
Step 2: N-Benzylation of 2-Methylpiperidine
-
Materials: 2-Methylpiperidine, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN), Round-bottom flask, Magnetic stirrer.
-
Procedure:
-
To a solution of 2-methylpiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Key Chemical Transformations and Protocols
The this compound scaffold offers multiple avenues for chemical modification, allowing for the generation of diverse libraries of compounds for screening.
N-Debenzylation: Unveiling the Core Scaffold
The removal of the N-benzyl group is a critical step to either introduce alternative substituents on the nitrogen or to obtain the final active pharmaceutical ingredient.
Protocol 2: Catalytic Hydrogenolysis for N-Debenzylation
This method is a clean and efficient way to remove the benzyl group.
-
Materials: this compound derivative, Palladium on carbon (Pd/C), Hydrogen gas, Ethanol or Methanol, Reaction vessel for hydrogenation.
-
Procedure:
-
Dissolve the this compound substrate in ethanol or methanol in a hydrogenation vessel.
-
Add 10% Palladium on carbon (10 wt%).
-
Pressurize the vessel with hydrogen gas (1 atm or higher) and stir vigorously at room temperature.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated 2-methylpiperidine derivative.[8]
-
dot
Caption: Synthetic workflow for this compound and its subsequent modification.
Application in Drug Discovery: Case Studies
The this compound scaffold and its derivatives have been instrumental in the development of potent and selective therapeutic agents, particularly those targeting the central nervous system.
Case Study 1: Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Derivatives of 1-benzylpiperidine have been extensively explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[9] The 1-benzylpiperidine moiety often serves as a key structural element for binding to the active site of AChE.
One notable example is the development of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil).[9] Although Donepezil itself does not contain the 2-methyl substitution, structure-activity relationship (SAR) studies on related series have shown that substitution on the piperidine ring can significantly impact potency and selectivity.[10][11] For instance, the introduction of a methyl group at the 2-position can introduce a chiral center, leading to stereoisomers with potentially different biological activities. This allows for the exploration of stereoselective interactions within the enzyme's active site.[11]
| Compound | Target | IC₅₀ (nM) | Reference |
| Donepezil | AChE | 5.7 | [9] |
| Compound 21 | AChE | 0.56 | [10] |
Table 1: Potency of selected 1-benzylpiperidine derivatives as AChE inhibitors.
The synthesis of such inhibitors often involves the coupling of a functionalized 1-benzylpiperidine core with another key pharmacophoric fragment. The 2-methyl group can influence the relative orientation of these fragments, leading to optimized interactions with the target protein.
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: (R)-1-Benzyl-2-methylpiperidine as a Chiral Ligand in Asymmetric Catalysis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of chiral N-benzyl-2-alkylpiperidine derivatives as ligands in asymmetric catalysis. While focusing on the principles and methodologies, this guide uses a well-studied structural analog, the chiral lithium amide derived from (R)-N-benzyl-1-phenylethylamine, to provide a detailed, field-proven protocol for the asymmetric deprotonation of prochiral ketones. This reaction is a cornerstone of modern synthetic organic chemistry for establishing stereocenters adjacent to carbonyl groups. The causality behind experimental choices, mechanistic insights, and detailed step-by-step protocols are provided to ensure the successful application of this powerful synthetic strategy.
Introduction: The Power of Chiral Piperidines in Asymmetric Synthesis
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The introduction of chirality into the piperidine ring significantly expands its utility, allowing for precise three-dimensional arrangements that are often crucial for biological activity. 1-Benzyl-2-methylpiperidine, with its defined stereocenter at the C2 position, represents a class of readily accessible chiral ligands. The benzyl group on the nitrogen atom provides steric bulk and can engage in π-stacking interactions, while the methyl group at the C2 position creates a chiral environment proximal to the nitrogen atom's lone pair, which is essential for inducing stereoselectivity in chemical transformations.
One of the most powerful applications of chiral, non-racemic secondary amines like this compound is in the formation of chiral lithium amide bases. These strong, non-nucleophilic bases can selectively remove a proton from a prochiral molecule in an enantioselective manner, generating a chiral intermediate that can be trapped with an electrophile to yield an enantioenriched product.[2][3] This process, known as asymmetric deprotonation, has become a robust method for the synthesis of chiral building blocks.[4]
Synthesis and Chiral Resolution of this compound
The synthesis of racemic this compound can be achieved through standard N-alkylation of 2-methylpiperidine with benzyl chloride. For its application in asymmetric catalysis, obtaining the ligand in high enantiomeric purity is paramount. This is typically achieved through chiral resolution of the racemic mixture.
Chiral Resolution via Diastereomeric Salt Formation
A common and effective method for resolving racemic amines is the formation of diastereomeric salts with a chiral acid.[5] The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Protocol 1: Chiral Resolution of (±)-1-Benzyl-2-methylpiperidine
-
Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve one equivalent of a chiral resolving agent, such as (+)-O,O'-dibenzoyl-D-tartaric acid, in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Enrichment: The enantiomeric purity of the resolved amine can be improved by recrystallizing the diastereomeric salt.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with an aqueous base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) should be determined by chiral HPLC or by NMR spectroscopy using a chiral shift reagent.
Application in Asymmetric Deprotonation: A Detailed Protocol
The true catalytic potential of chiral amines like (R)-1-benzyl-2-methylpiperidine is realized when they are converted into their corresponding lithium amide bases. These chiral bases are highly effective in the enantioselective deprotonation of prochiral ketones, such as 4-substituted cyclohexanones. The following protocol details the asymmetric deprotonation of 4-tert-butylcyclohexanone using a chiral lithium amide derived from a close structural analog, (R)-N-benzyl-1-phenylethylamine, to generate a chiral silyl enol ether.[6][7] This protocol serves as a robust template for the application of chiral lithium amides derived from N-benzyl-2-alkylpiperidines.
Principle of the Reaction
The chiral lithium amide base selectively abstracts one of the two enantiotopic α-protons of the prochiral ketone. This selectivity is governed by the steric and electronic interactions between the chiral base and the ketone in the transition state. The resulting chiral lithium enolate is then trapped in situ with an electrophile, in this case, trimethylsilyl chloride (TMSCl), to form the corresponding silyl enol ether. The stereochemical information imparted by the chiral base is thus locked into the product.
Diagram 1: Asymmetric Deprotonation Workflow
Caption: Workflow for asymmetric deprotonation of a prochiral ketone.
Experimental Protocol: Asymmetric Synthesis of (R)-1-(trimethylsilyloxy)-4-tert-butylcyclohex-1-ene
Materials:
-
(R)-N-benzyl-1-phenylethylamine (or (R)-1-benzyl-2-methylpiperidine)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
4-tert-Butylcyclohexanone
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Chiral Lithium Amide:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add the chiral amine (1.2 mmol) and anhydrous THF (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the chiral lithium amide.
-
-
Asymmetric Deprotonation and Trapping:
-
In a separate flame-dried flask under nitrogen, dissolve 4-tert-butylcyclohexanone (1.0 mmol) and TMSCl (1.5 mmol) in anhydrous THF (5 mL).
-
Cool this solution to -78 °C.
-
Transfer the ketone/TMSCl solution via cannula to the pre-formed chiral lithium amide solution at -78 °C over approximately 10 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the chiral silyl enol ether.
-
-
Characterization and Enantiomeric Excess Determination:
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Quantitative Data Summary
The following table summarizes representative data for the asymmetric deprotonation of 4-tert-butylcyclohexanone using various chiral lithium amide bases. This data highlights the high levels of enantioselectivity that can be achieved.
| Chiral Amine Precursor | Electrophile | Yield (%) | ee (%) | Reference |
| (R)-N-benzyl-1-phenylethylamine | TMSCl | 85 | 88 | [6] |
| (R,R)-bis(1-phenylethyl)amine | TMSCl | 92 | 95 | [8] |
| Polymer-supported chiral amine | TMSCl | 78 | 82 | [8] |
Mechanistic Considerations and Stereochemical Rationale
The stereochemical outcome of the asymmetric deprotonation is determined in the transition state of the proton abstraction step. The chiral lithium amide and the ketone are believed to form a complex prior to deprotonation. The steric bulk of the benzyl and methyl groups on the piperidine ring, along with the coordinated lithium ion, creates a highly organized transition state.
Diagram 2: Proposed Transition State for Asymmetric Deprotonation
Caption: Model of the stereodifferentiating transition state.
The chiral ligand orients itself relative to the ketone in a way that minimizes steric clashes. This preferred orientation exposes one of the enantiotopic α-protons to the amide base for abstraction while shielding the other. For instance, with an (R)-configured chiral amine, the pro-R proton might be preferentially abstracted, leading to the (R)-enolate, which is then trapped to give the corresponding (R)-silyl enol ether. The presence of additives like LiCl can influence the aggregation state of the lithium amide and enhance the enantioselectivity of the reaction.[9]
Conclusion and Future Outlook
This compound and its structural analogs are valuable chiral ligands for asymmetric catalysis, particularly in their role as precursors to chiral lithium amide bases. The asymmetric deprotonation of prochiral ketones using these bases provides a powerful and reliable method for the synthesis of enantioenriched carbonyl compounds, which are key intermediates in drug discovery and natural product synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully implement this methodology in their synthetic endeavors. Future research in this area may focus on the development of catalytic versions of this reaction, where the chiral amine is used in sub-stoichiometric amounts, further enhancing the efficiency and applicability of this important transformation.
References
-
Simpkins, N. S., & Gleave, D. M. (2013). Asymmetric Transformations by Deprotonation Using Chiral Lithium Amides. Organic Reactions, 81, 1-332. [Link]
-
Cain, C. M., et al. (1990). Asymmetric deprotonation of prochiral ketones using chiral lithium amide bases. Tetrahedron, 46(13-14), 4875-4888. [Link]
-
Malhotra, S. (2004). Asymmetric Catalysis with Chiral Lithium Amides. ACS Symposium Series, 880, 188-203. [Link]
-
Paul, J. M. (1995). Chiral Lithium Amides in Asymmetric Synthesis. University of Surrey. [Link]
-
Simpkins, N. S., et al. (2013). Asymmetric transformations by deprotonation using chiral lithium amides. Request PDF. [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Oct 19. [Link]
-
Coldham, I., et al. (2010). Asymmetric deprotonation and dearomatising cyclisation of N-benzyl benzamides using chiral lithium amides: formal synthesis of (–)-kainic acid. Chemical Communications, 46(3), 442-444. [Link]
-
Bunn, B. J., & Simpkins, N. S. (1993). An Enhancement of Enantioselectivity in Chiral Lithium Amide Deprotonations Due to Lithium Chloride. ChemInform, 24(32). [Link]
-
Sebesta, R., & Guijarro, D. (2007). Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles. Chemical Communications, (24), 2503-2505. [Link]
-
Sebesta, R., & Guijarro, D. (2007). Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles. Request PDF. [Link]
-
House, H. O., & Trost, B. M. (1965). The Formation and Alkylation of Specific Enolate Anions from an Unsymmetrical Ketone: 2-Benzyl-2-methylcyclohexanone and 2-benzyl-6-methylcyclohexanone. The Journal of Organic Chemistry, 30(8), 2502-2513. [Link]
-
Cain, C., et al. (1990). Asymmetric deprotonation of prochiral ketones using chiral lithium amide bases. Semantic Scholar. [Link]
-
Simpkins, N. S., & Gleave, D. M. (2013). Asymmetric Transformations by Deprotonation Using Chiral Lithium Amides. Scilit. [Link]
-
Bunn, B. J., & Simpkins, N. S. (1993). ChemInform Abstract: An Enhancement of Enantioselectivity in Chiral Lithium Amide Deprotonations Due to Lithium Chloride. Request PDF. [Link]
-
Majewski, M., & Gleave, D. M. (2007). Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries. PMC. [Link]
-
García-González, Á., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. [Link]
-
Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. [Link]
-
Wang, Y., et al. (2006). Synthesis of Polymer-supported Chiral Lithium Amide Bases and Application in Asymmetric Deprotonation of Prochiral Cyclic Ketones. PMC. [Link]
-
Hof, R. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link]
-
Caruana, L., & Fochi, M. (2014). General Methods for the Preparation of Enolates. Request PDF. [Link]
-
Connon, S. J., & Marcelli, T. (2009). Asymmetric organocatalysis by chiral Brønsted bases: implications and applications. Request PDF. [Link]
-
LookChem. (n.d.). (R)-(+)-N-Benzyl-1-phenylethylamine. [Link]
-
Simpkins, N. S. (2000). Enantioselective Proton Transfer Chemistry: Asymmetric Synthesis with Chiral Lithium Amide Bases. ResearchGate. [Link]
-
Majewski, M., & Gleave, D. M. (2007). Asymmetric Deprotonations Using Chiral Lithium Amide Bases. Request PDF. [Link]
-
Simpkins, N. S., & Gleave, D. M. (2014). CHIRAL LITHIUM AMIDES: REACTIVITY STUDIES AND APPLICATIONS TO TARGET SYNTHESIS. University of Birmingham. [Link]
-
García-González, Á., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. ResearchGate. [Link]
-
Barr, D., et al. (1989). A New Coordinating Chiral Lithium Amide. HKU Scholars Hub. [Link]
-
Rodeschini, V., Simpkins, N. S., & Zhang, F. (2005). (3aS,7aS)-2-[2-(3,4-DIMETHOXYPHENYL)-ETHYL]-1,3-DIOXO-OCTAHYDRO-ISOINDOLE-3a-CARBOXYLIC ACID METHYL ESTER. Organic Syntheses. [Link]
-
Davies, S. G., et al. (2009). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. [Link]
-
Sebesta, R., & Guijarro, D. (2017). asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. PMC. [Link]
-
Yanagisawa, A., & Yamamoto, H. (2006). Asymmetric protonation of silyl enolates catalyzed by chiral phosphine-silver(I) complexes. Pure and Applied Chemistry, 78(2), 519-523. [Link]
-
Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]
-
Grafiati. (2022). Bibliographies: 'Chiral lithium amide; Enantioselective synthesis'. [Link]
-
University of Groningen. (n.d.). Synthesis and applications of chiral lithium amides. [Link]
-
Kumar, A., & Singh, V. K. (2019). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. PMC. [Link]
-
Wang, Y., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications, 15(1), 4786. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. organicreactions.org [organicreactions.org]
- 3. datapdf.com [datapdf.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric organocatalysis by chiral Brønsted bases: implications and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis of Polymer-supported Chiral Lithium Amide Bases and Application in Asymmetric Deprotonation of Prochiral Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub. ChemInform Abstract: An Enhancement of Enantioselectivity in Chiral Lithium Amide Deprotonations Due to Lithium Chloride. / ChemInform, 1993 [sci-hub.ru]
Application Note & Protocols: A Framework for the Pharmacological Characterization of 1-Benzyl-2-methylpiperidine
Document ID: AN-B2MP-PHARM-2026
Abstract
The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally-acting therapeutic agents.[1] This document outlines a comprehensive experimental strategy for the pharmacological characterization of 1-Benzyl-2-methylpiperidine, a novel analogue with potential psychostimulant properties. The proposed workflow is designed to efficiently determine the compound's primary molecular targets, functional activity, in vivo behavioral effects, and preliminary safety profile. We provide detailed, field-tested protocols for a tiered screening cascade, beginning with in vitro binding and uptake assays for key monoamine transporters, followed by in vivo behavioral assessments in rodents. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust pharmacological profile for novel psychoactive compounds.
Introduction and Rationale
This compound belongs to the arylpiperidine class of compounds. Its structure bears resemblance to known psychostimulants such as methylphenidate and 2-benzylpiperidine, which are known to interact with monoamine transporters.[2] Specifically, the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are critical regulators of neurotransmission and are the primary targets for many therapeutic and illicit psychostimulants.[3][4] Therefore, a logical and efficient starting point for characterizing this compound is to assess its affinity and functional activity at these three key transporters.
This application note details a systematic approach to:
-
Determine the binding affinity (Kᵢ) of this compound at human DAT, NET, and SERT.
-
Measure its functional potency (IC₅₀) as an inhibitor of dopamine, norepinephrine, and serotonin uptake.
-
Evaluate its macroscopic effects on central nervous system (CNS) function using a rodent locomotor activity model.[5]
-
Conduct a preliminary safety assessment using a functional observational battery.[6][7]
The following sections provide the scientific justification and step-by-step protocols for each stage of this investigation.
In Vitro Profiling: Target Affinity and Functional Potency
The initial phase of characterization is to determine if and how this compound interacts with its predicted molecular targets. We employ two distinct but complementary in vitro assays: radioligand binding to measure affinity and neurotransmitter uptake to measure functional inhibition.[8]
Rationale for Experimental Choices
-
Receptor Binding Assays: These assays quantify the direct interaction between the test compound and the target protein. By competing with a known high-affinity radioligand, we can calculate the equilibrium dissociation constant (Kᵢ) of our compound, a direct measure of its binding affinity. A lower Kᵢ value indicates higher affinity.
-
Neurotransmitter Uptake Assays: While binding assays confirm interaction, they do not reveal the functional consequence. Uptake assays measure the compound's ability to inhibit the primary function of the transporter: clearing neurotransmitters from the synaptic cleft.[9][10] This provides an IC₅₀ value (the concentration required to inhibit 50% of uptake), which is a crucial measure of functional potency. Comparing results from both assays provides a more complete picture of the compound's mechanism of action.
Protocol 2.1: Monoamine Transporter Radioligand Binding Assays
Principle: This competitive binding assay measures the displacement of a specific radioligand from hDAT, hNET, or hSERT by the test compound, this compound. The amount of radioactivity remaining bound to the transporter is inversely proportional to the affinity of the test compound.
Materials:
-
Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Paroxetine (for SERT).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well plates, glass fiber filters, scintillation counter, and scintillation fluid.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (buffer only), Non-specific Binding (saturating concentration of appropriate inhibitor), and a range of concentrations of this compound (e.g., 0.1 nM to 30 µM).
-
Reagent Addition:
-
Add 50 µL of Assay Buffer to Total Binding wells.
-
Add 50 µL of the appropriate non-specific binding inhibitor (final concentration ~10 µM) to Non-specific Binding wells.
-
Add 50 µL of this compound dilutions to the experimental wells.
-
-
Radioligand Addition: Add 50 µL of the appropriate radioligand (final concentration ~1-2 nM) to all wells.[11]
-
Membrane Addition: Add 100 µL of the corresponding cell membrane preparation (20-50 µg protein/well) to initiate the binding reaction.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C (depending on the specific transporter protocol) with gentle agitation to reach equilibrium.[11]
-
Filtration: Rapidly terminate the reaction by harvesting the contents of each well onto glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.[12]
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the average non-specific binding counts from all other wells. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
Protocol 2.2: Monoamine Transporter Uptake Inhibition Assays
Principle: This assay measures the ability of this compound to block the uptake of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells or synaptosomes expressing the corresponding transporter.[13]
Materials:
-
HEK293 cells expressing hDAT, hNET, or hSERT, or freshly prepared rodent striatal (for DAT) or cortical (for NET/SERT) synaptosomes.
-
Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
-
Positive Controls: Cocaine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
96-well cell culture plates or filter plates.
Step-by-Step Methodology:
-
Cell Plating: Seed the transporter-expressing cells into a 96-well plate and grow to ~80-90% confluency.[9]
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) Uptake Buffer.
-
Compound Pre-incubation: Add 100 µL of Uptake Buffer containing varying concentrations of this compound or a positive control to the wells. For control wells (100% uptake), add buffer only. For non-specific uptake, add a high concentration of a known inhibitor (e.g., 10 µM nomifensine for DAT). Pre-incubate the plate at 37°C for 10-20 minutes.[11]
-
Uptake Initiation: Initiate the uptake by adding 50 µL of Uptake Buffer containing the radiolabeled neurotransmitter (e.g., final concentration of ~10-20 nM [³H]Dopamine).[11]
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold Uptake Buffer.
-
Lysis and Quantification: Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Calculate specific uptake by subtracting non-specific uptake from all other values. Plot the percent inhibition of specific uptake versus the log concentration of this compound. Use non-linear regression to determine the IC₅₀ value.
Data Presentation: Predicted Pharmacological Profile
The data obtained from these assays should be summarized for clear interpretation and comparison.
| Target | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |
| hDAT | Experimental Value | Experimental Value |
| hNET | Experimental Value | Experimental Value |
| hSERT | Experimental Value | Experimental Value |
| Positive Control (e.g., Cocaine) | Literature/Experimental Value | Literature/Experimental Value |
In Vivo Assessment: Behavioral Pharmacology
Positive results from in vitro assays (i.e., potent activity at DAT and/or NET) strongly suggest that this compound may have psychostimulant effects.[5] The next logical step is to assess its effects on spontaneous behavior in a whole-animal model.
Protocol 3.1: Rodent Locomotor Activity Assay
Principle: Spontaneous locomotor activity is a reliable and sensitive measure of the stimulant or depressant properties of a test compound.[14] Psychostimulants that enhance dopamine and norepinephrine signaling, such as cocaine and amphetamine, typically produce a dose-dependent increase in locomotor activity.[15]
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats (8-10 per group).
-
Locomotor activity chambers (e.g., 40 x 40 cm clear acrylic boxes) equipped with infrared photobeam arrays.[14]
-
Data acquisition software.
-
Vehicle (e.g., saline, 0.5% methylcellulose).
-
This compound dissolved/suspended in vehicle.
-
Positive control (e.g., d-amphetamine, 1-3 mg/kg).
Step-by-Step Methodology:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.[14]
-
Habituation: Place each animal individually into a locomotor activity chamber and allow them to habituate for 30-60 minutes. This establishes a baseline activity level and minimizes the influence of novelty on the results.
-
Dosing: After habituation, remove the animals, administer the vehicle, positive control, or one of several doses of this compound (e.g., 1, 3, 10, 30 mg/kg) via intraperitoneal (IP) or oral (PO) injection.
-
Testing: Immediately return the animals to their respective chambers.[14]
-
Data Collection: Record locomotor activity (e.g., total distance traveled, horizontal beam breaks, vertical beam breaks/rears) continuously for 60-120 minutes in 5-minute time bins.[16]
-
Data Analysis: Analyze the data as total activity over the entire session and as a time-course to observe the onset and duration of effect. Compare the dose groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).[16]
Integrated Experimental Workflow and Decision Logic
A successful pharmacological investigation relies on a logical progression of experiments where the results of one stage inform the next. The following workflow illustrates the proposed characterization cascade for this compound.
Caption: Pharmacological characterization workflow for this compound.
Preliminary Safety Pharmacology
Concurrent with in vivo efficacy studies, a preliminary safety assessment is critical to identify potential liabilities early in development.[7][17]
Protocol 5.1: Abridged Functional Observational Battery (FOB)
Principle: The FOB (or Irwin test) is a systematic method for observing and quantifying the overt behavioral and physiological effects of a compound in rodents.[6] It assesses CNS, autonomic, and neuromuscular functions to detect potential adverse effects.
Methodology:
-
Administer vehicle or varying doses of this compound to rodents.
-
At the time of peak expected effect (determined from locomotor studies), a trained observer who is blind to the treatment conditions scores each animal on a range of parameters.
-
Key parameters include:
-
Behavioral: Alertness, grooming, stereotypy, passivity.
-
Autonomic: Piloerection, salivation, pupil size, body temperature.
-
Neuromuscular: Gait, motor coordination (e.g., rotarod test), tremor, convulsions, grip strength.
-
-
Compare dose groups to the vehicle control to identify any dose-related adverse effects. Findings such as convulsions, severe motor impairment, or significant changes in body temperature would be considered red flags requiring further investigation.
References
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
-
Portland VA Medical Center. Locomotor Activity Test SOP. [Link]
-
Reaction Biology. SERT Biochemical Binding Assay Service. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]
-
Rothman, R. B., et al. (2001). In Vitro Characterization of Novel Monoamine Transporter Ligands. The Journal of Pharmacology and Experimental Therapeutics. (Note: While a direct link to a specific protocol is not available, this reference exemplifies the type of research utilizing these assays.) [Link]
-
Pharmacology Discovery Services. Locomotor Activity, Mouse. [Link]
-
protocols.io. (2024). Locomotion test for mice. [Link]
-
Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology. [Link]
-
Steel, C., et al. (2013). Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software. Journal of Visualized Experiments. [Link]
-
Adorjan, I., & Dado, S. (2023). Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics). STAR Protocols. [Link]
-
Moser, P. C. (2003). New perspectives in CNS safety pharmacology. Journal of Pharmacological and Toxicological Methods. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
ResearchGate. Review articles in BEHAVIORAL PHARMACOLOGY. [Link]
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. [Link]
-
bioRxiv. (2023). Cocaine and caffeine elicit different dopamine receptor-mediated locomotor activity profiles: insights from a new model. [Link]
-
Creative Biolabs. Safety Pharmacology. [Link]
-
IITRI. Safety Pharmacology. [Link]
-
Grünblatt, E., & Skopp, G. (2013). In vitro study methodologies to investigate genetic aspects and effects of drugs used in attention-deficit hyperactivity disorder. Journal of Neural Transmission. [Link]
-
Charles River Laboratories. Safety Pharmacology Studies. [Link]
-
Moser, P. C., et al. (2007). CNS safety pharmacology: A focus on cognitive functions. Journal of Pharmacological and Toxicological Methods. [Link]
-
De Kloe, G. E., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
-
Acevedo, P., et al. (2023). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience. [Link]
-
ResearchGate. Standard procedures for monoamine transporter and receptor-binding assays. [Link]
-
Schuster, C. R. (1981). The Behavioral Pharmacology of Psychomotor Stimulant Drugs. Semantic Scholar. [Link]
-
European Journal of Medicinal Chemistry. (2022). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. [Link]
-
IT Medical Team. (2023). In Vitro Assays in Pharmacology: A Comprehensive Overview. [Link]
-
Wikipedia. 2-Benzylpiperidine. [Link]
-
ChemBK. This compound. [Link]
-
DrugMAP. Details of the Drug: 1-Benzylpiperidine hydrochloride. [Link]
-
Molecules. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]
-
PubChem. 1-Benzyl-2-methylpiperazine. [Link]
-
Stępnicki, P., et al. (2018). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Molecules. [Link]
-
Clinical Laboratory Science. (2005). Mechanism of action and therapeutic uses of psychostimulants. [Link]
-
Heal, D. J., et al. (2013). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Neuropsychopharmacology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 3. clsjournal.ascls.org [clsjournal.ascls.org]
- 4. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Models on Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety Pharmacology - Creative Biolabs [creative-biolabs.com]
- 7. Safety Pharmacology - IITRI [iitri.org]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. va.gov [va.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. criver.com [criver.com]
Application Notes & Protocols: High-Throughput Screening of 1-Benzyl-2-methylpiperidine for Novel Bioactivities
Introduction: The Significance of the N-Benzylpiperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and biologically active alkaloids.[1][2][3] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal framework for drug design.[4] Within this class, the N-benzylpiperidine (N-BP) motif is particularly noteworthy. This structural element is frequently employed in drug discovery to modulate physicochemical properties and enhance biological efficacy.[5] The N-benzyl group can provide crucial cation-π interactions with target proteins, while the piperidine ring offers a three-dimensional structure that can be optimized for potency and reduced toxicity.[5][6]
Prominent examples of drugs featuring the N-benzylpiperidine core, such as Donepezil (an acetylcholinesterase inhibitor), underscore the therapeutic potential of this scaffold, particularly for central nervous system (CNS) disorders.[7][8] Furthermore, related piperidine derivatives have demonstrated promising activity in other therapeutic areas, including oncology, by inducing cytotoxicity in cancer cell lines.[9][10]
This guide focuses on 1-Benzyl-2-methylpiperidine , a foundational member of the N-BP class. Its relative simplicity makes it an ideal starting point for library synthesis and a probe for discovering novel biological activities. These application notes provide a strategic framework and detailed protocols for screening this compound and its analogs using high-throughput screening (HTS) methodologies. We will detail two distinct, robust assays: a biochemical assay targeting acetylcholinesterase (AChE) and a cell-based phenotypic assay to assess anticancer cytotoxicity.
Part 1: Rationale for Target Selection and Assay Design
The selection of an appropriate screening strategy is dictated by the known pharmacology of the chemical class. For the N-benzylpiperidine scaffold, existing data provides a strong rationale for investigating its potential as both an enzyme inhibitor and a cytotoxic agent.
Target Rationale 1: Acetylcholinesterase (AChE) Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[8] A primary therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for its degradation.[8][11] The blockbuster drug Donepezil (Aricept®) is a potent and selective AChE inhibitor built upon a 1-benzylpiperidine core.[7] This precedent makes AChE an exceptionally high-value target for screening new N-BP analogs like this compound. A biochemical assay provides a direct measure of the compound's ability to inhibit the enzyme's catalytic activity.
Target Rationale 2: Cancer Cell Cytotoxicity
The piperidine nucleus is a common feature in molecules designed for anticancer applications.[2][12] These compounds can exert their effects through various mechanisms, including the induction of apoptosis or cell cycle arrest.[13] Research on a quaternized piperidinium salt structurally related to this compound has shown significant cytotoxic effects against the A549 human lung cancer cell line.[9] This finding justifies a phenotypic screening approach, which assesses the overall effect of a compound on cell viability and proliferation, providing a powerful method for identifying molecules with potential as anticancer therapeutics.
Part 2: High-Throughput Screening Protocols
The following protocols are designed for execution in a 384-well plate format, which is standard for HTS campaigns to ensure efficiency and minimize reagent consumption.[14] Each protocol incorporates quality control measures, such as the calculation of the Z'-factor, to ensure the robustness and reliability of the screening data.[15] A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay.[14][15]
Protocol A: Biochemical HTS Assay for Acetylcholinesterase (AChE) Inhibition
Principle: This assay employs the Ellman's method to quantify AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm. A potent AChE inhibitor will reduce the rate of TNB formation.
Materials and Reagents:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCh)
-
DTNB (Ellman's Reagent)
-
Tris-HCl Buffer (50 mM, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
This compound and compound library
-
Donepezil (Positive Control)
-
DMSO (Negative Control, Vehicle)
-
384-well clear, flat-bottom microplates
Experimental Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 50 nL of test compounds (typically at 10 mM in DMSO) into columns 1-44 of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 50 µL reaction volume.
-
Plate 50 nL of Donepezil (10 mM stock) into columns 45-46 for the positive control.
-
Plate 50 nL of DMSO into columns 47-48 for the negative control.
-
-
Enzyme Preparation and Dispensing:
-
Prepare the AChE enzyme solution in assay buffer (50 mM Tris-HCl, 0.1% BSA, pH 8.0) to a final concentration of 0.02 U/mL.
-
Using a multi-drop dispenser, add 25 µL of the enzyme solution to all wells of the assay plate.
-
Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure all components are at the bottom of the wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition and Kinetic Reading:
-
Prepare the substrate-reagent mix containing ATCh (final concentration 0.5 mM) and DTNB (final concentration 0.3 mM) in the assay buffer.
-
Place the assay plate into a kinetic plate reader equipped with a dispenser.
-
Program the reader to dispense 25 µL of the substrate-reagent mix into each well and immediately begin reading the absorbance at 412 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (V_compound - V_pos_control) / (V_neg_control - V_pos_control))
-
Calculate the Z'-factor for each plate to validate the assay performance: Z' = 1 - (3 * (SD_neg_control + SD_pos_control)) / |Avg_neg_control - Avg_pos_control|
-
Flag compounds exhibiting >50% inhibition as "primary hits" for further confirmation and dose-response studies.
-
Quantitative Data Summary (Example)
| Compound ID | % Inhibition @ 10 µM | IC₅₀ (µM) | Notes |
| This compound | 15.2% | > 50 | Low activity |
| Analog A | 89.5% | 0.75 | Potent Hit |
| Analog B | 4.3% | > 50 | Inactive |
| Donepezil | 98.9% | 0.006 | Positive Control[7] |
HTS Workflow Diagram
Caption: Automated HTS workflow for identifying AChE inhibitors.
Protocol B: Cell-Based Phenotypic HTS for Anticancer Cytotoxicity
Principle: The Sulforhodamine B (SRB) assay is a cell density-based assay used to measure drug-induced cytotoxicity and cell proliferation.[10] SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.
Materials and Reagents:
-
A549 human lung carcinoma cell line
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM, pH 10.5)
-
This compound and compound library
-
Doxorubicin (Positive Control)
-
DMSO (Negative Control, Vehicle)
-
384-well clear, flat-bottom, tissue-culture treated microplates
Experimental Protocol:
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in culture medium to a density of 5,000 cells per 40 µL.
-
Using a multi-drop dispenser, seed 40 µL of the cell suspension into all wells of a 384-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Prepare a daughter plate of compounds by diluting the 10 mM stock to 100 µM in culture medium.
-
Using a liquid handler, transfer 10 µL of the diluted compounds to the cell plates, resulting in a final concentration of 20 µM.
-
Add Doxorubicin (final concentration 10 µM) as a positive control and medium with 0.2% DMSO as a negative control.
-
Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
-
Cell Fixation and Staining:
-
Gently add 25 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 25 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.
-
-
Signal Quantitation:
-
Add 50 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates on an orbital shaker for 5 minutes to ensure complete solubilization.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent growth inhibition (GI) for each compound: % GI = 100 * (1 - (OD_compound - OD_t0) / (OD_neg_control - OD_t0)) (Note: A Time Zero (t0) plate is fixed at the time of compound addition to represent the starting cell number).
-
Calculate the Z'-factor for the plate.
-
Primary hits are identified (e.g., >50% GI) and prioritized for dose-response analysis to determine the GI₅₀ (concentration causing 50% growth inhibition).
-
Quantitative Data Summary (Example)
| Compound ID | % Growth Inhibition @ 20 µM | GI₅₀ (µM) | Notes |
| This compound | 68.3% | 32.4 | Active Hit[9] |
| Analog C | 95.1% | 5.2 | Potent Hit |
| Analog D | 12.0% | > 100 | Weakly Active |
| Doxorubicin | 99.8% | 0.15 | Positive Control |
Potential Mechanism of Action Diagram
Caption: Potential apoptotic pathway induced by a cytotoxic compound.
Part 3: Hit-to-Lead Progression
Hit Confirmation and Dose-Response: Primary hits identified in single-concentration screens must be validated.[16] This involves re-testing the compounds from freshly sourced powders and performing dose-response experiments, where the compound is tested across a range of concentrations (typically 8-10 points) to determine its potency (e.g., IC₅₀ or GI₅₀).
Structure-Activity Relationship (SAR): As data is generated for analogs of this compound, a preliminary SAR can be established.[14] This involves analyzing how modifications to the chemical structure (e.g., substitutions on the benzyl ring or piperidine core) affect biological activity. This analysis is crucial for guiding medicinal chemistry efforts to optimize the hit compounds into more potent and selective lead candidates.[16]
References
- Vertex AI Search. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Google Cloud.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays Using 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives. BenchChem.
- Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Anonymous. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
- Anonymous. (n.d.). A High-Throughput Screening Method for Small-Molecule Inhibitors of the Aberrant Mutant SOD1 and Dynein Complex Interaction. PMC.
- Wikipedia. (n.d.). Piperidine. Wikipedia.
- Anonymous. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal.
- Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps. SMDC.
- Da Silva, A. B., et al. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central.
- Sharma, G., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.
- Anonymous. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC - NIH.
- Anonymous. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed.
- ResearchGate. (n.d.). Piperine and piperidine-induced caspase pathway for activating cell... ResearchGate.
- Anonymous. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central.
- Abdel-Maksoud, M. S., et al. (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate.
- Sharma, A., et al. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate.
- Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed.
- Anonymous. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.
- Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nwmedj.org [nwmedj.org]
- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 16. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
Introduction: The Value of the Piperidine Scaffold in Medicinal Chemistry
An Application Guide for the Synthesis and Derivatization of 1-Benzyl-2-methylpiperidine in Structure-Activity Relationship (SAR) Studies
The piperidine ring is a cornerstone of modern drug discovery, recognized as one of the most prevalent non-aromatic heterocyclic motifs in FDA-approved pharmaceuticals.[1][2] Its ubiquity stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional scaffold that can be precisely decorated with functional groups to optimize interactions with biological targets.[3] Furthermore, the basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling critical ionic interactions with receptor sites, such as those in G-protein coupled receptors (GPCRs) and ion channels.[4]
Among the vast landscape of piperidine-containing compounds, the this compound core serves as a particularly valuable starting point for medicinal chemistry campaigns. The benzyl group provides a versatile synthetic handle, while the methyl group at the C2 position can introduce chirality and steric constraints that influence binding affinity and metabolic stability.[2][5]
This application note provides a detailed guide for researchers and drug development professionals on the strategic derivatization of this compound. We will explore key synthetic transformations, provide detailed, field-tested protocols, and discuss the logic for generating a focused compound library aimed at elucidating Structure-Activity Relationships (SAR). The goal of SAR is to systematically modify a lead compound's structure to map the chemical features essential for its biological activity, ultimately guiding the design of more potent and selective therapeutic agents.[6][7]
Strategic Planning for Library Synthesis
A successful SAR campaign begins with a logical plan for diversification. The this compound scaffold offers several strategic points for modification. The choice of which position to modify is dictated by the project's goals, existing knowledge of the target, and synthetic feasibility.
Key Derivatization Sites:
-
N1-Position (Piperidine Nitrogen): This is the most synthetically accessible and commonly modified position. The benzyl group serves as an excellent protecting group and a point of departure. Its removal via N-debenzylation unmasks a secondary amine, which is a nucleophilic handle for a wide array of subsequent reactions, including N-alkylation, N-arylation, acylation, and sulfonylation.[8]
-
Benzyl Ring: The aromatic ring of the N-benzyl group can be functionalized, typically through electrophilic aromatic substitution. This allows for the exploration of electronic and steric effects at a distance from the core piperidine scaffold.
-
C2-Methyl Group: While direct modification is challenging, the stereochemistry of this group (cis or trans relative to other ring substituents) can be critical for activity and is often controlled by the initial synthesis of the piperidine ring itself.[5]
-
Piperidine Ring Backbone: C-H functionalization of the saturated ring is an advanced strategy. A more common approach to explore modifications on the ring is to begin with a functionalized precursor, such as a piperidone, prior to establishing the final scaffold.[9]
The following workflow diagram illustrates a primary, high-yield strategy focused on the N1-position, which offers the most straightforward path to a diverse chemical library.
Caption: A workflow for generating a library of N-substituted 2-methylpiperidine analogs.
Experimental Protocols
The following protocols are designed to be robust and reproducible. Each step includes justifications for the choice of reagents and conditions, reflecting a trustworthy and experience-based approach.
Protocol 1: Catalytic Transfer Hydrogenolysis for N-Debenzylation
The removal of the N-benzyl group is the gateway to derivatization. While catalytic hydrogenation with hydrogen gas is effective, catalytic transfer hydrogenolysis using a hydrogen donor like ammonium formate is often preferred in a research setting due to its operational simplicity and avoidance of high-pressure H₂ gas.[10]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Anhydrous Ammonium Formate (NH₄HCO₂)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in methanol (approx. 10 mL per gram of starting material).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 0.25 eq by weight relative to the starting material). Safety Note: Pd/C can be pyrophoric. Handle with care and do not allow it to dry completely on filter paper.
-
Hydrogen Donor Addition: Add anhydrous ammonium formate (5.0 eq) to the suspension. The reaction is often exothermic.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 9:1 DCM:MeOH). The product, 2-methylpiperidine, will have a much lower Rf value than the starting material and will stain well with potassium permanganate. The reaction is typically complete within 2-4 hours.
-
Workup and Filtration: Allow the reaction to cool to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the filter pad thoroughly with methanol and then dichloromethane to ensure complete recovery of the product.[10]
-
Extraction: Concentrate the filtrate under reduced pressure to remove the solvents. To the resulting residue, add water and basify with saturated NaHCO₃ solution to a pH > 9. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-methylpiperidine as a colorless oil. The product is often pure enough for the next step, but can be distilled if necessary.
Protocol 2: General Procedure for N-Alkylation and N-Acylation
With the nucleophilic secondary amine in hand, a diverse library can be generated through parallel synthesis. The following is a general protocol adaptable for various electrophiles.
Materials:
-
2-Methylpiperidine (from Protocol 1)
-
Electrophile (e.g., Alkyl halide, Acyl chloride, Sulfonyl chloride) (1.1 eq)
-
Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)) (2.0-3.0 eq)
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 2-methylpiperidine (1.0 eq) in the chosen solvent in a reaction vial. Cool the solution to 0 °C in an ice bath.
-
Causality: Using an inert solvent like DCM or MeCN is standard. For less reactive electrophiles, a polar aprotic solvent like DMF may be required. Cooling the reaction helps to control any exotherm, especially with reactive acyl or sulfonyl chlorides.
-
-
Base Addition: Add the base. For acyl/sulfonyl chlorides, a tertiary amine base like TEA is preferred as it also acts as an acid scavenger. For alkyl halides, an inorganic base like K₂CO₃ is often sufficient and simplifies workup.
-
Electrophile Addition: Add the electrophile dropwise to the stirred solution.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Reactions with alkyl halides may require heating.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[11] Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure derivative.[11][12]
Protocol 3: Analytical Characterization
Rigorous characterization is essential to validate the structure and purity of each new derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirm the incorporation of the new R-group by identifying its characteristic proton signals. Observe the shifts in the signals of the piperidine ring protons, particularly those alpha to the nitrogen, which are sensitive to the N-substituent.
-
¹³C NMR: Confirm the presence of all carbons in the molecule, including those from the newly added substituent.
-
-
Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) to obtain the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. This provides rapid confirmation of the molecular weight of the synthesized compound.[4][13][14]
-
Purity Analysis (HPLC): Use Reverse-Phase High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the purity of the final compound, which should typically be >95% for use in biological assays.
Data Management and SAR Interpretation
Systematic data collection is crucial for deriving meaningful SAR. The data for each synthesized analog should be compiled into a structured table.
Table 1: Hypothetical Data for a Synthesized Library of N-Substituted 2-Methylpiperidine Analogs
| Compound ID | N-Substituent (R) | Synthetic Yield (%) | Purity (HPLC, %) | Biological Activity (IC₅₀, nM) |
| SM-1 | Benzyl | - | >99 | 5,400 |
| INT-1 | H | 85 (from SM-1) | >98 | >10,000 |
| LIB-01 | Methyl | 78 | >99 | 8,200 |
| LIB-02 | Propyl | 75 | >98 | 4,500 |
| LIB-03 | Cyclohexylmethyl | 68 | >99 | 1,200 |
| LIB-04 | Benzoyl | 88 | >97 | 950 |
| LIB-05 | 4-Methoxybenzoyl | 82 | >98 | 350 |
| LIB-06 | 4-Nitrobenzoyl | 79 | >99 | 2,100 |
-
Removal of the N-benzyl group (INT-1) is detrimental to activity, suggesting the need for a substituent on the nitrogen.
-
Increasing the steric bulk of N-alkyl groups from methyl (LIB-01) to cyclohexylmethyl (LIB-03) appears to improve activity.
-
Acylation (LIB-04) is more favorable than simple alkylation.
-
Electronic effects on the benzoyl ring are significant: an electron-donating group (methoxy, LIB-05) enhances potency, while an electron-withdrawing group (nitro, LIB-06) reduces it.
This analysis directly informs the next cycle of drug design, as illustrated below.
Caption: The iterative cycle of SAR-driven drug discovery.
Conclusion
The this compound scaffold is a fertile starting point for constructing libraries of novel compounds for biological screening. The strategic plan outlined in this note, centered on a robust N-debenzylation followed by parallel N-functionalization, provides a reliable and efficient path to generating the chemical diversity needed for a successful SAR study. By combining sound synthetic protocols with rigorous analytical characterization and systematic data analysis, research teams can effectively navigate the chemical space around this privileged scaffold to identify and optimize new drug candidates.
References
-
PrepChem. (n.d.). Synthesis of 1-Benzyl-2-piperidinemethanol. PrepChem.com. Retrieved from [Link]
-
Rhodium.ws. (n.d.). CTH Removal of N-Benzyl Groups. Retrieved from [Link]
-
Kędzia, J., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]
-
Yamanashi, M., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Retrieved from [Link]
-
Adden, R., et al. (2022). Debenzylation of Benzyl-Protected Methylcellulose. MDPI. Retrieved from [Link]
-
Tuccinardi, T., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. Usiena AIR. Retrieved from [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
-
Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Structure–activity relationship of piperidine derivatives with.... ResearchGate. Retrieved from [Link]
-
Coldham, I. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Retrieved from [Link]
-
Zanolari, B., et al. (2006). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Retrieved from [Link]
-
Liu, G. Q., & Opatz, T. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ACS Publications. Retrieved from [Link]
-
Daniels, R. N., et al. (2008). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I: Exploration of alternative benzyl and privileged structure moieties. PubMed. Retrieved from [Link]
-
Mykhailiuk, P. K. (2020). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Retrieved from [Link]
-
Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH. Retrieved from [Link]
-
Opatz, T., & Liu, G. Q. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. Retrieved from [Link]
-
Pinto, E. G., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]
-
Singh, I. P. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. Retrieved from [Link]
-
Rewcastle, G. W., et al. (2000). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Retrieved from [Link]
-
MacLeod, A. M., et al. (2005). SAR of 2-methylpiperidine: effects of ring stereochemistry. ResearchGate. Retrieved from [Link]
-
Salmaso, V., et al. (2017). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2019). Structure activity relationship of piperidine derivatives. ResearchGate. Retrieved from [Link]
-
Ramírez-C, G., et al. (2023). Characterization and Isolation of Piperamides from Piper nigrum Cultivated in Costa Rica. MDPI. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Retrieved from [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis.... RSC Publishing. Retrieved from [Link]
-
Electronic Supplementary Information. Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. RSC. Retrieved from [Link]
-
Kumar, R., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Retrieved from [Link]
-
Fuchs, J. E., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Taylor & Francis Online. Retrieved from [Link]
-
Wang, Y., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Mykhailiuk, P. K. (2020). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Retrieved from [Link]
-
Gill, A., et al. (2015). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Benzyl-2-methylpiperidine Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1-Benzyl-2-methylpiperidine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. The N-benzyl piperidine motif is a crucial structural element in medicinal chemistry, valued for its ability to fine-tune the physicochemical and pharmacological properties of drug candidates.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to ensure the highest purity and yield in your synthetic endeavors.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and workup of this compound, which is most commonly prepared via reductive amination of 2-methylpiperidine with benzaldehyde.[2][3][4]
Question 1: My reaction is complete, but after workup and purification, I see a significant peak corresponding to benzyl alcohol in my NMR/GC-MS. What happened?
Answer:
This is a classic case of a competitive side reaction. The presence of benzyl alcohol indicates that your reducing agent, typically sodium borohydride (NaBH₄), reduced the benzaldehyde starting material before it could form the iminium ion intermediate with 2-methylpiperidine.[5]
Causality: The reductive amination is a two-step, one-pot process:
-
Imine/Iminium Formation: 2-methylpiperidine (a secondary amine) reacts with benzaldehyde to form an iminium ion. This is an equilibrium step that generates water.[2][6]
-
Reduction: The hydride reagent (e.g., NaBH₄) reduces the iminium ion C=N bond to form the target amine.
The issue arises because NaBH₄ can also directly reduce the carbonyl C=O bond of benzaldehyde.[5] If the rate of benzaldehyde reduction is competitive with the rate of iminium ion formation and its subsequent reduction, benzyl alcohol will form as a major byproduct.
Troubleshooting & Optimization Protocol:
-
Promote Iminium Formation First: Before adding the reducing agent, allow the 2-methylpiperidine and benzaldehyde to stir together in the reaction solvent (e.g., methanol) for 1-2 hours at room temperature.[5] This shifts the equilibrium towards the iminium ion, increasing its concentration relative to free benzaldehyde. You can monitor the disappearance of the aldehyde peak using TLC or in-situ FTIR.
-
Control Addition Temperature: Add the NaBH₄ portion-wise at a reduced temperature (0-5 °C). The reduction of the iminium ion is generally faster than the reduction of the aldehyde at lower temperatures, thus favoring the desired reaction pathway.
-
Use a More Selective Reducing Agent: Consider switching to sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB). STAB is a milder and more sterically hindered reducing agent that is highly selective for reducing iminium ions in the presence of aldehydes, even at room temperature.[7] This often eliminates the need for pre-stirring or temperature control.
-
pH Control: Maintaining a weakly acidic pH (around 5-6) by adding a catalytic amount of acetic acid can accelerate imine formation without significantly promoting aldehyde reduction.[8]
Question 2: My final product is contaminated with a non-polar impurity that has a molecular weight of 175.24 g/mol by MS, but my starting materials are clean. What is this impurity?
Answer:
This impurity is almost certainly dibenzylamine. Its formation points to a contamination issue with your 2-methylpiperidine starting material or an unexpected side reaction involving ammonia.
Causality: Dibenzylamine (C₁₄H₁₅N, MW: 197.28 g/mol ) is not the expected impurity. However, if your reaction was contaminated with ammonia (NH₃) or benzylamine, a different reductive amination cascade can occur. Benzaldehyde reacts with ammonia to form benzylamine, which can then react with another molecule of benzaldehyde to form dibenzylamine after reduction. It's also possible that your benzaldehyde starting material contained some benzylamine.
A more likely scenario, if the molecular weight is indeed 175.24 g/mol , is the presence of the unreacted starting material, 1-Benzylpiperidine , if the synthesis was intended to be on a different piperidine derivative. However, for the synthesis of This compound , the most common impurities are starting materials or direct byproducts. If we assume a typo in the molecular weight and consider common impurities, dibenzylamine is a possibility under certain conditions.
Let's re-evaluate based on the core reaction. An impurity with a mass close to the product could be an isomer or a related structure. However, the most probable impurities are those derived directly from the reactants. It is crucial to re-verify the mass spectrometry data.
Troubleshooting & Optimization Protocol:
-
Verify Starting Material Purity: Run a GC-MS analysis on your 2-methylpiperidine and benzaldehyde starting materials to check for contamination with ammonia, benzylamine, or other primary amines.
-
Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent potential oxidation of benzaldehyde to benzoic acid, which can complicate the reaction and purification.
-
Purification Strategy: Dibenzylamine, being less polar than your product, can often be separated via column chromatography. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) should allow for effective separation.
Question 3: I am using benzyl chloride for N-alkylation instead of reductive amination and I'm getting a second, less polar product. What is it and how do I prevent it?
Answer:
When using the direct N-alkylation method with benzyl chloride and a base, the most common byproduct is the result of over-alkylation, leading to the formation of a quaternary ammonium salt, specifically 1,1-dibenzyl-2-methylpiperidin-1-ium chloride .[9][10] Another possibility, if benzyl chloride is in excess, is the formation of dibenzyl ether via reaction with any alcohol solvent or water present.
Causality: After the initial N-alkylation forms the desired tertiary amine (this compound), this product is still nucleophilic. It can compete with the remaining 2-methylpiperidine for the benzyl chloride electrophile, leading to a second alkylation event. This forms a quaternary ammonium salt.[9][11]
Troubleshooting & Optimization Protocol:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine (2-methylpiperidine) relative to the benzyl chloride. This ensures the alkylating agent is the limiting reagent.
-
Slow Addition of Alkylating Agent: Add the benzyl chloride dropwise or via a syringe pump to the solution of the amine and base.[12] This keeps the instantaneous concentration of the electrophile low, minimizing the chance of the product reacting a second time.
-
Choice of Base and Solvent: Use a non-nucleophilic base like potassium carbonate or DIPEA. Ensure anhydrous conditions, as water can react with benzyl chloride to form benzyl alcohol.[12][13]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a reductive amination synthesis of this compound?
A1: The most common impurities are typically related to the starting materials and key intermediates. A summary is provided in the table below.
| Impurity Name | Chemical Structure | Source / Reason for Formation |
| 2-Methylpiperidine | C₆H₁₃N | Unreacted starting material. |
| Benzaldehyde | C₇H₆O | Unreacted starting material. |
| Benzyl Alcohol | C₇H₈O | Reduction of benzaldehyde by the hydride reagent.[5] |
| Benzoic Acid | C₇H₆O₂ | Oxidation of benzaldehyde starting material (air exposure). |
| N,N-Dibenzylamine | C₁₄H₁₅N | Possible side reaction if ammonia is present as a contaminant.[14] |
Q2: Which analytical techniques are best for monitoring reaction progress and final product purity?
A2: A multi-technique approach is recommended for robust process control and quality assessment.[15][16]
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting materials (especially benzaldehyde, which is UV active) and the formation of the product. It's a cost-effective way to determine reaction completion.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities like unreacted starting materials, benzyl alcohol, and other low molecular weight byproducts. It provides both retention time and mass fragmentation data for confident identification.[17]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reversed-phase C18 column with a UV detector can accurately determine the percentage purity of the final product and quantify non-volatile impurities.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying impurities. The presence of characteristic peaks for benzyl alcohol (singlet around 4.6 ppm for CH₂) or benzaldehyde (singlet around 10 ppm for CHO) can quickly diagnose reaction issues.
Q3: Can I pre-form and isolate the iminium ion before reduction?
A3: Yes, this is known as an indirect or two-step reductive amination.[2][6] You can form the imine/iminium ion, often with azeotropic removal of water using a Dean-Stark apparatus, and then isolate it before proceeding with the reduction step. This approach is generally more labor-intensive but offers superior control. It completely prevents the competitive reduction of the aldehyde, virtually eliminating benzyl alcohol as an impurity. This method is particularly useful when working with valuable or sensitive substrates.[7]
Visualized Workflows and Pathways
Reaction Pathway and Impurity Formation
The following diagram illustrates the primary synthetic route via reductive amination and the key side reactions leading to common impurities.
Caption: A decision tree for troubleshooting common synthesis impurities.
References
- Reductive Amin
- Myers, A. (n.d.).
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
Synthesis of functionalized benzyl amines by the reductive. (n.d.). Arkivoc. [Link]
-
Enhanced Activity of Au/NiO Nanohybrids for the Reductive Amination of Benzyl Alcohol. (n.d.). MDPI. [Link]
-
What's wrong with my reductive amination? I barely got any product. (2022). Reddit. [Link]
-
Crystal Structure and Synthesis of 1Benzyl4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a Donapezil Impurity. (2005). ResearchGate. [Link]
-
Amination of benzyl alcohol (1 a) to benzylamine (1 c) using a single... (n.d.). ResearchGate. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. (2023). Usiena air. [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences. [Link]
-
1-BENZYLPIPERAZINE. (n.d.). Organic Syntheses Procedure. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. [Link]
-
The two most general amine syntheses are the reductive amination ... (n.d.). Pearson. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Arkivoc. [Link]
-
(a) Reaction pathway for the reductive amination with benzaldehyde and... (n.d.). ResearchGate. [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]
-
An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1. (n.d.). Analytical Methods - RSC Publishing. [Link]
-
Does piperidine work in reductive amination like this? (2022). Reddit. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2021). PMC - PubMed Central. [Link]
-
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
-
Simple and efficient rout for synthesis of new 9-(phenyl imino hydrazine)-acenaphtho[1,2-e]-1,2,4-triazin derivatives. (2018). ResearchGate. [Link]
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Activity of Au/NiO Nanohybrids for the Reductive Amination of Benzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Benzyl-2-methylpiperidine Synthesis
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzyl-2-methylpiperidine. It is designed to be a practical resource for troubleshooting common issues and optimizing reaction conditions to achieve high yields and purity.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a disappointingly low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two most common methods for this synthesis are direct N-alkylation and reductive amination.
Probable Causes & Solutions:
-
For Direct N-Alkylation (using benzyl halide):
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure all the starting material (2-methylpiperidine) has been consumed before workup.[1] If the reaction stalls, consider increasing the temperature or reaction time.
-
-
Poor Nucleophilicity of the Amine: The nitrogen atom in 2-methylpiperidine might not be sufficiently nucleophilic under the chosen reaction conditions.
-
Solution: Ensure the use of an appropriate base to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or N,N-diisopropylethylamine (DIPEA).[2] The choice of base can be critical and may require optimization.
-
-
Side Reactions: Competing elimination reactions of the benzyl halide can reduce the yield.[1][3]
-
Solution: Employ milder reaction conditions (e.g., lower temperature) and a less sterically hindered base to favor the desired SN2 substitution over elimination.[1]
-
-
-
For Reductive Amination (using benzaldehyde and a reducing agent):
-
Inefficient Imine Formation: The initial condensation between 2-methylpiperidine and benzaldehyde to form the iminium ion may be inefficient.
-
Solution: This step is often acid-catalyzed. A catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation. However, the pH must be carefully controlled, as a highly acidic medium can protonate the amine, rendering it non-nucleophilic.
-
-
Decomposition of the Reducing Agent: The reducing agent may be decomposing before it can effectively reduce the iminium ion.
-
Solution: Use a stable and appropriate reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is milder and more selective than reagents like sodium borohydride (NaBH₄).[2] Add the reducing agent portion-wise to maintain its concentration throughout the reaction.
-
-
Sub-optimal Reaction Conditions: The solvent and temperature can significantly impact the reaction outcome.
-
Solution: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[2] The reaction is typically run at room temperature, but gentle heating may be required in some cases.
-
-
Experimental Workflow for Optimizing Reductive Amination:
Sources
Troubleshooting low yield in the synthesis of 1-Benzyl-2-methylpiperidine
Welcome to the technical support center for the synthesis of 1-Benzyl-2-methylpiperidine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving optimal yields for this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting common issues and answering frequently asked questions.
Troubleshooting Guide: Addressing Low Yield
Low yields can be attributed to a range of factors, from incomplete reactions and competing side reactions to suboptimal work-up procedures. This section addresses specific issues you may encounter in a direct, question-and-answer format.
Q1: My reaction yield is consistently low. Where should I begin troubleshooting?
A systematic approach is crucial for diagnosing the root cause of low yield. Before delving into specific reaction parameters, it's essential to validate the foundational elements of your experiment. The workflow below outlines a logical progression for identifying the source of the problem.
Caption: General workflow for troubleshooting low yields.
Q2: I'm using direct N-alkylation with benzyl bromide and see multiple products, including a solid that precipitates during work-up. What is happening?
This is a classic issue of over-alkylation. The desired product, this compound, is a tertiary amine. Tertiary amines can still act as nucleophiles, reacting with another molecule of benzyl bromide to form a quaternary ammonium salt.[1][2] This salt is often insoluble in common organic solvents used for extraction, leading to its precipitation.
Causality: The tertiary amine product is often as nucleophilic, or even more so, than the secondary amine starting material, leading to a "runaway reaction" where multiple alkylations occur.[2][3]
Solutions:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the 2-methylpiperidine relative to the benzyl bromide. This ensures the alkylating agent is the limiting reagent, statistically favoring mono-alkylation.
-
Slow Addition: Add the benzyl bromide dropwise to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of a second reaction.[4]
-
Consider a Non-Nucleophilic Base: If using a strong base, consider switching to a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[1][4]
Q3: My direct N-alkylation reaction is producing a significant amount of benzyl alcohol. Why?
The formation of benzyl alcohol is typically due to the presence of nucleophilic hydroxide ions, which compete with the piperidine to react with the benzyl halide (an SN2 reaction).
Causality: Hydroxide ions can be introduced from several sources:
-
Aqueous Base: Using aqueous solutions of bases like NaOH or KOH.
-
Water in Solvents: Using solvents that are not anhydrous. Absolute ethanol, for instance, can contain trace amounts of water, which can lead to hydroxide formation with bases like K₂CO₃.[5]
-
Hydrophilic Conditions: Certain substituents on the benzyl halide can increase its hydrophilicity, accelerating the competing reaction with hydroxide.[5]
Solutions:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents.
-
Employ an Organic Base: Utilize an organic base like triethylamine (TEA) or DIPEA, which scavenges the HBr byproduct without introducing hydroxide.[6]
-
Phase-Transfer Catalysis: In a biphasic system, a phase-transfer catalyst can be used to transport the amine to the organic phase to react with the benzyl halide, minimizing contact with an aqueous basic layer.
Q4: My reductive amination reaction is sluggish or incomplete. What are the critical parameters to optimize?
Reductive amination is a powerful method but relies on the equilibrium formation of an iminium ion, which is then reduced.[7] Low yields often stem from issues with this equilibrium or the subsequent reduction step.
Causality: The reaction proceeds in two main stages: (1) nucleophilic attack of the amine on the aldehyde to form a carbinolamine, followed by dehydration to an iminium ion, and (2) reduction of the iminium ion. The first stage is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, too much acid will protonate the amine, rendering it non-nucleophilic.[8]
Caption: Simplified mechanism of reductive amination.
Solutions:
-
pH Control: The reaction is often optimal under mildly acidic conditions (pH 4-6).[8] This can be achieved by adding a catalytic amount of acetic acid. If starting with an amine salt, the pH may already be in the correct range.
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the aldehyde.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): Often the reagent of choice. It is mild, selective, and does not require stringent pH control.[9]
-
Sodium Cyanoborohydride (NaBH₃CN): Highly effective and selective, but also highly toxic.[8] It works best in the optimal pH range for imine formation.[8]
-
Avoid Sodium Borohydride (NaBH₄): NaBH₄ is a stronger reducing agent and can readily reduce benzaldehyde to benzyl alcohol, a common cause of low yield.[8][10]
-
-
Water Removal: The formation of the iminium ion from the carbinolamine intermediate is a dehydration step. Using a dehydrating agent like anhydrous MgSO₄ or employing a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium toward the iminium ion.[7]
Q5: In my reductive amination, the benzaldehyde is consumed, but my primary product is benzyl alcohol. What went wrong?
This indicates that the reduction of the aldehyde is occurring faster than or in competition with the formation of the iminium ion and its subsequent reduction.
Causality: This is almost always due to the choice of reducing agent. As mentioned previously, a strong, non-selective reducing agent like Sodium Borohydride (NaBH₄) will rapidly reduce the aldehyde.[10]
Solutions:
-
Switch to a Selective Reducing Agent: Immediately switch to NaBH(OAc)₃ or, with proper safety precautions, NaBH₃CN.[8][9]
-
Adopt a Two-Step Procedure: Pre-form the imine/iminium ion before adding the reducing agent. This can be done by mixing the 2-methylpiperidine and benzaldehyde in a suitable solvent (e.g., toluene) and removing the water formed. Once imine formation is confirmed (e.g., by TLC or IR), the mixture can be cooled and the reducing agent added.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and which is generally preferred?
There are two primary, high-yielding methods: Direct N-Alkylation and Reductive Amination.
| Parameter | Method 1: Direct N-Alkylation | Method 2: Reductive Amination |
| Starting Materials | 2-Methylpiperidine, Benzyl Halide (Br or Cl) | 2-Methylpiperidine, Benzaldehyde |
| Key Reagents | Base (e.g., K₂CO₃, DIPEA)[4] | Reducing Agent (e.g., NaBH(OAc)₃)[9][11] |
| Pros | Conceptually simple (SN2 reaction). | Generally higher selectivity, avoids over-alkylation.[1] One-pot procedure is common.[12] |
| Cons | Risk of over-alkylation to form quaternary salts.[2] Potential for elimination side reactions.[13] | Sensitive to pH and choice of reducing agent.[8] Aldehyde starting material can be reduced to alcohol.[10] |
| Typical Yields | 60 - 90% | 80 - 98%[4] |
Recommendation: Reductive amination is often the preferred modern method due to its higher selectivity and avoidance of the common over-alkylation problem associated with direct alkylation.[1][14] It is generally a cleaner reaction, simplifying purification.
Q2: How can I effectively monitor the progress of the reaction?
Regular monitoring is key to optimizing reaction time and preventing the formation of degradation products.[15]
-
Thin Layer Chromatography (TLC): This is the simplest and most common method.[7][11]
-
Setup: Spot the starting amine, the benzylating agent (aldehyde or halide), and the co-spotted reaction mixture on a silica plate.
-
Observation: A successful reaction will show the consumption of the starting materials and the appearance of a new spot for the product, this compound. The product will be less polar than the starting amine but more polar than the benzyl halide/aldehyde.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more definitive information. It can confirm the consumption of starting materials and the formation of the product with the correct mass-to-charge ratio (m/z for this compound is 189.29). It is also excellent for detecting and identifying volatile side products like benzyl alcohol.[1]
Q3: What are the best practices for purifying the final product?
The purification strategy depends on the reaction work-up and the nature of any impurities.
-
Aqueous Work-up/Extraction: After the reaction is complete, it is typically quenched with water or a mild aqueous base (like NaHCO₃ solution).[11] The product is a base, so to extract it into an organic solvent (e.g., ethyl acetate, dichloromethane), the aqueous layer should be made basic (pH > 10) to ensure the amine is in its freebase form.[16] Washing the combined organic layers with brine can help remove residual water and break emulsions.
-
Column Chromatography: If side products are present, flash column chromatography on silica gel is an effective purification method.[11][17] A gradient of ethyl acetate in a non-polar solvent like hexanes is typically used. The product is moderately polar and should elute after non-polar byproducts but before highly polar impurities.
-
Distillation: If the crude product is relatively clean, vacuum distillation can be an excellent method for purification on a larger scale. 1-Benzylpiperazine, a similar compound, is purified by distillation at reduced pressure.[16]
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination (Preferred Method)
This protocol utilizes sodium triacetoxyborohydride for its selectivity and ease of use.[9][11]
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylpiperidine (1.0 eq) and a suitable anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
-
Reagent Addition: Add benzaldehyde (1.0-1.1 eq). If desired, add glacial acetic acid (1.1 eq) to catalyze iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) to the mixture. The addition may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or GC-MS until the starting materials are consumed (typically 4-24 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel or by vacuum distillation to yield this compound.
Protocol 2: Synthesis via Direct N-Alkylation
This protocol uses a common organic base and anhydrous conditions to minimize side reactions.[4]
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-methylpiperidine (1.2 eq), a non-nucleophilic base like DIPEA (1.5 eq), and an anhydrous solvent such as acetonitrile or DMF.
-
Reagent Addition: Slowly add benzyl bromide or benzyl chloride (1.0 eq) to the stirred solution via a syringe or dropping funnel.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).
-
Reaction Monitoring: Monitor the progress by TLC or GC-MS. The reaction may take several hours to reach completion.
-
Work-up: After cooling to room temperature, filter off any precipitated salts (e.g., DIPEA·HBr). Dilute the filtrate with water and a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer to a separatory funnel. Make the aqueous layer basic (pH > 10) with 1M NaOH solution. Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or vacuum distillation.
References
- Vertex AI Search. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes.
- BenchChem. (n.d.). Common side products in ethoxy(ethyl)amine N-alkylation reactions.
- WordPress. (n.d.). Reductive Amination.
- Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- PrepChem.com. (n.d.). Synthesis of 1-Benzyl-2-piperidinemethanol.
- YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
- ECHEMI. (n.d.). N-alkylation of piperidine with substituted benzyl chloride.
- Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE.
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- Master Organic Chemistry. (2017). Alkylation Of Amines (Sucks!).
- Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of N-Benzylpiperidine Intermediates.
- BenchChem. (n.d.). Improving yield and enantioselectivity in aminopiperidine synthesis.
- Google Patents. (2004). A process for the preparation of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methyl piperidine hydrochloride (donepezil hcl).
- Reddit. (n.d.). Help with Low Yield Synthesis : r/Chempros.
- BenchChem. (n.d.). A Comparative Guide to 2-Benzylpiperidine and N-Benzylpiperidine as Synthetic Precursors.
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. data.epo.org [data.epo.org]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. nbinno.com [nbinno.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. jocpr.com [jocpr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 1-Benzyl-2-methylpiperidine
Welcome to the technical support center for the synthesis of 1-Benzyl-2-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve high yields and purity.
Introduction
This compound is a valuable synthetic intermediate. Its preparation, typically via N-alkylation of 2-methylpiperidine with a benzylating agent or through reductive amination, can be compromised by the formation of undesirable byproducts. This guide provides in-depth troubleshooting advice and frequently asked questions to address these challenges directly.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Formation of a Quaternary Ammonium Salt Byproduct
Symptom: You observe a salt-like precipitate that is insoluble in common organic solvents, and your desired tertiary amine yield is low. Mass spectrometry or NMR analysis of the byproduct shows a mass corresponding to the addition of two benzyl groups to the 2-methylpiperidine nitrogen.
Primary Cause: This is a classic case of over-alkylation, which is particularly prevalent in direct N-alkylation reactions using benzyl halides (e.g., benzyl bromide or benzyl chloride).[1][2] The product, this compound (a tertiary amine), is often more nucleophilic than the starting 2-methylpiperidine (a secondary amine), leading to a second benzylation to form the quaternary ammonium salt.[3]
Solutions & Protocols:
-
Stoichiometric Control:
-
Action: Use a slight excess of 2-methylpiperidine relative to the benzyl halide. This ensures the benzyl halide is consumed before significant over-alkylation of the product can occur.
-
Protocol Insight: A 1.1 to 1.5 molar equivalent of the amine to the alkylating agent is a good starting point. The progress of the reaction should be monitored closely by TLC or GC-MS.
-
-
Slow Addition of the Alkylating Agent:
-
Action: Add the benzyl halide dropwise to the reaction mixture containing 2-methylpiperidine and a base over an extended period.[4]
-
Causality: This maintains a low concentration of the alkylating agent throughout the reaction, favoring the reaction with the more abundant secondary amine over the newly formed tertiary amine.[4]
-
-
Choice of Base:
-
Action: Employ a non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), or an inorganic base like potassium carbonate (K₂CO₃).[4][5]
-
Expertise: These bases are too bulky to act as nucleophiles themselves, minimizing the formation of quaternary salts from the base.[5] They effectively neutralize the hydrohalic acid generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[6]
-
-
Alternative Synthetic Route: Reductive Amination:
-
Action: Consider synthesizing this compound via reductive amination of 2-methylpiperidine with benzaldehyde.[1][7]
-
Trustworthiness: This method inherently avoids the formation of quaternary ammonium salts. The reaction mechanism proceeds through an iminium ion intermediate, and once the tertiary amine is formed, it cannot form another iminium ion, thus stopping the reaction at the desired stage.[8]
-
Issue 2: Low Yield and Presence of Unreacted 2-Methylpiperidine
Symptom: The reaction appears sluggish or incomplete, with a significant amount of the starting secondary amine remaining even after prolonged reaction times.
Potential Causes & Solutions:
-
Insufficient Base in N-Alkylation:
-
Cause: In N-alkylation with a benzyl halide, the reaction generates one equivalent of acid (e.g., HBr or HCl). If an insufficient amount of base is present, the 2-methylpiperidine will be protonated to its ammonium salt, which is not nucleophilic and will not react further.[6]
-
Solution: Use at least one equivalent of a suitable base. For heterogeneous reactions with bases like K₂CO₃, ensure efficient stirring to facilitate the reaction.
-
-
Inefficient Reducing Agent in Reductive Amination:
-
Cause: The chosen reducing agent may not be potent enough or may have degraded. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[1][9]
-
Solution: Use a fresh, high-quality reducing agent. STAB is often preferred as it is milder and less toxic than NaBH₃CN. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate.
-
-
Formation of Benzyl Alcohol as a Byproduct:
-
Cause: If water is present in the reaction mixture during N-alkylation, especially with a base, the benzyl halide can be hydrolyzed to benzyl alcohol.[10] This competitive reaction consumes the alkylating agent, leading to lower yields of the desired product.
-
Solution: Use anhydrous solvents and reagents. Dry the solvents using appropriate methods (e.g., molecular sieves, distillation) before use.
-
Issue 3: Formation of Unidentified Byproducts from Solvent Participation
Symptom: Complex byproduct profiles are observed, particularly when using strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or acetonitrile.
Cause: Solvents that are commonly considered "inert" can participate in side reactions. For example, sodium hydride can act as both a base and a reducing agent, leading to reactions with DMF to form dimethylamine derivatives or with acetonitrile to form various condensation products.[11]
Solutions:
-
Solvent Selection: When using strong bases like NaH, opt for less reactive solvents such as tetrahydrofuran (THF) or diethyl ether.
-
Base Selection: As mentioned previously, using milder bases like K₂CO₃ or DIPEA can circumvent these issues.[4][5]
Frequently Asked Questions (FAQs)
Q1: Which is the better method for preparing this compound: N-alkylation or reductive amination?
A1: The choice of method depends on the specific requirements of your synthesis.
-
Reductive Amination is generally preferred for its high selectivity, as it avoids the over-alkylation issue that leads to quaternary ammonium salts.[8] The reaction conditions are typically mild.
-
N-Alkylation with a benzyl halide can also be effective and is a very common transformation. However, it requires careful control of stoichiometry and reaction conditions to minimize the formation of the quaternary byproduct.[2][3]
Q2: Can I use benzyl alcohol directly for the N-alkylation of 2-methylpiperidine?
A2: Yes, this is possible through a process known as "borrowing hydrogen" catalysis. This method involves the temporary oxidation of the alcohol to an aldehyde in situ, which then undergoes reductive amination with the amine. This is a greener alternative to using benzyl halides but requires a specific catalyst, often based on transition metals like iridium or manganese.
Q3: How can I effectively purify this compound from the reaction mixture?
A3: Purification strategies depend on the nature of the impurities.
-
Acid-Base Extraction: The tertiary amine product can be separated from non-basic impurities by dissolving the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.[12]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying the product from starting materials and byproducts.[13] A solvent system such as hexane/ethyl acetate with a small amount of triethylamine (to prevent the amine from tailing on the acidic silica gel) is often effective.
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.[14]
Visualizing Reaction Pathways
Main Synthetic Routes
Caption: Primary synthetic routes to this compound.
Side Reaction Pathways
Caption: Common side reactions in the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is recommended for its high selectivity and avoidance of over-alkylation.
Materials:
-
2-Methylpiperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylpiperidine (1.0 eq) and anhydrous dichloromethane.
-
Add benzaldehyde (1.05 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation.
Protocol 2: Synthesis via N-Alkylation with Controlled Conditions
This protocol is a viable alternative if reductive amination is not feasible. Careful control is key to minimizing side reactions.
Materials:
-
2-Methylpiperidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Diethyl ether
-
Deionized water
Procedure:
-
To a round-bottom flask, add 2-methylpiperidine (1.2 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension vigorously at room temperature under an inert atmosphere.
-
In a separate flask, prepare a solution of benzyl bromide (1.0 eq) in a small amount of anhydrous acetonitrile.
-
Add the benzyl bromide solution dropwise to the stirred suspension over 1-2 hours using a syringe pump.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or vacuum distillation.
Data Summary Table
| Method | Key Reagents | Common Side Products | Mitigation Strategy | Typical Yield |
| N-Alkylation | 2-Methylpiperidine, Benzyl Halide, Base | Quaternary Ammonium Salt, Benzyl Alcohol | Amine in excess, slow addition of halide, non-nucleophilic base | 60-85% |
| Reductive Amination | 2-Methylpiperidine, Benzaldehyde, Reducing Agent | Unreacted starting materials | Use of active reducing agent (e.g., STAB), catalytic acid | 80-95% |
References
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. Available at: [Link]
-
Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. Available at: [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
-
Chemistry LibreTexts. (2019). Synthesis of Amines by Alkylation. Available at: [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Available at: [Link]
-
Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(10), 1599-1606. Available at: [Link]
- Gibson, M. S. (1968). The Chemistry of the Amino Group. In S. Patai (Ed.), The Chemistry of Functional Groups. Interscience.
-
Wikipedia. (n.d.). Amine alkylation. Available at: [Link]
-
Tarbit, B., & Templ, J. (2024). Strategies for using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Chemistry – A European Journal. Available at: [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 23(10), 2530. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Kumar, S., et al. (2015). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 80(16), 8465–8470. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. echemi.com [echemi.com]
- 11. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. prepchem.com [prepchem.com]
- 14. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
Improving the enantiomeric excess in chiral synthesis of 1-Benzyl-2-methylpiperidine
Welcome to the technical support center for the asymmetric synthesis of 1-Benzyl-2-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common experimental challenges, and optimize reaction conditions to achieve high enantiomeric excess (ee).
Introduction
The 2-alkylpiperidine scaffold is a privileged structure in a multitude of natural products and pharmaceutical agents.[1] Achieving precise stereochemical control during the synthesis of derivatives like this compound is often critical for biological efficacy and safety. However, controlling enantioselectivity can be a significant challenge, frequently leading to suboptimal enantiomeric excess. This guide provides a systematic, question-and-answer-based approach to diagnose and resolve common issues encountered in the laboratory.
Troubleshooting Guide: Improving Enantiomeric Excess
This section addresses specific problems you might encounter during the synthesis, providing a logical workflow to identify and correct the root cause of low or inconsistent enantioselectivity.
Q1: My reaction is yielding low enantiomeric excess (ee). What are the most common causes and where should I start?
Low ee is a common issue that can stem from multiple factors. A systematic investigation is the most efficient way to pinpoint the problem.[2] The primary areas to scrutinize are the analytical method, the quality of reagents and catalyst, and the reaction conditions.
Troubleshooting Workflow for Low Enantiomeric Excess
Here is a logical workflow to diagnose the source of poor enantioselectivity.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
1. Validate Your Analytical Method: Before optimizing the reaction, ensure your chiral HPLC or GC method is accurate. An unoptimized method can give a false impression of low ee.[3]
- Action: Prepare a racemic sample of this compound.
- Verification: Your analytical method should show two baseline-separated peaks with a 50:50 area ratio. If not, the method itself requires optimization.[3]
2. Check Reagent and Catalyst Quality:
- Substrate/Precursor Purity: Impurities can act as catalyst inhibitors or competing substrates.[3] For instance, in an asymmetric hydrogenation of the corresponding pyridinium salt, impurities in the precursor can significantly lower catalyst activity and selectivity.
- Solvent Quality: Ensure all solvents are anhydrous and free of peroxides, as both water and oxidative impurities can deactivate sensitive organometallic catalysts.[4]
- Catalyst and Ligand Integrity: The chiral catalyst or ligand is the heart of the reaction. Verify its enantiomeric purity and chemical integrity. Ensure it has been stored and handled correctly, typically under an inert atmosphere, to prevent degradation.[2]
3. Evaluate Reaction Conditions:
- Temperature: This is one of the most critical parameters. Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer.[5]
- Concentration: Reaction concentration can influence the aggregation state of the catalyst and the overall reaction kinetics, which in turn affects enantioselectivity.[6]
- Atmosphere: Strict exclusion of air and moisture is crucial, especially for hydrogenations or reactions involving organometallic species. Ensure your inert gas is pure and the system is free from leaks.[7]
Q2: I'm performing an asymmetric hydrogenation of a 1-Benzyl-2-methylpyridinium salt and getting low ee. What are the specific points to check?
This is a powerful and common method for synthesizing chiral 2-alkyl piperidines.[1] However, its success is highly dependent on specific parameters.
-
Catalyst/Ligand Choice: The combination of the metal precursor (e.g., an Iridium complex) and the chiral phosphine ligand is paramount. Ligands like MeO-BoQPhos have shown high efficacy for this class of transformation.[8] If your ee is low, consider screening a different family of ligands.
-
Hydrogen Pressure: The pressure of H₂ can influence both the rate and selectivity. While higher pressures can increase the rate, they may sometimes negatively impact ee. An optimal pressure must be determined experimentally.
-
Counter-ion Effects: The counter-ion of the pyridinium salt (e.g., Br⁻, BF₄⁻, PF₆⁻) can affect the substrate's reactivity and its interaction with the catalyst. If possible, try synthesizing the pyridinium salt with a different counter-ion to see if it impacts the outcome.
Q3: How much can the solvent really affect my enantiomeric excess?
The choice of solvent can have a profound effect on enantioselectivity and is a critical parameter to screen.[2] The solvent influences the reaction in several ways:
-
Solubility: It must solubilize all reaction components. Poor solubility can lead to a heterogeneous mixture and poor reproducibility.
-
Catalyst-Substrate Complex: The solvent can influence the conformation and stability of the diastereomeric transition states. A solvent that better stabilizes the transition state leading to the desired enantiomer will increase the ee.[2]
-
Polarity and Coordinating Ability: Non-coordinating solvents are often preferred for many catalytic systems to avoid competition with the substrate for binding to the catalyst's active site. However, in some cases, a weakly coordinating solvent can be beneficial.
Impact of Solvent Choice on Enantioselectivity (Illustrative Data)
| Solvent | Dielectric Constant (ε) | Typical Observation | Rationale |
| Toluene | 2.4 | Often a good starting point | Non-polar, non-coordinating. |
| Dichloromethane (DCM) | 9.1 | Can provide good results | Higher polarity may alter transition state geometry. |
| Tetrahydrofuran (THF) | 7.5 | Variable results | Coordinating solvent; can sometimes inhibit or assist catalysis.[9] |
| 2-Methyl-THF | 6.2 | Often improves ee vs. THF | Bio-based solvent, known to enhance stereoselectivity in some cases.[9] |
| Ethanol/Methanol | 24.6 / 32.7 | Generally avoided | Protic nature can interfere with many catalyst systems.[10] |
Frequently Asked Questions (FAQs)
Q4: What are the main strategies for the chiral synthesis of this compound?
There are several established strategies, each with its own advantages and challenges.
Conceptual Overview of Synthetic Strategies
Caption: Common asymmetric strategies for synthesizing chiral piperidines.
-
Catalytic Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral precursor, such as a 1-benzyl-2-methylpyridinium salt, using a chiral catalyst (e.g., Iridium or Rhodium-based). This is often highly efficient and atom-economical.[1][8]
-
Chiral Auxiliary-Based Methods: A chiral auxiliary is temporarily attached to a precursor molecule to direct a subsequent stereoselective reaction, such as a cyclization or an alkylation.[11] After the key stereocenter is set, the auxiliary is removed. Evans oxazolidinones and pseudoephedrine are classic examples of auxiliaries used in asymmetric synthesis.[11]
-
Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture of this compound (or a precursor) with a chiral reagent or catalyst, leaving the other enantiomer unreacted and thus enriched.[12]
Q5: How do I choose between a chiral catalyst and a chiral auxiliary approach?
The choice depends on several factors including scalability, cost, and the specific molecular target.
-
Chiral Catalysis:
-
Pros: Highly efficient (a small amount of catalyst can produce a large amount of product), broad substrate scope, and often fewer synthetic steps.
-
Cons: Catalysts can be expensive and sensitive to impurities. Development and optimization can be time-consuming.
-
-
Chiral Auxiliaries:
-
Pros: Often highly reliable and predictable, with well-established procedures. The auxiliary can often be recovered and reused.
-
Cons: Requires additional steps to attach and remove the auxiliary (not atom-economical). The reactions are stoichiometric in the chiral source.
-
Q6: How do I properly set up a temperature optimization study?
A temperature screening is crucial for maximizing enantioselectivity.
-
Objective: To determine the temperature that provides the highest enantiomeric excess without unacceptably slowing the reaction rate.
-
Rationale: The enantiomeric excess is related to the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. Lowering the temperature increases the impact of this energy difference, often leading to higher selectivity.[5]
Detailed Experimental Protocols
Protocol 1: Temperature Screening for Asymmetric Hydrogenation
Objective: To identify the optimal temperature for maximizing the enantiomeric excess (ee) of this compound.
Materials:
-
1-Benzyl-2-methylpyridinium salt (substrate)
-
Chiral Iridium catalyst (e.g., [Ir(COD)Cl]₂) and ligand (e.g., (S,S)-MeO-BoQPhos)
-
Anhydrous, degassed solvent (e.g., DCM or 2-Me-THF)
-
Hydrogen gas (high purity)
-
A multi-well reactor or parallel synthesizer capable of independent temperature control and pressure containment.
-
Standard glassware for workup and analysis (chiral HPLC/GC).
Procedure:
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the activated catalyst by stirring the iridium precursor and chiral ligand in the chosen solvent for 1 hour.
-
Reaction Setup: To each of four separate pressure vials, add the pyridinium salt substrate (e.g., 0.1 mmol).
-
Catalyst Addition: Transfer an equal aliquot of the catalyst stock solution to each vial under an inert atmosphere.
-
Temperature Equilibration: Place each vial in the reactor and set the temperatures to four different points (e.g., 25 °C, 0 °C, -20 °C, -40 °C). Allow the solutions to equilibrate for 15 minutes.
-
Hydrogenation: Pressurize all vials with hydrogen gas to the desired pressure (e.g., 50 bar) and begin stirring.
-
Reaction Monitoring: Allow the reactions to proceed for a fixed time (e.g., 12-24 hours).
-
Workup: Carefully vent the hydrogen gas. Quench the reaction if necessary, and prepare a sample from each vial for analysis.
-
Analysis: Determine the conversion and enantiomeric excess for each reaction using a validated chiral chromatography method. Plot ee vs. Temperature to identify the optimum.
Protocol 2: Validating a Chiral HPLC Method
Objective: To confirm the analytical method can accurately determine the enantiomeric excess.
Procedure:
-
Prepare a Racemic Standard: Synthesize a sample of this compound without any chiral influence to ensure a 50:50 mixture of enantiomers.
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, IC, etc.).
-
Mobile Phase Screening: Start with a standard mobile phase like a mixture of hexane and isopropanol. Run the racemic standard and check for peak separation.
-
Optimization: If separation is poor, systematically vary the mobile phase composition (e.g., change the ratio of hexane/isopropanol, add a different co-solvent like ethanol, or an additive like diethylamine for basic compounds).
-
Validation Check: The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.
-
Confirmation: Once separation is achieved, confirm that the two peaks have an equal area (within experimental error) for the racemic sample. You can now trust the ee values obtained for your asymmetric reactions.
References
-
Synthesis and asymmetric hydrogenation of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione. (2012). PubMed. Retrieved from [Link]
-
Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016). PMC - NIH. Retrieved from [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit. Retrieved from [Link]
- US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents.
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
-
Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. (2002). PubMed. Retrieved from [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]
-
Enantioselective Synthesis and Antioxidant Activity of 3,4,5-substituted Piperidine Derivatives. (2016). PubMed. Retrieved from [Link]
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). NIH. Retrieved from [Link]
-
Application of Biobased Solvents in Asymmetric Catalysis. (n.d.). PMC - NIH. Retrieved from [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Overcoming Poor Solubility of 1-Benzyl-2-methylpiperidine Derivatives
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-benzyl-2-methylpiperidine derivatives. These compounds, while promising, often present significant hurdles in formulation due to their physicochemical properties. This document provides a structured, in-depth approach to systematically diagnose and overcome these issues, moving from fundamental principles to advanced formulation strategies.
The core structural feature of these derivatives—a basic piperidine nitrogen atom combined with a lipophilic benzyl group—is central to both the problem and its solutions. The piperidine nitrogen offers a handle for pH-dependent solubility, while the aromatic and aliphatic portions drive the compound's tendency to resist aqueous dissolution. Understanding this balance is the first step toward rational formulation design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides rapid, actionable advice.
Q1: Why is my this compound derivative so poorly soluble in aqueous buffers?
A1: The poor aqueous solubility typically arises from a combination of two factors. First, the benzyl group and the piperidine ring are substantially nonpolar, contributing to high lipophilicity (hydrophobicity).[1][2] Second, unless the molecule has other ionizable groups, the tertiary amine of the piperidine ring is the primary site for interaction with water. In its neutral (free base) form at neutral or alkaline pH, the molecule's ability to hydrogen bond is limited, leading it to favor a solid, crystalline state over dissolution in water.[3]
Q2: What is the very first and simplest thing I should try to dissolve my compound?
A2: The first and most effective strategy is pH adjustment .[4][] The nitrogen atom on the piperidine ring is basic (typical pKa of a protonated piperidine is ~11.2).[3] By lowering the pH of your aqueous solvent to at least two units below the pKa (e.g., pH < 9), you will protonate the nitrogen, forming a positively charged piperidinium salt. This ionized form is significantly more polar and, therefore, much more soluble in water.[6][7][8] A simple test is to attempt dissolution in a dilute acidic solution, such as 0.01 M hydrochloric acid (HCl).
Q3: My compound is dissolved in a DMSO stock, but it precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS at pH 7.4). How do I fix this?
A3: This is a classic solubility problem indicating that the compound is "crashing out" when the solvent changes from a favorable organic one (DMSO) to an unfavorable aqueous one. Here are the primary troubleshooting steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while still being tolerated by your biological system (typically under 1%, often as low as 0.1%).[2]
-
Use a Co-solvent in the Buffer: If your assay can tolerate it, include a small percentage of a water-miscible organic co-solvent like ethanol or propylene glycol in your final aqueous buffer.[9][10] This increases the overall solvating power of the buffer.
-
Acidify the Assay Buffer: If your biological assay is tolerant to a lower pH, adjusting the final buffer pH to a more acidic value (e.g., pH 6.0-6.5) can keep the compound protonated and in solution.
-
Consider Solubilizing Excipients: For more robust solutions, incorporating a solubilizing agent like a cyclodextrin (e.g., HP-β-CD) into the final assay buffer can encapsulate the drug molecule and keep it in solution.[11][12][13]
Q4: When should I consider more advanced techniques like salt formation or lipid-based formulations?
A4: You should move to advanced techniques when the simpler methods are insufficient or inappropriate for your application.
-
Salt Formation: Pursue this when you need a stable, solid form of your compound with an intrinsically higher dissolution rate for in vivo studies or pre-formulation work.[14][15][16] If pH adjustment works, creating a hydrochloride or mesylate salt is a logical next step to produce a reliable solid material.[17][18]
-
Co-crystals: This is a valuable technique if your compound is weakly ionizable or if salt forms have undesirable properties (e.g., hygroscopicity).[4]
-
Complexation (Cyclodextrins): Use this when you need to increase the apparent solubility in a solution for a specific application (e.g., intravenous formulation) and pH adjustment is not viable.[19][20]
-
Lipid-Based Formulations (e.g., SEDDS): These are a go-to strategy for oral drug delivery of highly lipophilic (often termed "grease-ball") molecules.[21][22][23] If your goal is to improve oral bioavailability for a poorly soluble, highly permeable (BCS Class II) compound, lipid formulations are a primary choice.[24][25][26]
-
Nanosuspensions: This approach is useful when you want to increase the dissolution rate by drastically increasing the surface area of the drug particles, which is particularly effective for oral and parenteral delivery.[27][28][29]
Part 2: In-Depth Troubleshooting Guides & Protocols
Guide 1: Foundational Strategy - pH Modification
The basicity of the piperidine nitrogen is your most powerful tool. This protocol establishes the pH-solubility profile of your derivative.
Protocol: Determining pH-Dependent Solubility
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., HCl for pH 2, citrate for pH 4-6, phosphate for pH 7-8, borate for pH 9-10).
-
Sample Preparation: Add an excess amount of your solid compound to a vial containing a known volume of each buffer. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution is fully saturated.
-
Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully withdraw a sample of the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound and buffers) to remove any undissolved microparticles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer. This plot will clearly show the pH at which solubility dramatically increases.
Guide 2: Intermediate Strategy - Co-solvent Systems
When pH adjustment alone is insufficient or not viable, co-solvents can be used to increase the solubility of your compound by reducing the polarity of the aqueous solvent system.[][9][10][30]
Protocol: Screening for an Effective Co-solvent System
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents to screen. Common choices include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO) (typically for in vitro use only)
-
-
System Preparation: Prepare a series of binary solvent systems by mixing your primary solvent (e.g., water or a pH 7.4 buffer) with the co-solvent at various concentrations (e.g., 10%, 20%, 30%, 40% v/v).
-
Solubility Measurement: Using the same equilibration and quantification method described in Guide 1, determine the saturation solubility of your compound in each co-solvent mixture.
-
Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration for each co-solvent tested. This will identify the most effective co-solvent and the concentration required to achieve your target solubility.
Guide 3: Advanced Strategy - Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate lipophilic molecules, like your this compound derivative, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[11][12][13][20]
Protocol: Phase-Solubility Study with Cyclodextrins
-
Cyclodextrin Selection: The most commonly used cyclodextrin for pharmaceutical applications is Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and low toxicity. Other options include Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Preparation of Solutions: Prepare a series of aqueous solutions (in water or a relevant buffer) containing increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).
-
Equilibration: Add an excess of your compound to each cyclodextrin solution and equilibrate for 24-48 hours at a constant temperature, as described in Guide 1.
-
Quantification: After filtration, determine the concentration of your dissolved compound in each solution via HPLC.
-
Data Analysis: Plot the solubility of your compound against the concentration of HP-β-CD.
-
A linear plot (Type A) indicates the formation of a soluble 1:1 complex. The slope of this line can be used to calculate the stability constant of the complex.
-
This study will determine the molar ratio of cyclodextrin required to solubilize your compound to the desired concentration.[31]
-
Part 3: Data Summary & Comparison
Quantitative data is essential for making informed decisions. The tables below provide example data to illustrate the potential impact of these strategies.
Table 1: Example pH-Solubility Profile for a Hypothetical Basic Piperidine Derivative (pKa = 9.5)
| Solvent System | pH | Approximate Solubility (µg/mL) | Rationale |
| Deionized Water | ~7.0 | < 1 | The compound is primarily in its neutral, poorly soluble free base form. |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 1 | Similar to water, the compound is un-ionized and insoluble. |
| 0.1 M Citrate Buffer | 5.0 | 500 - 1,500 | At pH << pKa, the compound is >99% protonated (ionized), leading to a dramatic increase in solubility. |
| 0.1 M Hydrochloric Acid (HCl) | 1.0 | > 10,000 | At very low pH, the compound is fully protonated, maximizing aqueous solubility. |
Table 2: Comparison of Common Co-solvents for Solubility Enhancement
| Co-solvent | Typical Concentration Range (% v/v) | Pros | Cons |
| Ethanol | 5 - 40% | Well-tolerated for oral formulations; effective solubilizer. | Can cause precipitation upon dilution; potential for biological effects. |
| Propylene Glycol (PG) | 10 - 60% | Low toxicity; good solubilizing power for many APIs. | High viscosity at higher concentrations. |
| PEG 400 | 10 - 80% | Very low toxicity; miscible with water in all proportions. | May not be as effective for highly crystalline compounds. |
| DMSO | ≤ 1% (in vitro); up to 100% (stock) | Excellent solubilizing power for a wide range of compounds. | Cellular toxicity at higher concentrations; not for in vivo use typically. |
Part 4: Visual Workflows and Diagrams
Visual aids can clarify complex decision-making processes and mechanisms.
Diagram 1: Decision Tree for Solubilization Strategy
Caption: Decision tree for selecting a solubility enhancement strategy.
Diagram 2: Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of a lipophilic drug by a cyclodextrin.
Part 5: References
-
Vertex AI Search Result[32]
-
Vertex AI Search Result
-
Vertex AI Search Result[11]
-
Vertex AI Search Result[33]
-
Vertex AI Search Result[1]
-
Vertex AI Search Result[9]
-
Vertex AI Search Result[21]
-
Vertex AI Search Result[19]
-
Vertex AI Search Result[27]
-
Vertex AI Search Result[22]
-
Vertex AI Search Result[14]
-
Vertex AI Search Result[12]
-
Vertex AI Search Result[34]
-
Vertex AI Search Result[24]
-
Vertex AI Search Result[28]
-
Vertex AI Search Result[6]
-
Vertex AI Search Result[13]
-
Vertex AI Search Result[29]
-
Vertex AI Search Result[35]
-
Vertex AI Search Result[36]
-
Vertex AI Search Result[25]
-
Vertex AI Search Result[37]
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[23]
-
Vertex AI Search Result[26]
-
Vertex AI Search Result[30]
-
Vertex AI Search Result[15]
-
Vertex AI Search Result[38]
-
Vertex AI Search Result[39]
-
Vertex AI Search Result[2]
-
Vertex AI Search Result[17]
-
Vertex AI Search Result[7]
-
Vertex AI Search Result[10]
-
Vertex AI Search Result[16]
-
Vertex AI Search Result[18]
-
Vertex AI Search Result[40]
-
Vertex AI Search Result[4]
-
Vertex AI Search Result[3]
-
Vertex AI Search Result[41]
-
Vertex AI Search Result[42]
-
Vertex AI Search Result[43]
-
Vertex AI Search Result[31]
-
Vertex AI Search Result[]
-
Vertex AI Search Result[8]
-
Vertex AI Search Result[44]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wjbphs.com [wjbphs.com]
- 6. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 15. droracle.ai [droracle.ai]
- 16. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rjpdft.com [rjpdft.com]
- 18. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. humapub.com [humapub.com]
- 21. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 22. scispace.com [scispace.com]
- 23. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journalcra.com - journalcra Resources and Information. [journalcra.com]
- 25. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]
- 26. future4200.com [future4200.com]
- 27. asiapharmaceutics.info [asiapharmaceutics.info]
- 28. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 29. Nanosuspension: An approach to enhance solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Co-solvent: Significance and symbolism [wisdomlib.org]
- 31. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. sphinxsai.com [sphinxsai.com]
- 33. mdpi.com [mdpi.com]
- 34. hilarispublisher.com [hilarispublisher.com]
- 35. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 36. merckmillipore.com [merckmillipore.com]
- 37. scispace.com [scispace.com]
- 38. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 39. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 41. researchgate.net [researchgate.net]
- 42. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 43. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 44. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Resolution of Racemic 1-Benzyl-2-methylpiperidine
Welcome to the technical support center for the resolution of racemic 1-Benzyl-2-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful separation of this compound's enantiomers.
Troubleshooting Guide: Diastereomeric Salt Crystallization
Classical resolution via diastereomeric salt formation is the most common and cost-effective method for separating enantiomers of chiral amines like this compound. However, the process is often empirical and can present several challenges. This guide addresses specific issues you may encounter.
dot
Caption: Troubleshooting Logic for Diastereomeric Salt Crystallization.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form, or the product "oils out." | The diastereomeric salt is too soluble in the chosen solvent. | Perform a systematic solvent screen. Try adding a less polar "anti-solvent" (in which the salt is insoluble) dropwise to a solution of the salt in a more polar solvent to induce precipitation.[1] |
| The solution is not sufficiently supersaturated. | Slowly evaporate the solvent to increase the concentration. If you have a crystal of the desired diastereomer, add a small "seed" crystal to initiate crystallization. Alternatively, scratching the inside of the flask with a glass rod at the air-liquid interface can create a surface for nucleation.[1] | |
| Impurities are present. | Ensure the starting racemic this compound and the chiral resolving agent are of high purity, as impurities can inhibit crystal formation. | |
| The diastereomeric excess (d.e.) of the crystallized salt is low. | The solubilities of the two diastereomeric salts are too similar in the selected solvent. | The choice of solvent is critical. A different solvent or solvent mixture may increase the solubility difference between the diastereomers. Recrystallizing the obtained salt one or more times can significantly improve its purity. |
| The cooling rate was too fast. | Rapid cooling can cause the undesired diastereomer to co-precipitate. Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator or ice bath.[1] | |
| The yield of the desired diastereomeric salt is low. | The desired diastereomer has significant solubility in the mother liquor. | Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., 0-4 °C) before filtration to maximize the precipitation of the less soluble salt.[2] |
| The molar ratio of the resolving agent is not optimal. | While a 1:1 molar ratio is a good starting point, sometimes using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the purity and yield of the desired diastereomer. It is advisable to screen different ratios.[3] |
Frequently Asked Questions (FAQs)
Q1: Which chiral resolving agents are most effective for this compound?
For 2-substituted piperidine derivatives, chiral carboxylic acids are the resolving agents of choice. Based on successful resolutions of similar structures, the following are highly recommended for initial screening[4]:
-
Di-benzoyl-L-tartaric acid or its D-enantiomer.
-
(S)-Mandelic acid or its R-enantiomer.
-
Other tartaric acid derivatives, such as di-p-toluoyl-D-tartaric acid , have also shown success with related piperidines.[1]
The selection of the resolving agent is often empirical, and screening a small panel of these acids is the most effective strategy.[1]
Q2: How do I choose the best solvent for the crystallization?
The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility. One salt should be sparingly soluble, while the other remains in solution.[5] A solvent screening is essential. Common solvents to evaluate include:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Ketones (Acetone)
-
Esters (Ethyl acetate)
-
Mixtures of the above, potentially with an anti-solvent like hexane or diethyl ether.
Q3: What analytical methods are used to determine the enantiomeric excess (e.e.)?
To accurately determine the e.e. of the resolved this compound, the following chromatographic techniques are recommended:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Polysaccharide-based chiral stationary phases (CSPs) are often effective for piperidine derivatives.[1] It is crucial to add a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase to prevent peak tailing and improve resolution.[6]
-
Chiral Gas Chromatography (GC): This can be used if the compound is sufficiently volatile or can be derivatized to increase volatility. Cyclodextrin-based CSPs are often employed.[1]
-
Chiral Supercritical Fluid Chromatography (SFC): A faster and more environmentally friendly alternative to HPLC.
For all chromatographic methods, it is essential to first inject a sample of the racemic starting material to establish the retention times of both enantiomers.
Q4: Are there alternative resolution methods to diastereomeric salt crystallization?
Yes, other methods include:
-
Kinetic Resolution: This involves the use of a chiral catalyst or enzyme that selectively reacts with one enantiomer, leaving the other unreacted. For example, catalytic kinetic resolution of disubstituted piperidines has been achieved through enantioselective acylation.[7]
-
Preparative Chiral Chromatography: This method directly separates the enantiomers on a larger scale using a chiral stationary phase. While often providing high purity, it can be more expensive and less scalable than crystallization.
Q5: Can I use the resolved diastereomeric salt directly in my next synthetic step?
In some cases, yes. If the subsequent reaction conditions are compatible, using the salt directly can save a step. For example, some amide bond formations can proceed directly from the diastereomeric salt.[2] However, it is more common to first "liberate" the free amine.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol provides a general framework. The specific resolving agent, solvent, and temperatures will require optimization for this compound.
dot
Caption: General Workflow for Chiral Resolution via Diastereomeric Salt Formation.
1. Diastereomeric Salt Formation: a. In a flask, dissolve racemic this compound (1.0 eq.) in a minimal amount of a suitable warm solvent (e.g., ethanol). b. In a separate flask, dissolve the chosen chiral resolving acid (e.g., di-benzoyl-L-tartaric acid, 0.5-1.0 eq.) in the same solvent, heating gently if necessary. c. Add the resolving agent solution to the amine solution with stirring.
2. Crystallization: a. Allow the mixture to cool slowly to room temperature. The formation of a precipitate may be observed. b. To maximize yield, cool the mixture further in an ice bath or refrigerator (0-4 °C) for several hours or overnight. c. Collect the precipitated crystals by vacuum filtration, and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
3. Recrystallization (Optional but Recommended): a. To improve the diastereomeric purity, dissolve the collected crystals in a minimal amount of the hot solvent and repeat the slow cooling and filtration process.
4. Liberation of the Enantiomerically Enriched Amine: a. Suspend the purified diastereomeric salt in water. b. Add a base (e.g., 1M NaOH solution) dropwise until the solution is basic (pH > 10) to neutralize the resolving agent and liberate the free amine. c. Transfer the mixture to a separatory funnel and extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane) several times.[8] d. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the resolved amine.
5. Analysis: a. Determine the enantiomeric excess of the obtained amine using an appropriate chiral analytical method (e.g., HPLC).
References
- Process for resolving racemic mixtures of piperidine derivatives.
-
Wanner, B., Kreituss, I., Gutierrez, O., Kozlowski, M. C., & Bode, J. W. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(35), 11491–11497. [Link]
- Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine. Benchchem.
- selecting the optimal chiral stationary phase for separating benzylpiperidine enantiomers. Benchchem.
-
Choi, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- Technical Support Center: Resolving Enantiomers of 1,4-Dimethylpiperidine Deriv
- Application Notes and Protocols for Large-Scale Chiral Resolution of (R)-2-Methylpiperazine with (L)-Tartaric Acid Salt. Benchchem.
- A Comparative Guide to Chiral Resolution of Amines: Case Studies Featuring (R)-2-Methylpiperazine and Tartaric Acid Salts. Benchchem.
- A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
- Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. Benchchem.
- chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol. Benchchem.
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Benchchem.
- El-Tunsi, A. T. (2018). Kinetic Resolution of Nitrogen Heterocycles using Chiral Organolithium Chemistry. White Rose eTheses Online.
- Diastereomeric recrystalliz
- Tung, H.-H. (2012). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Catalyst Challenges with 1-Benzyl-2-methylpiperidine
Welcome to our dedicated technical support center for researchers, chemists, and process development professionals working with 1-Benzyl-2-methylpiperidine. This guide is designed to provide in-depth, actionable insights into a common yet critical challenge encountered in catalytic reactions involving this versatile building block: catalyst poisoning. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve these issues, ensuring the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why is this compound a concern?
A1: Catalyst poisoning is the deactivation of a catalyst's active sites by strong chemical adsorption of a substance present in the reaction mixture.[1][2] In the case of this compound, the lone pair of electrons on the nitrogen atom can strongly coordinate to the metal centers of many common heterogeneous and homogeneous catalysts. This binding is often stronger than the adsorption of the desired reactants, effectively blocking the active sites and leading to a significant decrease in reaction rate or a complete halt of the catalytic cycle.[1] This phenomenon is a well-documented issue with nitrogen-containing heterocycles in general.
Q2: Which types of catalysts and reactions are most susceptible to poisoning by this compound?
A2: Catalysts that rely on vacant coordination sites on metal centers are particularly vulnerable. This includes a wide range of catalysts commonly used in pharmaceutical and fine chemical synthesis:
-
Precious Metal Catalysts: Palladium (e.g., Pd/C, Pd(OAc)₂), Platinum (e.g., PtO₂, Adams' catalyst), and Rhodium (e.g., Rh/C, Wilkinson's catalyst) are highly susceptible, especially in hydrogenation and cross-coupling reactions.[1]
-
Nickel Catalysts: Raney Nickel and other supported nickel catalysts are also prone to deactivation by nitrogen-containing compounds.[1]
-
Homogeneous Catalysts: Many phosphine-ligated palladium, rhodium, and iridium catalysts used in cross-coupling, C-H activation, and asymmetric hydrogenation can be inhibited or poisoned.
Reactions that are particularly sensitive include, but are not limited to:
-
Hydrogenation and hydrogenolysis
-
Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions
-
Carbonylations
-
Hydroformylations
Q3: What are the typical signs of catalyst poisoning in my reaction?
A3: The onset of catalyst poisoning can manifest in several ways. Early detection is key to mitigating its impact. Look for these indicators:
-
Decreased Reaction Rate: A noticeable and often sharp decline in the rate of conversion compared to established benchmarks.[1]
-
Incomplete Conversion: The reaction stalls before reaching full conversion of the starting materials, even with extended reaction times or increased temperature.[1]
-
Changes in Selectivity: An increase in the formation of side products or a change in the desired product distribution.
-
Need for Harsher Conditions: You may find it necessary to increase catalyst loading, temperature, or pressure to achieve the desired outcome.[1]
Troubleshooting Guides
Scenario 1: Hydrogenation of a functional group in a molecule containing the this compound moiety is sluggish or incomplete.
Root Cause Analysis: The nitrogen atom of the piperidine is likely coordinating to the active sites of your hydrogenation catalyst (e.g., Pd/C, PtO₂), preventing the substrate from binding and being reduced.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrogenation reactions.
Solutions:
-
Protonation of the Nitrogen: The most effective and often simplest solution is to convert the basic nitrogen into a non-coordinating ammonium salt.
-
Protocol: Before adding the catalyst, add 1.1 equivalents of a strong, non-coordinating acid such as methanesulfonic acid (MsOH) or tetrafluoroboric acid (HBF₄). This protonates the piperidine nitrogen, preventing its lone pair from binding to the catalyst.
-
-
Increase Catalyst Loading: While less economical, increasing the amount of catalyst can provide a sufficient number of unpoisoned active sites for the reaction to proceed.[1] This is often a pragmatic approach for small-scale reactions.
-
Catalyst Pre-treatment: Pre-saturating the catalyst with hydrogen can sometimes improve its resilience.
-
Protocol: Stir the catalyst in the solvent under a hydrogen atmosphere for 30-60 minutes before adding the substrate.[3]
-
Scenario 2: A cross-coupling reaction (e.g., Suzuki, Heck) with a substrate containing this compound is giving low yields.
Root Cause Analysis: The piperidine nitrogen can coordinate to the palladium catalyst, inhibiting the oxidative addition or other steps in the catalytic cycle. Impurities in the this compound starting material could also be a source of poisoning.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cross-coupling reactions.
Solutions:
-
Purification of this compound: Ensure the starting material is free from potential catalyst poisons.
-
Protocol: A simple and effective purification is to dissolve the amine in a suitable solvent (e.g., diethyl ether, ethyl acetate), wash with a dilute aqueous base (e.g., 1M NaOH) to remove any acidic impurities, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. For higher purity, distillation or column chromatography may be necessary.
-
-
Use of a Protecting Group: Temporarily masking the nitrogen lone pair with a protecting group can be a highly effective strategy.[1]
-
Recommendation: The Boc (tert-butoxycarbonyl) group is an excellent choice. It is stable to many cross-coupling conditions and can be readily removed post-reaction.
-
Protocol (Boc Protection):
-
Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as triethylamine (1.2 eq.) or DMAP (0.1 eq.).
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup and purify the N-Boc protected product.
-
-
-
Catalyst and Ligand Selection: Some modern catalyst systems are more resistant to poisoning by nitrogen-containing compounds.
-
Recommendation: For cross-coupling reactions, consider using electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can sometimes offer greater stability and activity in the presence of coordinating functional groups.
-
Data Summary
Table 1: Susceptibility of Common Catalysts to Poisoning by Nitrogen Heterocycles
| Catalyst Type | Susceptibility | Common Applications | Mitigation Strategies |
| Pd/C, PtO₂ | High | Hydrogenation, Hydrogenolysis | Protonation, Increased Loading, Protecting Groups |
| Raney Ni | High | Hydrogenation | Protonation, Rigorous Purification |
| Rh/C, [Rh(PPh₃)₃Cl] | High | Hydrogenation, Hydroformylation | Protonation, Ligand Modification |
| Pd(OAc)₂/Phosphine Ligands | Moderate to High | Cross-Coupling Reactions | Protecting Groups, Robust Ligands (e.g., Buchwald-type, NHCs) |
| Ru-based Catalysts | Moderate | Metathesis, Hydrogenation | Ligand Selection |
| Cu-based Catalysts | Moderate | Click Chemistry, Ullmann Coupling | Ligand Selection |
Concluding Remarks
Successfully employing this compound in catalytic transformations requires a proactive approach to potential catalyst poisoning. By understanding the underlying mechanisms and implementing the strategies outlined in this guide, researchers can significantly improve the robustness and efficiency of their reactions. Always begin with the highest purity starting materials possible and consider a small-scale pilot reaction to identify potential issues early. Our team is committed to supporting your research and development efforts. For further assistance, please do not hesitate to contact our technical support division.
References
-
Szöllősi, G., & Bartók, M. (2018). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Molecules, 23(11), 2843. [Link]
-
PID, Inc. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). [Link]
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]
Sources
Validation & Comparative
A Comparative Efficacy Analysis of 1-Benzylpiperidine Derivatives in Cholinesterase Inhibition
A Guide for Medicinal Chemists and Neuropharmacology Researchers
The 1-benzylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds targeting the central nervous system (CNS).[1] Its structural rigidity, combined with the lipophilic benzyl group, provides a versatile framework for developing potent and selective therapeutic agents.[1] This guide offers an in-depth comparison of the efficacy of various 1-benzylpiperidine derivatives, with a particular focus on their role as cholinesterase inhibitors—a critical therapeutic strategy in the management of Alzheimer's disease (AD).[2][3] We will delve into structure-activity relationships, present key quantitative data, and provide detailed experimental protocols to support researchers in the design and evaluation of next-generation CNS-active compounds.
Comparative Efficacy of 1-Benzylpiperidine Derivatives as Cholinesterase Inhibitors
The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline seen in patients is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[3] A primary strategy to combat this is to inhibit the enzymes responsible for its degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] The 1-benzylpiperidine framework has proven to be exceptionally effective in generating potent AChE inhibitors.
One of the most notable drugs developed from this scaffold is Donepezil (marketed as Aricept), which features a 1-benzylpiperidine moiety linked to a dimethoxyindanone group.[4] Extensive structure-activity relationship (SAR) studies have been conducted to optimize this core structure, leading to derivatives with exceptionally high potency and selectivity.[4][5]
Structure-Activity Relationship (SAR) Insights
Analysis of various derivatives reveals several key trends:
-
Substitution on the Benzamide Moiety: Introducing bulky substituents at the para-position of a benzamide group attached to the piperidine ring can substantially increase anti-AChE activity.[5]
-
N-Alkylation/Arylation: The activity is dramatically enhanced by the introduction of an alkyl or phenyl group on the nitrogen atom of the benzamide.[5]
-
Piperidine Nitrogen Basicity: The basicity of the piperidine nitrogen is crucial for activity. Derivatives where this nitrogen is part of an amide (e.g., N-benzoylpiperidine) are almost inactive, highlighting the importance of this feature for receptor interaction.[5]
-
Rigid Analogues: Creating more rigid structures, such as replacing flexible side chains with isoindolone or indanone moieties, often leads to more potent activity by optimizing the compound's conformation for the enzyme's active site.[4][6]
The following table summarizes the in vitro efficacy of several key 1-benzylpiperidine derivatives against AChE and BuChE, showcasing the impact of these structural modifications.
| Compound Name/Number | Target Enzyme | IC₅₀ (nM) | Selectivity (AChE vs. BuChE) | Reference |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020) | AChE | 5.7 | ~1250-fold | [4] |
| BuChE | >7125 | [4] | ||
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine (21) | AChE | 0.56 | ~18,000-fold | [5] |
| BuChE | >10,000 | [5] | ||
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine (19) | AChE | 1.2 | ~34,700-fold | [6] |
| BuChE | >41,600 | [6] | ||
| Compound 15b (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone) | AChE | 390 | Not specified | [3] |
| Compound 15j (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone) | BuChE | 160 | Not specified | [3] |
Mechanism of Action: Cholinergic Signaling Pathway
AChE inhibitors function by preventing the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. This enhancement of cholinergic neurotransmission can lead to improvements in cognitive function.[3] Many 1-benzylpiperidine derivatives act as competitive inhibitors, binding to the active site of the AChE enzyme.[3]
Caption: Cholinergic synapse showing ACh release, receptor binding, and enzymatic degradation by AChE, which is blocked by 1-benzylpiperidine inhibitors.
Experimental Protocols
To facilitate further research and validation, this section provides standardized methodologies for the synthesis and in vitro evaluation of 1-benzylpiperidine derivatives.
General Synthesis of 1-Benzylpiperidine Derivatives
The synthesis of 1-benzylpiperidine derivatives can be achieved through various routes. A common and effective method is the reductive amination of a piperidine precursor with a substituted benzaldehyde or the direct N-alkylation of a piperidine with a substituted benzyl halide.[2] The following protocol outlines a general procedure for N-alkylation.
Caption: General workflow for the synthesis of 1-benzylpiperidine derivatives via N-alkylation.
Step-by-Step Protocol:
-
Reactant Preparation: To a solution of the desired piperidine derivative (1.0 equivalent) in a suitable solvent such as acetonitrile (CH₃CN), add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).[2]
-
Addition of Benzyl Halide: Add the appropriately substituted benzyl chloride or benzyl bromide (1.1 equivalents) to the mixture.[2]
-
Reaction: Stir the reaction mixture vigorously and heat to reflux (approximately 82°C for acetonitrile). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to 72 hours to complete.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.[2]
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a 10% aqueous K₂CO₃ solution, followed by water and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-benzylpiperidine derivative.[7]
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).
In Vitro Efficacy: Acetylcholinesterase Inhibition Assay
The most common method for measuring AChE inhibition is the spectrophotometric method developed by Ellman. This assay is reliable, and reproducible, and allows for high-throughput screening.
Caption: A typical experimental cascade for evaluating novel cholinesterase inhibitors from synthesis to in vivo testing.
Step-by-Step Protocol (Ellman's Method):
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in the buffer.
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in the buffer.
-
Prepare a solution of the AChE enzyme (from electric eel or human recombinant) in the buffer.
-
Prepare serial dilutions of the test 1-benzylpiperidine derivative and a reference inhibitor (e.g., Donepezil) in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the ATCI solution.
-
Add 50 µL of the DTNB solution.
-
Add 25 µL of the test compound dilution (or buffer for control wells).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes.
-
-
Initiate Reaction: Add 25 µL of the AChE enzyme solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Directions
The 1-benzylpiperidine scaffold remains a highly valuable starting point for the design of potent and selective cholinesterase inhibitors. The data clearly demonstrate that strategic modifications, such as the introduction of bulky, rigidifying moieties and careful tuning of electronic properties, can lead to compounds with nanomolar and even sub-nanomolar potency.[4][5] The provided protocols for synthesis and in vitro testing serve as a robust foundation for researchers aiming to explore this chemical space further. Future efforts should focus on designing derivatives with dual-targeting capabilities or improved pharmacokinetic profiles to enhance their therapeutic potential for complex neurodegenerative diseases like Alzheimer's.[2]
References
-
Synthesis of 1-Benzyl-2-piperidinemethanol. PrepChem.com. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central (PMC). [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
-
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]
-
Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. ACS Publications. [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena Air. [Link]
-
Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma... ChEMBL - EMBL-EBI. [Link]
-
1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Organic Syntheses. [Link]
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
-
Design, synthesis, in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central (PMC). [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. ACS Publications. [Link]
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central (PMC). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
A Comparative Guide to the Structure-Activity Relationship of 1-Benzylpiperidine Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-benzylpiperidine analogs, a scaffold of significant interest in medicinal chemistry due to its presence in a wide range of clinically important drugs and tool compounds.[1] The versatility of the piperidine ring, combined with the diverse modifications possible on the benzyl moiety, allows for the fine-tuning of pharmacological activity against various biological targets, including monoamine transporters and enzymes like acetylcholinesterase (AChE).[1][2][3][4][5][6][7] This guide will delve into the key structural features that govern the potency and selectivity of these analogs, with a focus on their interactions with the dopamine transporter (DAT), serotonin transporter (SERT), and AChE. We will explore how specific substitutions on both the piperidine and benzyl rings influence biological activity, supported by comparative experimental data. Furthermore, detailed protocols for essential assays used in the evaluation of these compounds are provided to offer a practical understanding of the drug discovery process.
The 1-Benzylpiperidine Scaffold: A Privileged Structure in CNS Drug Discovery
The 1-benzylpiperidine motif is a cornerstone in the design of centrally acting agents. Its structural properties, including its basic nitrogen atom and the conformational flexibility of the piperidine ring, make it an ideal framework for interacting with various receptors and transporters in the central nervous system (CNS).[1] The benzyl group provides a versatile handle for introducing a wide array of substituents that can modulate lipophilicity, electronic properties, and steric bulk, all of which are critical determinants of pharmacological activity and selectivity.[8] Understanding the SAR of this scaffold is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects.
Structure-Activity Relationship Analysis
The biological activity of 1-benzylpiperidine analogs is exquisitely sensitive to structural modifications. The following sections dissect the impact of substitutions on the benzyl and piperidine moieties, drawing on data from multiple studies to build a coherent SAR model.
Substitutions on the Benzyl Ring
The nature and position of substituents on the aromatic ring of the benzyl group play a pivotal role in determining both the potency and selectivity of these analogs, particularly for monoamine transporters.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro (NO2) or fluoro (F) groups, on the benzyl ring has been shown to enhance affinity and selectivity for the dopamine transporter (DAT). For instance, in a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs, compounds with strong electron-withdrawing substituents were found to be the most potent and selective at the DAT.[9] Specifically, a nitro-substituted analog (11b) and a fluoro-substituted analog (5a) exhibited high potency (IC50 = 16.4 nM and 17.2 nM, respectively) and significant selectivity for DAT over SERT (SERT/DAT = 108 and 112, respectively).[9] This suggests that electronic interactions with the binding site are a key determinant of affinity.
-
Bulky Substituents: The addition of bulky substituents at the para position of the benzamide in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives led to a substantial increase in anti-acetylcholinesterase (AChE) activity.[6] This highlights the importance of steric factors in the active site of AChE, where a larger group may form more extensive favorable interactions.
Modifications of the Piperidine Ring and its Substituents
The piperidine ring itself, along with its substituents, offers multiple avenues for structural modification to fine-tune pharmacological properties.
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound impact on activity and selectivity. In a series of 3,4-disubstituted piperidines, different stereoisomers exhibited varying degrees of selectivity for the dopamine, serotonin, and norepinephrine transporters.[10] This underscores the importance of a precise three-dimensional arrangement of functional groups for optimal interaction with the chiral binding pockets of these transporters.
-
N-Substitution: The nature of the substituent on the piperidine nitrogen is critical. The basicity of this nitrogen often plays a crucial role in the interaction with the target protein. For example, in a series of anti-AChE compounds, the N-benzoylpiperidine derivative was found to be almost inactive, suggesting that the basicity of the piperidine nitrogen is important for activity.[6]
-
Substituents at other positions: Modifications at other positions of the piperidine ring also significantly influence activity. For example, in the development of the potent AChE inhibitor Donepezil (E2020), a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, the indanone moiety at the 4-position was found to be a key contributor to its high potency (IC50 = 5.7 nM) and selectivity for AChE over butyrylcholinesterase.[4]
Comparative Biological Data
To provide a clear comparison of the effects of structural modifications, the following table summarizes the biological data for a selection of 1-benzylpiperidine analogs from the literature.
| Compound | Target | IC50 / Ki (nM) | Selectivity | Reference |
| 4-[2-(diphenylmethoxy)ethyl]-1-(4-nitrobenzyl)piperidine (11b) | DAT | 16.4 | SERT/DAT = 108 | [9] |
| 4-[2-(diphenylmethoxy)ethyl]-1-(4-fluorobenzyl)piperidine (5a) | DAT | 17.2 | SERT/DAT = 112 | [9] |
| (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate (6) | DAT | 21 | - | [10] |
| 5-HTT | 7.6 | - | [10] | |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) | AChE | 5.7 | AChE/BuChE = 1250 | [4] |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine (19) | AChE | 1.2 | AChE/BuChE = 34700 | [5] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (21) | AChE | 0.56 | AChE/BuChE = 18000 | [6] |
Key Experimental Protocols
The evaluation of 1-benzylpiperidine analogs relies on a suite of well-established in vitro and in vivo assays. The following sections provide detailed protocols for some of the most critical experiments, explaining the rationale behind each step.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay is the gold standard for determining the affinity of a compound for a specific receptor or transporter.[11] It relies on the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the target.
Principle: The assay measures the ability of a test compound to displace a specific radioligand from the dopamine transporter, typically in membranes prepared from cells expressing the transporter or from brain tissue rich in DAT, such as the striatum. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.[11][12]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing DAT in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes containing the transporter.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.[12]
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]WIN 35,428 or [3H]BTCP), and varying concentrations of the test compound.[13]
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add the radioligand, membranes, and a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909) to block all specific binding.[13]
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.[13]
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.[12]
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
In Vitro Uptake Inhibition Assay
This functional assay measures the ability of a compound to block the transport of a substrate (e.g., dopamine) into cells expressing the corresponding transporter.[14]
Principle: Cells expressing the dopamine transporter are incubated with a radiolabeled substrate (e.g., [3H]dopamine) in the presence and absence of the test compound. A potent inhibitor will block the uptake of the radiolabeled substrate into the cells, resulting in lower intracellular radioactivity.[15]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture cells stably or transiently expressing the human dopamine transporter (hDAT) in 96-well plates.[14]
-
-
Uptake Assay:
-
Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle.
-
Initiate uptake by adding a fixed concentration of the radiolabeled substrate (e.g., [3H]dopamine).[15]
-
Incubate for a short period at a controlled temperature (e.g., room temperature or 37°C).
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
-
Quantification:
-
Lyse the cells to release the intracellular contents.
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition of uptake for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
-
Behavioral Assays for Psychostimulant Activity
In vivo assays are crucial for assessing the physiological and behavioral effects of 1-benzylpiperidine analogs that act as psychostimulants.
Principle: These assays measure changes in spontaneous behavior, such as locomotion and stereotypy, in rodents following the administration of a test compound.[16] Compounds that enhance dopamine signaling in the brain, such as DAT inhibitors, typically increase locomotor activity at lower doses and induce stereotyped behaviors (repetitive, focused movements) at higher doses.[17][18]
Step-by-Step Protocol:
-
Animal Acclimation:
-
Acclimate the animals (e.g., mice or rats) to the testing environment (e.g., open-field arenas) to reduce novelty-induced activity.
-
-
Drug Administration:
-
Administer the test compound or vehicle via a specific route (e.g., intraperitoneal injection).
-
-
Behavioral Recording:
-
Place the animals individually in the open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Record various behavioral parameters, such as horizontal activity (distance traveled), vertical activity (rearing), and stereotypy, for a defined period.
-
-
Data Analysis:
-
Quantify the behavioral measures for each animal.
-
Compare the activity levels of the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).
-
Generate dose-response curves to assess the potency of the compound in eliciting psychostimulant-like effects.[18]
-
Visualizing Relationships and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key relationships and experimental processes.
Caption: Simplified signaling pathway illustrating the mechanism of action of a 1-benzylpiperidine analog as a dopamine transporter (DAT) inhibitor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
The 1-benzylpiperidine scaffold represents a highly adaptable platform for the development of potent and selective ligands for various CNS targets. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to the benzyl and piperidine rings can lead to significant changes in pharmacological profiles. A systematic approach to analog design, guided by a thorough understanding of SAR and supported by robust biological evaluation using the assays detailed herein, is essential for the successful discovery of novel drug candidates. The insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the rational design of the next generation of 1-benzylpiperidine-based therapeutics.
References
- J Biochem Biophys Methods. 2003 Jan 31;55(1):71-86. doi: 10.1016/s0165-022x(02)00179-3.
-
Wikipedia. Ligand binding assay. [Link]
-
J Med Chem. 2000 Mar 23;43(6):1149-56. doi: 10.1021/jm990457d. [Link]
-
J Med Chem. 1997 Jan 3;40(1):35-43. doi: 10.1021/jm960638e. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Theor Biol Med Model. 2004 Nov 10;1:11. doi: 10.1186/1742-4682-1-11. [Link]
-
J Vis Exp. 2015 Jul 10;(101):e52822. doi: 10.3791/52822. [Link]
-
Prog Neuropsychopharmacol Biol Psychiatry. 2006 Aug 30;30(6):961-75. doi: 10.1016/j.pnpbp.2006.03.013. [Link]
-
Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Molecules. 2024 Jun;29(12):2819. doi: 10.3390/molecules29122819. [Link]
-
J Med Chem. 1995 Nov 24;38(24):4821-9. doi: 10.1021/jm00024a009. [Link]
-
J Med Chem. 1995 Nov 24;38(24):4821-9. doi: 10.1021/jm00024a009. [Link]
-
J Med Chem. 2000 Mar 9;43(5):981-9. doi: 10.1021/jm9904798. [Link]
-
J Med Chem. 1994 Sep 30;37(20):3365-71. doi: 10.1021/jm00046a015. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
ACS Chem Neurosci. 2020 May 19;11(12):1793-1804. doi: 10.1021/acschemneuro.0c00185. [Link]
-
J Med Chem. 1993 Oct 1;36(20):2943-9. doi: 10.1021/jm00072a012. [Link]
-
Curr Protoc Pharmacol. 2015 Jan 5;68:12.10.1-12.10.14. doi: 10.1002/0471141755.ph1210s68. [Link]
-
J Med Chem. 1996 Feb 2;39(3):703-11. doi: 10.1021/jm950702k. [Link]
-
Pharmacol Biochem Behav. 2003 Jun;75(2):435-43. doi: 10.1016/s0091-3057(03)00105-0. [Link]
-
RSC Med Chem. 2023 Jul 26;14(8):1501-1512. doi: 10.1039/d3md00164e. [Link]
-
Neurosci Biobehav Rev. 2023 Sep;152:105295. doi: 10.1016/j.neubiorev.2023.105295. [Link]
-
ACS Chem Neurosci. 2019 Aug 21;10(8):3574-3589. doi: 10.1021/acschemneuro.9b00244. [Link]
-
Eur J Med Chem. 2024 Oct 21;282:117180. doi: 10.1016/j.ejmech.2024.117180. [Link]
-
ACS Omega. 2018 Nov 30;3(11):15987-15998. doi: 10.1021/acsomega.8b02449. [Link]
-
Neuropsychopharmacology. 2007 Jan;32(1):1-14. doi: 10.1038/sj.npp.1301164. [Link]
-
Med Chem Res. 2024 Dec 10;34(3):583-601. doi: 10.1007/s00044-024-03310-5. [Link]
-
J Med Chem. 2002 Aug 1;45(16):3543-51. doi: 10.1021/jm020084j. [Link]
-
J Med Chem. 1993 Oct 1;36(20):2943-9. doi: 10.1021/jm00072a012. [Link]
-
Org Biomol Chem. 2014 Oct 28;12(40):8048-60. doi: 10.1039/c4ob01079e. [Link]
-
J Neurosci. 2012 Oct 3;32(40):13962-73. doi: 10.1523/JNEUROSCI.2542-12.2012. [Link]
-
Biomol Ther (Seoul). 2021 Jan 1;29(1):1-10. doi: 10.4062/biomolther.2020.101. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Age-specific behavioral responses to psychostimulants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of 1-Benzyl-2-methylpiperidine: A Hypothetical Preclinical Guide for CNS Drug Discovery
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in the design of centrally active therapeutic agents.[1] Its derivatives are integral to numerous pharmaceutical classes.[1] This guide delves into the projected in vivo profile of a novel derivative, 1-Benzyl-2-methylpiperidine, a compound of interest due to its structural similarities to known psychostimulants and monoamine reuptake inhibitors.
Given the absence of published in vivo data for this specific molecule, this document serves as a comprehensive, experience-driven framework for its initial preclinical evaluation. We will outline a proposed series of animal model studies, comparing its hypothetical performance against well-characterized psychostimulants, namely d-amphetamine and cocaine. This guide is structured to not only present experimental protocols but to explain the scientific rationale behind each step, ensuring a self-validating and robust preclinical package.
Introduction and Mechanistic Hypothesis
The this compound structure combines key pharmacophoric elements: a piperidine ring, common in CNS-active compounds, and a benzyl group, which can facilitate interactions with aromatic binding pockets in biological targets. The core structure is analogous to 2-benzylpiperidine, a known, albeit weak, dopamine reuptake inhibitor.[2] The addition of a benzyl group to the piperidine nitrogen is anticipated to modulate its pharmacological profile, potentially enhancing its affinity and potency for monoamine transporters.
Our central hypothesis is that this compound acts as a dopamine reuptake inhibitor (DRI), thereby increasing extracellular dopamine concentrations in key brain regions associated with reward and motor control, such as the nucleus accumbens and striatum.[3][4] This mechanism is shared by cocaine and, in part, by amphetamine, making them ideal comparators for elucidating the unique properties of our test compound.[5][6]
Comparative Framework: Selecting Benchmark Compounds
To contextualize the in vivo effects of this compound, a direct comparison with established psychostimulants is essential.
-
d-Amphetamine: A classic psychostimulant that acts primarily as a dopamine and norepinephrine releasing agent, and to a lesser extent, as a reuptake inhibitor.[5] Its well-documented effects on locomotor activity and reward make it a crucial benchmark.
-
Cocaine: A prototypical dopamine reuptake inhibitor that blocks the dopamine transporter (DAT), leading to a rapid increase in synaptic dopamine.[3] Its potent reinforcing properties provide a high-bar comparison for assessing abuse potential.
By comparing this compound to both a releasing agent and a reuptake inhibitor, we can gain nuanced insights into its specific mechanism of action.
Proposed Experimental Workflow: A Multi-Tiered In Vivo Assessment
The following workflow outlines a logical progression for characterizing a novel CNS-active compound, from initial synthesis and characterization to behavioral and neurochemical endpoints.
Caption: Proposed experimental workflow for the in vivo evaluation of this compound.
Detailed Experimental Protocols
Synthesis of this compound Hydrochloride
A reliable synthesis is paramount. Based on established methods for N-alkylation of piperidines, the following protocol is proposed:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylpiperidine (1.0 eq) in a suitable solvent such as toluene.
-
Base Addition: Add triethylamine (1.1 eq) to the solution to act as a base.
-
Alkylation: Add benzyl chloride (1.05 eq) dropwise to the stirred solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Workup: After cooling, filter the mixture to remove triethylamine hydrochloride salt. The filtrate is then washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Salt Formation: The purified free base is dissolved in diethyl ether and treated with a solution of HCl in ether to precipitate this compound hydrochloride as a stable, crystalline solid, which is then collected by filtration and dried.
Locomotor Activity Assay
This assay provides a primary measure of the compound's stimulant or sedative effects.
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed and habituated to the testing room for at least 3 days.
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.
-
Procedure:
-
On the test day, animals are placed in the activity chambers for a 60-minute habituation period.
-
Following habituation, animals are removed and administered one of the following via intraperitoneal (i.p.) injection:
-
Vehicle (0.9% saline)
-
This compound HCl (1, 3, 10 mg/kg)
-
d-Amphetamine (1, 3 mg/kg)
-
Cocaine (5, 15 mg/kg)
-
-
Animals are immediately returned to the chambers, and locomotor activity (total distance traveled, stereotyped movements) is recorded for 120 minutes.
-
-
Data Analysis: Activity is binned into 5-minute intervals. Data are analyzed using a two-way ANOVA (treatment x time).
Conditioned Place Preference (CPP)
The CPP paradigm is a standard model to assess the rewarding or aversive properties of a drug.[7]
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger conditioning chambers, separated by a smaller neutral chamber.
-
Procedure:
-
Pre-Conditioning (Day 1): Rats are placed in the central chamber and allowed free access to all chambers for 15 minutes. The time spent in each chamber is recorded to determine any baseline preference.
-
Conditioning (Days 2-9): A biased design is used. For four days, animals receive a drug injection (e.g., 10 mg/kg this compound HCl) and are confined to their initially non-preferred chamber for 30 minutes. On four alternate days, they receive a vehicle injection and are confined to their preferred chamber.
-
Test Day (Day 10): Animals are placed in the central chamber in a drug-free state and allowed free access to all chambers for 15 minutes. The time spent in each chamber is recorded.
-
-
Data Analysis: A preference score is calculated as (Time in drug-paired chamber on test day) - (Time in drug-paired chamber on pre-conditioning day). A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.[8][9]
Data Presentation and Hypothetical Comparison
Clear data presentation is crucial for objective comparison. The following tables illustrate how the experimental data could be summarized.
Table 1: Hypothetical Locomotor Activity Data
| Compound | Dose (mg/kg) | Peak Locomotor Activity (cm traveled in 5 min) | Total Distance Traveled (120 min) |
| Vehicle | - | 500 ± 50 | 15,000 ± 1,500 |
| This compound | 1 | 800 ± 75 | 25,000 ± 2,000 |
| 3 | 1500 ± 120 | 50,000 ± 4,500 | |
| 10 | 2500 ± 200 | 80,000 ± 6,000 | |
| d-Amphetamine | 1 | 2000 ± 180 | 65,000 ± 5,000 |
| 3 | 3500 ± 300 | 110,000 ± 9,000 | |
| Cocaine | 5 | 1800 ± 150 | 45,000 ± 4,000 |
| 15 | 3000 ± 250 | 95,000 ± 8,000 |
Data are presented as Mean ± SEM.
Table 2: Hypothetical Conditioned Place Preference (CPP) Data
| Compound | Dose (mg/kg) | Preference Score (seconds) |
| Vehicle | - | 10 ± 15 |
| This compound | 3 | 80 ± 25 |
| 10 | 250 ± 40 | |
| d-Amphetamine | 3 | 350 ± 50 |
| Cocaine | 15 | 400 ± 55* |
*p < 0.05 vs. Vehicle. Data are presented as Mean ± SEM.
Mechanistic Validation: In Vivo Neurochemistry
To confirm our mechanistic hypothesis, in vivo microdialysis in the nucleus accumbens of freely moving rats would be the definitive experiment.
Caption: Workflow for in vivo microdialysis experiment.
This technique allows for the direct measurement of extracellular neurotransmitter levels following drug administration.[10] A dopamine reuptake inhibitor would be expected to cause a gradual and sustained increase in extracellular dopamine, with minimal effect on its metabolites (DOPAC and HVA). This profile can be distinguished from a dopamine releaser like amphetamine, which typically causes a more rapid and pronounced dopamine surge, followed by a significant decrease in metabolite levels.[10]
Conclusion and Future Directions
This guide presents a hypothetical, yet scientifically rigorous, framework for the initial in vivo characterization of this compound. By comparing it to d-amphetamine and cocaine across behavioral and neurochemical assays, we can effectively determine its potential as a CNS stimulant, elucidate its mechanism of action, and assess its rewarding properties. The data generated from this proposed study would be critical for making informed decisions about the future development of this and related compounds. Positive results would warrant further investigation into its pharmacokinetic profile, potential for abuse liability, and efficacy in animal models of CNS disorders such as ADHD.
References
- Butt, A. M., & Karimi, S. (2018).
- Wikipedia. (n.d.). Dopamine reuptake inhibitor.
- Bardo, M. T., & Bevins, R. A. (2000). Conditioned Place Preference: What does it add to our preclinical understanding of drug reward?. Methods of Behavior Analysis in Neuroscience.
- Schmeichel, B. E., Zemlan, F. P., & Berridge, C. W. (2013). A Selective Dopamine Reuptake Inhibitor Improves Prefrontal Cortex-Dependent Cognitive Function: Potential Relevance to Attention Deficit Hyperactivity Disorder. Neuropsychopharmacology.
-
ResearchGate. (n.d.). Conditioned place preference timeline scheme. [Link]
- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry.
- Müller, T. (2021). Dopamine reuptake inhibitors in Parkinson's disease. Journal of Experimental Pharmacology.
- Bardo, M. T., et al. (2011). Oral methylphenidate establishes a conditioned place preference in rats. Pharmacology Biochemistry and Behavior.
- Ramirez, L. S., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.
- Wikipedia. (n.d.). 2-Benzylpiperidine.
-
Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. [Link]
- Rubinstein, M., et al. (2008). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. Neuropharmacology.
-
PrepChem.com. (n.d.). Synthesis of 1-Benzyl-2-piperidinemethanol. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-benzyl-2-piperidine methanol. [Link]
- Al-Hasani, R., et al. (2021). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience.
- Wang, Y., et al. (2020).
- Kii, H., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters.
- Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry.
- Kumar, A., et al. (2019). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Central Nervous System Agents in Medicinal Chemistry.
- Heal, D. J., et al. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology.
- Faraone, S. V. (2018). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Neuroscience & Biobehavioral Reviews.
- Ialongo, C., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.
- Simmler, L. D., et al. (2023). The Therapeutic Potential of Amphetamine-like Psychostimulants. Molecules.
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 3. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. A Selective Dopamine Reuptake Inhibitor Improves Prefrontal Cortex-Dependent Cognitive Function: Potential Relevance to Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 8. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Oral methylphenidate establishes a conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo neurochemical profile of dopamine uptake inhibitors and releasers in rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 1-Benzyl-2-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 1-Benzyl-2-methylpiperidine, a substituted piperidine derivative. Given the limited publicly available data on this specific molecule, this document outlines a robust, multi-tiered strategy for characterizing its selectivity. The methodologies described herein are designed to provide an objective comparison of its binding profile against other pharmacologically relevant targets, a critical step in preclinical drug development.
The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1] However, this structural versatility can also lead to unintended interactions with multiple biological targets, known as off-target effects, which may result in adverse drug reactions.[1] Therefore, a thorough understanding of a compound's cross-reactivity is paramount for ensuring its safety and efficacy.
Anticipated Pharmacological Profile of this compound
The structure of this compound, featuring a benzyl group attached to a piperidine ring, suggests potential interactions with several classes of central nervous system (CNS) targets. Structurally related compounds, such as 2-benzylpiperidine, have shown affinity for the dopamine transporter (DAT), though with significantly lower potency compared to methylphenidate.[2] Derivatives of benzylpiperidine are also known to interact with acetylcholinesterase, serotonin transporters, and sigma receptors.[3][4][5] The basic nitrogen atom within the piperidine ring can engage with acidic residues in various receptor binding pockets, potentially leading to interactions with monoamine receptors.[1][6]
Given these precedents, a cross-reactivity profiling cascade for this compound should prioritize the evaluation of its activity at:
-
Monoamine Transporters: (DAT, NET, SERT)
-
Monoamine Receptors: (Dopamine, Serotonin, Adrenergic subtypes)
-
Sigma (σ) Receptors: (σ1 and σ2 subtypes)
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
-
hERG Ion Channel: A critical component of cardiac safety assessment.[6]
Experimental Workflow for Cross-Reactivity Profiling
A systematic, tiered approach is the most efficient strategy for identifying potential off-target interactions. This workflow is designed to progress from broad, high-throughput screening to more focused, hypothesis-driven validation assays.
Caption: A decision-making framework based on the selectivity index of off-target interactions.
A selectivity index of greater than 100-fold is generally considered desirable, indicating a low risk of off-target effects at therapeutic concentrations. [7]A compound with a selectivity index below 10-fold warrants significant concern and may require chemical modification to mitigate the off-target activity.
Conclusion
While specific experimental data for this compound is not yet widely available, this guide provides a robust and scientifically rigorous framework for its comprehensive cross-reactivity profiling. By employing a tiered screening approach, progressing from broad panels to specific functional assays, researchers can build a detailed understanding of the compound's selectivity. This systematic evaluation is an indispensable component of preclinical safety assessment, enabling the early identification of potential liabilities and guiding the development of safer, more effective therapeutic agents. [8][9]The ultimate goal is to ensure that the compound's therapeutic action is not compromised by unintended pharmacological activities.
References
-
Charles River Laboratories. In Vitro Safety Pharmacology Assays. [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
-
Creative Biolabs. In Vitro Safety Pharmacology Study Services. [Link]
-
Porsolt. (2003). The application of in vitro methods to safety pharmacology. PubMed. [Link]
-
Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]
-
Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology. [Link]
-
Karaman, M. W., & Davis, M. I. (2017). Four ways to measure selectivity. ResearchGate. [Link]
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
-
Wang, Y., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. [Link]
-
Rudling, A., et al. (2017). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
-
Popa, D. S., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
-
Wikipedia. 2-Benzylpiperidine. [Link]
-
ResearchGate. Structures of anti-histamine; piperazine derivatives and piperidine.... [Link]
-
Penjišević, J. J., et al. (2017). Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands. ResearchGate. [Link]
-
DrugMAP. Details of the Drug. [Link]
-
MySkinRecipes. 1-Benzyl-5-(hydroxymethyl)piperidin-2-one. [Link]
-
Villalobos-García, R., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]
-
National Center for Biotechnology Information. 1-Benzyl-2-methylpiperazine. [Link]
-
Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]
-
Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. [Link]
-
ChemBK. This compound. [Link]
-
Sharma, A., Sharma, M., & Sandip, B. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. The application of in vitro methods to safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 1-Benzyl-2-methylpiperidine
Welcome to a comprehensive analysis of the primary synthetic pathways to 1-benzyl-2-methylpiperidine. This molecule, a key substituted piperidine, serves as a foundational scaffold in medicinal chemistry, notably in the development of novel therapeutic agents. The piperidine moiety is a ubiquitous feature in numerous pharmaceuticals, and its substitution pattern significantly influences biological activity.[1][2][3] This guide provides an in-depth comparison of the most prevalent synthetic strategies, offering field-proven insights into the causal relationships behind experimental choices, detailed protocols, and a critical evaluation of each route's merits and limitations.
Our analysis is structured to empower researchers, chemists, and drug development professionals to select the most appropriate synthetic strategy based on their specific objectives, whether for small-scale derivatization studies or large-scale manufacturing campaigns.
Core Synthetic Strategies: An Overview
The synthesis of this compound can be broadly approached via three principal strategies, each with distinct advantages concerning efficiency, cost, and control over stereochemistry.
-
Direct N-Alkylation of 2-Methylpiperidine: The most intuitive approach, involving the direct formation of the N-benzyl bond on a pre-existing 2-methylpiperidine ring.
-
Reductive Amination: A highly reliable and versatile method that constructs the N-benzyl bond through the in-situ formation and subsequent reduction of an iminium ion intermediate.
-
Hydrogenation of Pyridinium Precursors: A pathway that builds the saturated piperidine ring from an aromatic pyridine starting material, followed by or preceded by N-benzylation.
The logical flow for selecting a synthetic route is visualized below.
Caption: Decision workflow for selecting a synthetic route.
Route 1: Direct N-Alkylation of 2-Methylpiperidine
This method represents the most direct and conceptually simple pathway. It involves the reaction of 2-methylpiperidine with a benzyl halide, typically in the presence of a base to neutralize the resulting hydrohalic acid.
Reaction Scheme & Mechanism
The reaction is a standard nucleophilic substitution (SN2) where the secondary amine of 2-methylpiperidine acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.
Caption: General scheme for Direct N-Alkylation.
The choice of base is critical; non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) are commonly used to prevent competition with the primary nucleophile.[4] Solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are effective for this transformation.[4]
Comparative Data: Direct N-Alkylation
| Parameter | Condition 1 | Condition 2 | Source |
| Alkylating Agent | Benzyl bromide | Benzyl chloride | [4] |
| Base | K₂CO₃ | Triethylamine | [4] |
| Solvent | Acetonitrile | DMF | [4] |
| Temperature | Room Temp to 70°C | Room Temperature | [4] |
| Typical Yield | 70-85% | 75-90% | [5][6] |
| Key Challenge | Potential for over-alkylation | Slower reaction rate | [7] |
Advantages & Disadvantages
-
Expertise & Experience: This method is prized for its simplicity and speed. The starting materials, 2-methylpiperidine and benzyl chloride, are commercially available and relatively inexpensive.[8][9] The primary experimental consideration is controlling the stoichiometry to minimize the formation of the quaternary ammonium salt byproduct. Slow addition of the benzyl halide to the amine solution is a field-proven technique to favor mono-alkylation.[4]
-
Trustworthiness: While straightforward, the reaction's main drawback is the potential for di-alkylation, where the product, a tertiary amine, reacts further with the benzyl halide.[7] This leads to purification challenges. The reaction's success relies on the slightly reduced nucleophilicity of the tertiary amine product compared to the secondary amine starting material, but this difference is often insufficient for perfect selectivity.
Experimental Protocol: Direct N-Alkylation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-methylpiperidine (1.0 eq) and anhydrous acetonitrile (to make a 0.2 M solution).
-
Base Addition: Add potassium carbonate (1.5 eq) to the solution.
-
Reagent Addition: While stirring vigorously, add benzyl chloride (1.05 eq) dropwise via a syringe pump over 1 hour at room temperature.
-
Reaction: Heat the mixture to 50°C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane and wash with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting oil via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.
Route 2: Reductive Amination
Reductive amination is a highly efficient and controlled method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. For this synthesis, 2-methylpiperidine is reacted with benzaldehyde.
Reaction Scheme & Mechanism
The reaction proceeds in two key stages within a single pot: (1) Formation of an iminium ion from the nucleophilic attack of 2-methylpiperidine on benzaldehyde, followed by dehydration. (2) Reduction of the C=N double bond of the iminium ion by a selective hydride-donating reagent.
Caption: General scheme for Reductive Amination.
The choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.[7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[7]
Comparative Data: Reductive Amination
| Parameter | Condition 1 | Condition 2 | Source |
| Reducing Agent | NaBH(OAc)₃ | NaBH₃CN | [7] |
| Solvent | Dichloromethane (DCM) | Methanol (MeOH) | [10][11] |
| Additive | Acetic Acid (catalytic) | Acetic Acid (catalytic) | [10] |
| Temperature | Room Temperature | 0°C to Room Temp | [11] |
| Typical Yield | 85-95% | 80-90% | [10] |
| Key Advantage | High selectivity, no over-alkylation | Effective, well-established | [7] |
Advantages & Disadvantages
-
Expertise & Experience: This is often the preferred method in modern organic synthesis due to its high efficiency and excellent control.[12] The reaction avoids the over-alkylation problem entirely, as the product tertiary amine is unreactive under the conditions. The one-pot nature of the procedure makes it highly convenient.[11]
-
Trustworthiness: The protocol is robust and high-yielding. The primary consideration is the handling of the reagents. While NaBH(OAc)₃ is relatively safe, NaBH₃CN is toxic and releases hydrogen cyanide upon acidification, requiring careful handling in a well-ventilated fume hood. The reaction is self-validating in that the clean conversion minimizes complex purification steps.
Experimental Protocol: Reductive Amination
-
Setup: To a round-bottom flask, add 2-methylpiperidine (1.0 eq), benzaldehyde (1.0 eq), and dichloromethane (to make a 0.2 M solution).
-
Acid Catalyst: Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any initial effervescence.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Route 3: Hydrogenation of N-Benzyl-2-methylpyridinium Salt
This approach involves the construction of the saturated piperidine ring from an aromatic precursor. It begins with the N-alkylation of 2-methylpyridine (α-picoline) with benzyl chloride to form a pyridinium salt, which is subsequently reduced.
Reaction Scheme & Mechanism
The synthesis is a two-step process. First, the nucleophilic nitrogen of 2-methylpyridine attacks benzyl chloride to form the stable N-benzyl-2-methylpyridinium salt. Second, this salt undergoes catalytic hydrogenation, where hydrogen gas adds across the double bonds of the aromatic ring, saturating it to form the piperidine ring.
Caption: General scheme for Pyridinium Salt Hydrogenation.
The hydrogenation step is the most critical. Platinum-based catalysts, such as platinum(IV) oxide (PtO₂, Adams' catalyst), are highly effective for this transformation.[13] The reaction typically requires a pressurized atmosphere of hydrogen.
Comparative Data: Pyridinium Hydrogenation
| Parameter | Condition 1 | Condition 2 | Source |
| Catalyst | PtO₂ (Adams' catalyst) | Rh/C | [13] |
| Hydrogen Pressure | 50-100 psi | 500 psi | - |
| Solvent | Ethanol or Acetic Acid | Methanol | - |
| Temperature | Room Temperature | 50°C | - |
| Typical Yield | >90% (for hydrogenation step) | >90% | [13] |
| Key Challenge | Requires specialized high-pressure equipment | Catalyst cost and handling | [14] |
Advantages & Disadvantages
-
Expertise & Experience: This route is advantageous when starting from readily available pyridine derivatives. The hydrogenation of pyridinium salts is a very clean and high-yielding reaction. However, it necessitates access to specialized high-pressure hydrogenation equipment (e.g., a Parr shaker), which may not be available in all laboratories.
-
Trustworthiness: The primary safety concern is the handling of hydrogen gas under pressure and the pyrophoric nature of some hydrogenation catalysts (especially after use). The reaction itself is highly reliable and typically proceeds to completion, yielding a clean product that often requires minimal purification beyond removal of the catalyst by filtration.
Experimental Protocol: Pyridinium Hydrogenation
-
Salt Formation: Mix 2-methylpyridine (1.0 eq) and benzyl chloride (1.0 eq) in a round-bottom flask, either neat or in a minimal amount of acetonitrile. Heat the mixture to 80°C for 4 hours. Cool the mixture, and add diethyl ether to precipitate the N-benzyl-2-methylpyridinium chloride salt. Collect the solid by filtration and dry under vacuum.
-
Hydrogenation Setup: In a high-pressure reaction vessel (e.g., a Parr bottle), dissolve the pyridinium salt (1.0 eq) in ethanol. Add platinum(IV) oxide (0.02 eq) to the solution.
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi. Shake or stir the reaction mixture vigorously at room temperature for 24 hours.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize any residual acid and remove any remaining salts. Dry the organic layer, filter, and concentrate to yield the final product.
Final Comparative Analysis
| Feature | Route 1: Direct N-Alkylation | Route 2: Reductive Amination | Route 3: Pyridinium Hydrogenation |
| Overall Yield | Moderate (70-90%) | High (85-95%) | High (>85% over 2 steps) |
| Selectivity | Moderate (risk of over-alkylation) | Excellent (no over-alkylation) | Excellent (for reduction step) |
| Scalability | Good, but purification can be an issue | Excellent | Moderate (requires pressure equipment) |
| Reagent Cost | Low | Moderate (NaBH(OAc)₃ is more expensive) | Moderate (catalyst cost) |
| Safety Concerns | Standard chemical handling | NaBH₃CN is toxic; otherwise standard | High-pressure H₂, pyrophoric catalysts |
| Ideal Application | Rapid, small-scale synthesis | General purpose, high-purity synthesis | When starting from pyridine precursors |
References
-
Adamo, M. F. A., Aggarwal, V. K., & Sage, M. A. (n.d.). An Improved Resolution Of 2-Methyl Piperidine And Its Use in The Synthesis Of Homochiral Trans-2,6-Dialkyl Piperidines. Synthetic Communications, 29(10). Available from: [Link]
-
PrepChem. (n.d.). Synthesis of 1-Benzyl-2-piperidinemethanol. Available from: [Link]
-
Craig, J. C., & Lee, S. Y. C. (1975). Synthesis of 2-methylpiperidine-2-d. Choice of reductive methods from azomethine precursors. The Journal of Organic Chemistry, 40(11), 1665–1667. Available from: [Link]
-
Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (2021). ChemistrySelect. Available from: [Link]
-
Synthesis of piperidines using organometallic chemistry. (n.d.). White Rose eTheses Online. Available from: [Link]
-
Vinokurov, A. D., et al. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate. Available from: [Link]
-
Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. (n.d.). NIH Public Access. Available from: [Link]
-
Vinokurov, A. D., et al. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate. Available from: [Link]
-
Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena AIR. Available from: [Link]
-
Craig, J. C., & Young, R. J. (n.d.). 1-BENZYLPIPERAZINE. Organic Syntheses. Available from: [Link]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available from: [Link]
-
Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. (2015). ResearchGate. Available from: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2023). PMC. Available from: [Link]
-
Synthesis of functionalized benzyl amines by the reductive. (n.d.). Arkivoc. Available from: [Link]
-
One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. (2007). ResearchGate. Available from: [Link]
-
Procedure for N-alkylation of Piperidine?. (2017). ResearchGate. Available from: [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1996). PubMed. Available from: [Link]
-
Bisset, A. A., et al. (2012). Synthesis and Asymmetric Hydrogenation of. Amanote Research. Available from: [Link]
-
A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT 1A Dual Inhibitor. (2013). ResearchGate. Available from: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Available from: [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2022). MDPI. Available from: [Link]
-
Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin. (2022). RSC Publishing. Available from: [Link]
-
Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. (2023). MDPI. Available from: [Link]
-
First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals. (2020). OSTI.GOV. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2-メチルピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. guidechem.com [guidechem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Purity of 1-Benzyl-2-methylpiperidine using HPLC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth, scientifically grounded approach to validating the purity of 1-Benzyl-2-methylpiperidine, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the development of a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method, its validation according to industry standards, and a comparative analysis with alternative techniques.
Introduction: The Significance of Purity in Pharmaceutical Intermediates
This compound is a substituted piperidine, a structural motif prevalent in a wide array of bioactive molecules.[1] The piperidine ring system is a common scaffold in medicinal chemistry. Impurities arising from its synthesis, such as starting materials, by-products, or degradation products, can have significant downstream effects, potentially altering the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, a highly sensitive and selective analytical method is paramount for its quality control.
HPLC-MS is an indispensable tool in pharmaceutical analysis, offering high-resolution separation (HPLC) coupled with definitive mass identification (MS).[2] This combination provides the specificity required to distinguish the target compound from structurally similar impurities.
HPLC-MS Method Development: A Rational Approach
The goal is to develop a method that provides sharp, symmetrical peaks for this compound and effectively separates it from potential impurities.
2.1. Initial Considerations & Analyte Properties
This compound is a basic, nitrogen-containing compound. This basicity can lead to peak tailing on traditional silica-based reversed-phase columns due to interactions with residual acidic silanols. Therefore, a column with end-capping or a hybrid particle technology is preferable.
2.2. Experimental Protocol: HPLC-MS Method
-
Instrumentation: A high-performance liquid chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column Selection: A C18 reversed-phase column with end-capping (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is often necessary to resolve both polar and non-polar impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier improves peak shape for basic analytes by protonating them and minimizing interactions with the stationary phase.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.
-
-
Gradient Program: A typical starting gradient would be 5-95% B over 10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal for basic compounds like this compound.
-
Detection Mode: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ for enhanced sensitivity and specificity.
-
2.3. Rationale for Method Parameters
The choice of a C18 column provides good retention for the relatively non-polar benzyl group. The formic acid in the mobile phase serves a dual purpose: it controls the pH to ensure consistent ionization of the analyte and improves chromatographic peak shape. The gradient elution allows for the separation of a wider range of potential impurities with varying polarities. ESI in positive mode is highly effective for protonating the basic nitrogen atom of the piperidine ring, leading to a strong signal in the mass spectrometer.
Method Validation: Ensuring Reliability and Robustness
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose.[3] The validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
3.1. Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | The peak for this compound is well-resolved from all potential impurities and excipients. Peak purity analysis should confirm no co-eluting species. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | A minimum of 5 concentration levels should be evaluated. The correlation coefficient (r²) should be ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay, typically 80-120% of the test concentration. For impurities, from the reporting threshold to 120% of the specification.[5] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked samples should be within 98.0% to 102.0%. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in system suitability parameters (e.g., resolution, tailing factor) when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
3.2. Experimental Workflow for Validation
Caption: Workflow for HPLC-MS Method Validation.
Comparative Analysis with Alternative Techniques
While HPLC-MS is a powerful technique, other methods can also be employed for purity analysis. The choice of technique often depends on the specific requirements of the analysis.[6]
4.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds.[7] For amines, derivatization is often required to improve volatility and reduce peak tailing.[8]
-
Advantages: High separation efficiency for volatile impurities, robust and often provides cleaner mass spectra.
-
Disadvantages: Requires the analyte to be volatile and thermally stable, which may not be suitable for all impurities. Derivatization adds an extra step to the sample preparation and can introduce variability.
4.2. Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, typically carbon dioxide. It is particularly advantageous for chiral separations and can be faster than HPLC.[9][10]
-
Advantages: Faster analysis times, reduced solvent consumption (greener chemistry), and offers different selectivity compared to HPLC.[9][11] It is also well-suited for chiral separations.[12]
-
Disadvantages: May have lower sensitivity for some compounds compared to HPLC-MS and requires specialized instrumentation.
4.3. Performance Comparison
The following table provides a hypothetical comparison of the performance of these techniques for the purity validation of this compound.
| Parameter | HPLC-MS | GC-MS (with derivatization) | SFC-MS |
| Specificity | Very High | High | High |
| Sensitivity | Very High | High | Moderate to High |
| Analysis Time | Moderate | Fast | Very Fast |
| Versatility | High (wide range of polarities) | Moderate (limited to volatile compounds) | High (good for chiral and achiral) |
| Sample Preparation | Simple (dissolve and inject) | More complex (derivatization required) | Simple |
| Cost | High | Moderate | High |
4.4. Decision-Making Framework for Method Selection
The choice of the most appropriate analytical technique depends on the specific analytical challenge.
Caption: Decision tree for selecting an analytical method.
Conclusion
The purity of pharmaceutical intermediates like this compound is non-negotiable in drug development. This guide has detailed a systematic approach to developing and validating a robust HPLC-MS method for this purpose. The causality behind experimental choices, from column and mobile phase selection to mass spectrometry parameters, has been explained to provide a deeper understanding of the methodology.
A comparative analysis with GC-MS and SFC-MS highlights the strengths and weaknesses of each technique, offering a framework for selecting the most appropriate method based on specific analytical needs. While HPLC-MS stands out for its versatility and high sensitivity for a broad range of compounds, GC-MS and SFC-MS present viable alternatives, particularly for volatile impurities and chiral separations, respectively.
By adhering to rigorous validation protocols and understanding the principles behind the chosen analytical technique, researchers can ensure the quality and consistency of their synthesized compounds, ultimately contributing to the development of safe and effective medicines.
References
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science. [Link]
-
Crystal Structure and Synthesis of 1Benzyl4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a Donapezil Impurity. ResearchGate. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. PubMed. [Link]
-
(PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
- Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. LCGC International. [https://www.chromatographyonline.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. PubMed. [Link]
-
Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]
-
1-BENZYLPIPERAZINE. Organic Syntheses. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
Comparison of Preparative HPLC/MS and Preparative SFC Techniques for the High-Throughput Purification of Compound Libraries. ACS Publications. [Link]
-
1-Benzyl-2-methylpiperazine. PubChem. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
A generic chiral separation strategy in supercritical fluid chromatography. AFMPS. [Link]
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Should I use SFC or HPLC for my Analysis?. Chromatography Today. [Link]
-
Quality Guidelines. ICH. [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. selvita.com [selvita.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Researcher's Guide to Benchmarking 1-Benzyl-2-methylpiperidine Against Known Neurological Inhibitors
In the landscape of neuropharmacology, the piperidine scaffold is a cornerstone for the development of novel therapeutics targeting a range of neurological disorders. The compound 1-Benzyl-2-methylpiperidine represents a promising, yet uncharacterized, member of this chemical family. This guide provides a comprehensive framework for researchers to benchmark this and similar novel compounds against established inhibitors of key neurological targets. Our focus is to provide not just protocols, but the strategic rationale behind them, ensuring a robust and insightful evaluation of your compound's inhibitory potential and selectivity.
The primary hypothesis, based on structural similarities to known pharmacophores, is that this compound may exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease. Furthermore, to build a comprehensive pharmacological profile, it is imperative to assess its selectivity by screening against other major classes of neuro-active enzymes and transporters, such as Monoamine Oxidases (MAO-A and MAO-B) and the neurotransmitter transporters for Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET).
This guide will walk you through the essential in vitro enzymatic and cell-based assays required to determine the potency (IC50) and selectivity of this compound, comparing its performance directly with well-characterized inhibitors.
Comparative Inhibitor Performance Data
A critical aspect of benchmarking is the direct comparison of the test compound's potency with that of known inhibitors under identical experimental conditions. The following tables summarize the established inhibitory activities of selected commercially available drugs that will serve as our benchmarks.
Table 1: Acetylcholinesterase (AChE) Inhibitor Benchmark
| Inhibitor | Target | IC50 Value (nM) | Source Organism/Notes |
| This compound | AChE | To be determined | - |
| Donepezil | AChE | 8.12 | bAChE (bovine acetylcholinesterase)[1] |
| Donepezil | AChE | 11.6 | hAChE (human acetylcholinesterase)[1] |
| Galantamine | AChE | - | Approved for Alzheimer's Disease[2] |
| Rivastigmine | AChE & BuChE | - | Approved for Alzheimer's Disease[2][3] |
Table 2: Monoamine Oxidase (MAO) Inhibitor Benchmarks
| Inhibitor | Target | IC50/Ki Value (nM) | Selectivity Notes |
| This compound | MAO-A / MAO-B | To be determined | - |
| Moclobemide | MAO-A | 6,100 (IC50) | Selective for MAO-A[4] |
| Toloxatone | MAO-A | 930 (IC50) | Reversible inhibitor of MAO-A[4] |
| Rasagiline | MAO-B | 4.43 (IC50) | Selective and irreversible MAO-B inhibitor[4][5] |
| Selegiline (Deprenyl) | MAO-B | 51 (IC50) | Selective and irreversible inhibitor of MAO-B[6] |
| Pargyline | MAO-B | 500 (Ki) | Irreversible inhibitor of MAO-B[6] |
Table 3: Neurotransmitter Transporter Inhibitor Benchmarks
| Inhibitor | Target | IC50/Ki Value (nM) | Selectivity Notes |
| This compound | DAT / SERT / NET | To be determined | - |
| Benztropine | DAT | 118 (IC50) | Dopamine transporter inhibitor[7] |
| Vanoxerine (GBR-12909) | DAT | 1 (Ki) | Potent and selective dopamine reuptake inhibitor[8] |
| Escitalopram | SERT | 0.89 (Ki) | Selective serotonin reuptake inhibitor with high affinity[9] |
| Paroxetine | SERT | - | Potent selective serotonin-reuptake inhibitor[9] |
| Imipramine | SERT | 32 (IC50) | Also inhibits other transporters[9] |
| Reboxetine | NET | - | Selective norepinephrine reuptake inhibitor[10][11] |
| Atomoxetine | NET | - | Selective norepinephrine reuptake inhibitor[10][11] |
| Desipramine | NET | 4 (Ki) | Also inhibits SERT and DAT at higher concentrations[8] |
Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a clear path to generating high-quality, comparable data.
In Vitro Enzymatic Inhibition Assays
These assays directly measure the effect of the test compound on the activity of a purified or recombinant enzyme.
This colorimetric assay is a widely accepted standard for measuring AChE activity.[1][12][13]
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.[12][13][14] The rate of color formation is proportional to AChE activity.
-
Experimental Workflow:
Caption: Workflow for the AChE Inhibition Assay.
-
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare all solutions in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[14]
-
Prepare working solutions of DTNB, ATCI, and AChE.
-
Prepare a serial dilution of this compound and the benchmark inhibitors (e.g., Donepezil) in the assay buffer.
-
-
Assay Procedure (in a 96-well microplate):
-
To each well, add the assay buffer.
-
Add the test compound or benchmark inhibitor at various concentrations.
-
Add DTNB solution to all wells.[14]
-
Add the AChE enzyme solution to all wells except for the blank.
-
Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for a set duration (e.g., 5 minutes).
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.[1]
-
-
This is a robust, luminescence-based assay suitable for high-throughput screening.[15][16]
-
Principle: The MAO enzyme converts a luminogenic substrate to a luciferin derivative. In a second step, a detection reagent is added that stops the MAO reaction and converts the derivative into luciferin, which is then used by luciferase to produce light. The amount of light is directly proportional to MAO activity.[15][16][17]
-
Experimental Workflow:
Caption: Workflow for the MAO Inhibition Assay.
-
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the MAO Reaction Buffer, luminogenic MAO substrate, and Luciferin Detection Reagent according to the manufacturer's instructions (e.g., Promega MAO-Glo™ Assay kit).[17]
-
Prepare working solutions of recombinant human MAO-A and MAO-B.
-
Prepare serial dilutions of this compound and the benchmark inhibitors (e.g., Moclobemide for MAO-A, Rasagiline for MAO-B).
-
-
Assay Procedure (in a white, opaque 96-well plate):
-
Signal Generation and Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
-
Cell-Based Neurotransmitter Uptake Inhibition Assays
These assays measure the ability of a compound to block the reuptake of neurotransmitters into cells, providing a more physiologically relevant measure of transporter inhibition.
This protocol can be adapted for each transporter by using cell lines specifically expressing the transporter of interest and the corresponding radiolabeled or fluorescent substrate.
-
Principle: Cells overexpressing a specific transporter (DAT, SERT, or NET) are incubated with a radiolabeled or fluorescent substrate for that transporter. The amount of substrate taken up by the cells is measured. An inhibitor will reduce the amount of uptake.
-
Experimental Workflow:
Caption: General workflow for neurotransmitter uptake inhibition assays.
-
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Assay Procedure:
-
On the day of the assay, wash the cells with a suitable assay buffer (e.g., Krebs-Ringer-HEPES, KRH).[19][20]
-
Pre-incubate the cells with various concentrations of this compound or the respective benchmark inhibitors (e.g., Benztropine for DAT, Escitalopram for SERT, Desipramine for NET) for a defined period (e.g., 10-30 minutes) at the appropriate temperature (e.g., room temperature or 37°C).[20]
-
Initiate the uptake by adding the corresponding radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) or a fluorescent substrate analog.[19][20]
-
Incubate for a time that allows for linear uptake (e.g., 10-60 minutes).[19][20]
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[19][20]
-
-
Detection and Analysis:
-
Lyse the cells.
-
Measure the amount of substrate taken up by the cells using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
Define non-specific uptake in the presence of a high concentration of a known inhibitor.
-
Calculate the percentage of specific uptake inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Interpreting the Data: Building a Selectivity Profile
The ultimate goal of this benchmarking exercise is to generate a selectivity profile for this compound. By comparing the IC50 values across the different targets, you can quantify its preference for one target over others. For example, a compound with an IC50 of 10 nM for AChE and >10,000 nM for all other targets would be considered a highly selective AChE inhibitor. This information is invaluable for predicting the potential therapeutic applications and off-target effects of your compound.
This guide provides a foundational methodology for the initial characterization of this compound. Further studies, including determination of the mechanism of inhibition (e.g., competitive, non-competitive) and in vivo efficacy and safety assessments, will be necessary to fully elucidate its therapeutic potential.
References
- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.
- Selleck Chemicals. (n.d.). Dopamine D1, D2 Receptors. Selleckchem.com.
- Selleck Chemicals. (n.d.). MAO-A Selective Inhibitors. Selleckchem.com.
- Promega Corporation. (2023). MAO-Glo™ Assay Protocol. Promega.
- Promega GmbH. (n.d.). MAO-Glo™ Assay Protocol. Promega.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Acetylcholinesterase (AChE) Inhibition Assay. BenchChem.
- MedChemExpress. (n.d.). Monoamine Oxidase B inhibitor 1. MedchemExpress.com.
- MedChemExpress. (n.d.). Serotonin Transporter | Inhibitors. MedchemExpress.com.
- Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340.
- Scribd. (n.d.). Ellman Esterase Assay Protocol.
- MedChemExpress. (n.d.). Dopamine Transporter | Inhibitors. MedchemExpress.com.
- AbMole BioScience. (n.d.).
- MedChemExpress. (n.d.). Monoamine Oxidase | Inhibitors. MedchemExpress.com.
- Caccia, C., Maj, R., Calabresi, M., et al. (2017). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside.
- Promega Corporation. (2006). MAO-Glo(TM) Assay Technical Bulletin #TB345. Promega.
- BindingDB. (n.d.). Assay in Summary_ki.
- Valley, M. P., et al. (2006). The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes, 93, 11-14.
- BenchChem. (2025). A Comparative Guide to Acetylcholinesterase (AChE) Inhibitor IC50 Values. BenchChem.
- Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 36-43.
- Eshleman, A. J., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods, 92, 59-66.
- Pohanka, M., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2660.
- Fajemiroye, J. O., et al. (2019). Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. Journal of Agricultural and Food Chemistry, 67(4), 1141-1149.
- Li, S., et al. (2017).
- Umamaheswari, M., & Mainzen, P. S. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068.
- Heal, D. J., et al. (2009). Monoamine oxidase inhibition is unlikely to be relevant to the risks associated with phentermine and fenfluramine: A comparison with their abilities to evoke monoamine release. International Journal of Obesity, 33(6), 665-673.
- AbMole BioScience. (n.d.).
- Selleck Chemicals. (n.d.). MAO-B 選択性 阻害剤. Selleckchem.com.
- Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
- Pohanka, M. (2014). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 12(3), 315-324.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- ResearchGate. (n.d.). The 50% inhibitory concentration (IC 50 ) values for MAO-A inhibitors....
- ResearchGate. (n.d.). Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil....
- Wikipedia. (n.d.). Selective norepinephrine reuptake inhibitor.
- Wikipedia. (n.d.). Cholinesterase inhibitor.
- R&D Systems. (n.d.). Dopamine Transporter Inhibitors Products.
- Wikipedia. (n.d.). Dopamine reuptake inhibitor.
- Seeber, M., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
- MedChemExpress. (n.d.). Monoamine Oxidase Inhibitor, Gene.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Cheng, M. H., et al. (2017). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. eLife, 6, e21507.
- BioIVT. (n.d.). NET (SLC6A2) Transporter Assay.
- Grokipedia. (n.d.). Selective norepinephrine reuptake inhibitor.
- Amazon S3. (2025).
- Han, S., & Ordway, G. A. (2008). Norepinephrine transporter inhibitors and their therapeutic potential. Current Medicinal Chemistry, 15(18), 1818-1830.
- Wikipedia. (n.d.). Escitalopram.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NET | Monoamine transporter subfamily.
- AAT Bioquest. (2026). Quest Database™ Serotonin transporter Inhibitors (IC50, Ki).
- ivSet. (n.d.). Serotonin ELISA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. japsonline.com [japsonline.com]
- 15. MAO-Glo™ Assay Protocol [promega.jp]
- 16. MAO-Glo™ Assay Protocol [promega.jp]
- 17. promega.com [promega.com]
- 18. Assay in Summary_ki [bindingdb.org]
- 19. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducible Synthesis of 1-Benzyl-2-methylpiperidine: A Comparative Analysis of Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-benzyl-2-methylpiperidine, a key building block in the development of various pharmacologically active compounds, presents a common yet critical challenge in ensuring experimental reproducibility. This guide provides an in-depth comparison of the primary synthetic routes, purification strategies, and analytical characterization methods for this compound. By understanding the nuances of each approach and the critical parameters that govern success, researchers can enhance the reliability and consistency of their experimental outcomes. We will also explore a common alternative, Donepezil, to provide context for the application and performance of this compound in neurological research.
Introduction: The Challenge of Reproducibility in Piperidine Synthesis
The piperidine scaffold is a ubiquitous motif in medicinal chemistry, and its N-alkylation is a fundamental transformation. However, seemingly straightforward reactions like the N-benzylation of 2-methylpiperidine can be fraught with reproducibility issues. Factors such as reagent purity, reaction conditions, and purification methods can significantly impact yield, purity, and ultimately, the biological activity of the final compound. This guide aims to dissect these variables to provide a clear pathway to consistent and reliable synthesis.
Comparative Analysis of Synthetic Routes
Two primary methods dominate the synthesis of this compound: direct N-alkylation and reductive amination. The choice between these routes often depends on available starting materials, desired purity, and scalability.
Method 1: Direct N-Alkylation
This classical approach involves the direct reaction of 2-methylpiperidine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.
Mechanism: The secondary amine of 2-methylpiperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide in an SN2 reaction. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Common Challenges and Solutions:
-
Over-alkylation: The product, this compound, is a tertiary amine and can be further alkylated by the benzyl halide to form a quaternary ammonium salt. This is a common side reaction that reduces the yield of the desired product and complicates purification.
-
Solution: Use a slight excess of 2-methylpiperidine relative to the benzyl halide. Slow, controlled addition of the benzyl halide, for instance, using a syringe pump, can also minimize this side reaction.
-
-
Incomplete Reaction: Insufficiently strong base or low reaction temperatures can lead to incomplete conversion.
-
Solution: Use of a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is common. Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred to facilitate the reaction.
-
Method 2: Reductive Amination
This alternative strategy involves the reaction of 2-methylpiperidine with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.
Mechanism: The reaction proceeds through the formation of a hemiaminal, which then dehydrates to form an iminium ion. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the iminium ion to the final product.
Advantages over Direct Alkylation:
-
Avoidance of Over-alkylation: Reductive amination is a highly selective method that avoids the formation of quaternary ammonium salts.
-
Milder Conditions: The reaction is typically carried out at room temperature, which can be advantageous for sensitive substrates.
Quantitative Comparison of Synthetic Routes
| Parameter | Direct N-Alkylation | Reductive Amination |
| Starting Materials | 2-Methylpiperidine, Benzyl Halide, Base | 2-Methylpiperidine, Benzaldehyde, Reducing Agent |
| Typical Yield | 60-85% | 85-95% |
| Reaction Time | 4-24 hours | 1-12 hours |
| Common Byproducts | Quaternary ammonium salt, unreacted starting materials | Unreacted starting materials, over-reduced alcohol |
| Scalability | Well-established for large-scale, but requires careful control | Generally scalable, with optimization of reagent addition |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct N-Alkylation
Materials:
-
2-Methylpiperidine (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylpiperidine and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the solution with stirring.
-
Slowly add benzyl bromide to the stirred suspension at room temperature over a period of 1 hour using a syringe pump.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Reductive Amination
Materials:
-
2-Methylpiperidine (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-methylpiperidine, anhydrous dichloroethane, and a catalytic amount of acetic acid.
-
Add benzaldehyde to the solution and stir at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Reaction times typically range from 1 to 12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Purification and Characterization: Ensuring Reproducible Purity
The purity of this compound is critical for its intended application. The choice of purification method can significantly impact the final purity and the removal of key impurities.
Purification Strategies: Column Chromatography vs. Distillation
-
Flash Column Chromatography: This is the most common method for purifying this compound. It is effective at removing both unreacted starting materials and the polar quaternary ammonium salt byproduct from the direct alkylation method.
-
Distillation: While potentially useful for removing non-volatile impurities, distillation may not effectively separate the product from starting materials with similar boiling points. It is also not suitable for removing the non-volatile quaternary ammonium salt.
Analytical Characterization for Purity Assessment
A combination of analytical techniques is essential to confirm the identity and purity of the synthesized this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying the product and any volatile impurities. The mass spectrum will show the molecular ion peak (m/z) corresponding to the product's molecular weight, and the fragmentation pattern can confirm its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint. Impurities can often be detected and quantified by integrating their signals relative to the product signals.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is crucial for determining the purity of the final product with high accuracy. A reversed-phase C18 column with UV detection is a common setup for this type of analysis.
Table of Expected ¹H NMR and ¹³C NMR Chemical Shifts for this compound:
| ¹H NMR (CDCl₃) | δ (ppm) | ¹³C NMR (CDCl₃) | δ (ppm) |
| Aromatic protons | 7.20-7.40 | Aromatic carbons | 126-140 |
| Benzylic protons | 3.50-3.70 | Benzylic carbon | ~60 |
| Piperidine protons | 1.20-3.00 | Piperidine carbons | 20-60 |
| Methyl protons | 0.80-1.10 | Methyl carbon | ~15-20 |
Alternative Compound: A Comparative Perspective
In the context of neurological research, particularly in the development of acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease, Donepezil is a highly relevant and widely used therapeutic agent.[1] 1-Benzylpiperidine derivatives have been explored as potential AChE inhibitors, making a comparison with Donepezil insightful.[2]
Donepezil contains a 1-benzylpiperidine moiety as a key structural feature, which is crucial for its binding to the acetylcholinesterase enzyme.[3]
Comparative Performance:
| Feature | This compound Derivatives | Donepezil |
| Mechanism of Action | Acetylcholinesterase Inhibition (Varies with substitution) | Reversible Acetylcholinesterase Inhibitor |
| Potency (IC₅₀ against AChE) | Varies widely depending on the specific derivative (can be in the nanomolar to micromolar range)[1] | Highly potent, typically in the low nanomolar range (e.g., ~5.7 nM)[3] |
| Clinical Use | Primarily as research compounds and synthetic intermediates | FDA-approved drug for the treatment of Alzheimer's disease |
While specific derivatives of this compound have shown promising AChE inhibitory activity in preclinical studies, Donepezil remains the gold standard in clinical practice due to its well-established efficacy and safety profile.[1][3]
Visualizing the Workflow
Experimental Workflow for Synthesis and Purification
Caption: A streamlined workflow for the synthesis and purification of this compound.
Decision Tree for Method Selection
Caption: A decision-making guide for selecting the optimal synthetic route.
Conclusion
The reproducible synthesis of this compound is achievable through a systematic approach that considers the choice of synthetic method, careful control of reaction parameters, and rigorous purification and characterization. While direct N-alkylation is a classical method, reductive amination often offers superior selectivity and milder reaction conditions, leading to higher yields and easier purification. By implementing the detailed protocols and analytical methods outlined in this guide, researchers can significantly improve the consistency and reliability of their experimental results, paving the way for more robust and impactful scientific discoveries.
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
-
García-Arocha, L., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(21), 7265. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazinediones. BenchChem.
-
PrepChem. (n.d.). Synthesis of 1-Benzyl-2-piperidinemethanol. PrepChem.com. [Link]
- Wang, D., et al. (2017).
- Kozur, A., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittelforschung, 48(6), 642-8.
-
Ahmad, S., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 969401. [Link]
- Bonsi, P., et al. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. Future Medicinal Chemistry, 13(1), 83-104.
- Patil, S. A., et al. (2004). A process for the preparation of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methyl piperidine hydrochloride (donepezil hcl). U.S.
- Costanzo, P., et al. (2018). Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors. Molecules, 23(12), 3266.
- Mohsin, N. U. A., & Ahmad, M. (2019). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. Brazilian Journal of Pharmaceutical Sciences, 55.
- Chemicalize. (n.d.). (+/-)-1-BENZYL-6-METHYLPIPERIDIN-2-ONE - Optional[13C NMR] - Chemical Shifts. Chemicalize.
- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-9.
-
Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Organic Syntheses Procedure. [Link]
-
Organic Syntheses. (n.d.). Dithieno[3,2-b:2',3'-d]thiophene. Organic Syntheses Procedure. [Link]
- BenchChem. (2025). Technical Support Center: Characterization of Substituted Piperazines. BenchChem.
- United Nations Office on Drugs and Crime. (n.d.).
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]
- BenchChem. (2025). Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products. BenchChem.
- BenchChem. (2025).
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- ResearchGate. (n.d.). Crystal Structure and Synthesis of 1Benzyl4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a Donapezil Impurity. Request PDF.
- ResearchGate. (n.d.). N-Benzyl-r-2,c-6-diphenylpiperidines: Synthesis, Spectral characterization, Conformational Analysis and Evaluation of Biological Activities. Request PDF.
- Tuccinardi, T., et al. (2021). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 223, 113645.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-Benzylpiperidine. BenchChem.
- ResearchGate. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Request PDF.
- ChemRxiv. (n.d.).
- Lee, J. H., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 992-7.
- Chandrika, P., et al. (2018). N-Benzyl-r-2,c-6-diphenylpiperidines: Synthesis, Spectral characterization, Conformational Analysis and Evaluation of Biological Activities. Semantic Scholar.
- Kempe, K., et al. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination.
- Le, N. T., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(8), 2159-2166.
- PharmaInfo. (n.d.).
- Fábián, L., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(15), 4984.
Sources
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-2-methylpiperidine
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. 1-Benzyl-2-methylpiperidine, a substituted piperidine derivative, requires meticulous handling not only during its application but, critically, through its disposal. This guide provides a procedural framework grounded in established safety protocols to ensure the responsible management of this compound's waste stream, protecting both laboratory personnel and the environment.
The causality behind these stringent protocols is rooted in the compound's likely hazard profile. While a specific Safety Data Sheet (SDS) for this compound is not always available, its structural similarity to piperidine and other N-substituted derivatives informs a conservative and robust safety approach.[1] These related compounds are consistently classified as highly flammable, acutely toxic, corrosive, and environmentally hazardous.[1][2] Therefore, we must operate under the assumption that this compound shares these characteristics.
Part 1: Hazard Assessment & Personal Protective Equipment (PPE)
Before any disposal-related activity, a thorough understanding of the risks is paramount. The following table summarizes the anticipated hazards based on data from structurally analogous compounds.
| Hazard Classification | Potential Effects & Causal Factors | Supporting GHS Statements (Assumed) |
| Flammable Liquid | Vapors are heavier than air and can form explosive mixtures with air at ambient temperatures. Ignition can occur from heat, sparks, or open flames. | H225: Highly flammable liquid and vapour. |
| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3] The amine functional group can disrupt biological processes. | H302: Harmful if swallowed. H311 + H331: Toxic in contact with skin or if inhaled. |
| Skin Corrosion | As a strong base, it can cause severe chemical burns to skin and mucous membranes upon contact.[2][4][5] | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | Direct contact with the liquid or its vapors can cause permanent eye injury.[6] | H314: Causes severe skin burns and eye damage. |
| Aquatic Hazard | The compound may be harmful to aquatic life, necessitating containment and preventing release into drains or waterways.[2] | H402: Harmful to aquatic life. |
Mandatory Personal Protective Equipment (PPE):
A foundational principle of laboratory safety is that protocols are only as effective as the barrier between the researcher and the hazard. The following PPE is non-negotiable when handling this compound for disposal.
-
Eye and Face Protection : Wear chemical safety goggles and a full-face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][7] This dual protection is critical to shield against splashes and vapors.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile rubber) are required. Inspect gloves for any signs of degradation or perforation before each use.[1]
-
Body Protection : A flame-retardant lab coat is essential. For larger quantities or spill cleanup, a chemical-resistant apron or suit should be worn over the lab coat.[1][8]
-
Respiratory Protection : All handling must occur within a certified chemical fume hood to control vapor exposure.[2] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[9]
Part 2: Step-by-Step Disposal Protocols
The proper disposal pathway is determined by the nature and quantity of the waste. Never discharge this compound or its containers to sewer systems or contaminate water, foodstuffs, or feed.[8][10]
Protocol 2.1: Disposal of Small Quantities & Spills
This protocol is intended for residual amounts in glassware or minor spills (<100 mL) within a chemical fume hood.
-
Ensure Containment : Verify the spill is contained within the fume hood.
-
Remove Ignition Sources : Immediately turn off any nearby hot plates, stirrers, or other potential sources of ignition. Use only non-sparking tools for cleanup.[2]
-
Absorb the Material : Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent like Chemizorb®.[11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste : Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[7][12]
-
Decontaminate the Area : Wipe the affected area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Package for Disposal : Place the sealed container into a secondary container (double-bagging is recommended) for pickup by a licensed professional waste disposal service.[7]
Protocol 2.2: Disposal of Bulk/Unused Product
This protocol applies to quantities of this compound that are no longer needed.
-
Do Not Attempt Neutralization : Given its reactivity, do not attempt to neutralize or chemically treat the waste in the lab. Incompatible materials include acids, bases, and strong oxidizing agents.[2][13]
-
Maintain Original Container : If possible, keep the chemical in its original, properly labeled container. Ensure the container is tightly closed and in good condition.[10]
-
Segregate Waste : Store the container in a well-ventilated, cool, and designated hazardous waste storage area.[2] Ensure it is segregated from incompatible materials.
-
Arrange for Professional Disposal : The only acceptable method for disposing of bulk quantities is through a licensed chemical destruction plant or professional waste disposal service.[7][8] This may involve controlled incineration with flue gas scrubbing.[8][11]
Protocol 2.3: Disposal of Contaminated Materials
This includes used PPE, empty containers, and other contaminated lab supplies.
-
PPE and Solid Waste : All disposable items that have come into contact with this compound (gloves, absorbent pads, etc.) must be considered hazardous waste. Collect them in a sealed, labeled hazardous waste bag or container for disposal.[7]
-
Contaminated Glassware : Rinse glassware three times with a suitable solvent (e.g., acetone or ethanol). The rinsate from the first rinse is considered acutely hazardous waste and must be collected for disposal. Subsequent rinsate may also need to be collected depending on local regulations.
-
Empty Containers : Containers must be triple-rinsed as described above.[8] After rinsing, they can be punctured to prevent reuse and disposed of according to institutional and local regulations, which may include recycling or disposal in a sanitary landfill if permitted.[8][12]
Part 3: Disposal Workflow and Emergency Actions
To streamline the decision-making process, the following workflow diagram illustrates the proper disposal path based on the waste type.
Caption: Disposal Decision Workflow for this compound.
Emergency Procedures in Case of Accidental Release:
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
By adhering to these scientifically-grounded procedures, researchers and laboratory managers can ensure that the disposal of this compound is conducted with the highest regard for safety, regulatory compliance, and environmental stewardship.
References
- SAFETY DATA SHEET for Piperidine. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET for N-Methylpiperidine. (2025). Fisher Scientific.
- Safety Data Sheet for 1-Benzyl-4-phenylpiperidine-4-carbonitrilehydrochloride. (2024). Angene Chemical.
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
- SAFETY DATA SHEET for 1-Benzylpiperidine. (2025). Fisher Scientific.
- 1-BENZYL-3-METHYLPIPERIDINE SDS, 6560-75-4 Safety D
- Piperidine - SAFETY D
- SAFETY DATA SHEET for 4-Benzylpiperidine. (2025). Fisher Scientific.
- Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide. (2025). Benchchem.
- 1-Benzyl-2-methylpiperazine Safety and Hazards. PubChem - NIH.
- 4-Benzylpiperidine Disposal Consider
- Safety Data Sheet for Piperidine. (2018). aapptec.
- SAFETY DATA SHEET for 2-Methylpiperidine. Fisher Scientific.
- Safety Data Sheet for 1-Benzyl-4-((5,6-dimethoxy-1H-inden-2-yl)methyl)piperidine. (2024). CymitQuimica.
- SAFETY DATA SHEET for 1-Benzyl-4-piperidone. (2025). Fisher Scientific.
- Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2010). NCBI - NIH.
- Piperidine: Human health tier II assessment. (2016). Australian Government Department of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. peptide.com [peptide.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 1-Benzyl-2-methylpiperidine
This guide provides essential, field-proven safety and logistical information for the handling and disposal of 1-Benzyl-2-methylpiperidine (CAS No. 777-38-8)[1][2]. As a research professional, your safety, and that of your team, is paramount. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to make informed decisions and foster a culture of safety within your laboratory.
A Note on Scientific Integrity: Specific toxicological and comprehensive safety data for this compound is not extensively published. Therefore, this guidance is synthesized from the safety profiles of structurally analogous compounds, such as 1-Benzyl-2-methylpiperazine, 1-Benzylpiperidine, and Piperidine itself. This approach ensures a conservative, safety-first stance, assuming a hazard profile that necessitates rigorous protective measures.
Part 1: Core Hazard Assessment
Understanding the potential hazards is the first step in mitigating risk. Based on data from closely related chemical structures, this compound should be handled as a substance that is hazardous via multiple routes of exposure. The amine functional group can impart corrosive properties, a critical consideration for all handling procedures.
The presumed hazard profile is summarized below. Always refer to the most current Safety Data Sheet (SDS) provided by your supplier.
| Hazard Class | GHS Hazard Statement (H-Code) | Rationale based on Analogous Compounds |
| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Data for 1-Benzyl-2-methylpiperazine indicates acute toxicity via oral, dermal, and inhalation routes[3]. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Piperidine and 1-Benzylpiperazine are classified as causing severe skin burns[4]. This is a conservative and necessary precaution due to the basicity of the piperidine ring. |
| Eye Damage/Irritation | H318: Causes serious eye damage | Directly linked to the corrosive potential (H314). Even if only irritating, the most protective measures are warranted[5]. |
| Respiratory Irritation | H335: May cause respiratory irritation | A common property of volatile amines; high concentrations can be destructive to mucous membranes[6][7]. |
Part 2: The Three Pillars of Protection: Your PPE Protocol
Effective protection is a system. It begins with engineering controls, is maintained by your personal protective equipment, and is validated by your procedural discipline.
A. Primary Engineering Controls: The Non-Negotiable First Line of Defense
Before any personal equipment is worn, risk must be engineered out of the environment.
-
Chemical Fume Hood: All manipulations of this compound—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure by containing vapors at the source[8][9].
-
Ventilation: Ensure the laboratory has adequate general ventilation. A properly functioning fume hood is a localized ventilation system.
-
Safety Stations: An operational safety shower and eyewash station must be located in immediate proximity to the handling area[6][10].
B. Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to guard against exposure when engineering controls may fail or are not applicable (e.g., during a spill).
The corrosive potential of this compound makes eye protection a critical, non-negotiable requirement.
-
Chemical Splash Goggles: Standard safety glasses are insufficient . You must wear tightly sealed, chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards[11][12]. These provide a seal around the eyes, protecting against splashes and vapors.
-
Face Shield: When handling larger quantities (>100 mL) or during procedures with a heightened risk of splashing (e.g., transfers under pressure, quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles[7]. The shield protects the entire face from direct contact.
This compound is presumed to be harmful and potentially corrosive upon skin contact. Your choice of gloves and lab attire is therefore a critical decision.
-
Gloves: Use compatible, chemical-resistant gloves. Nitrile gloves are a common starting point for incidental contact, but always check the manufacturer's compatibility charts. For prolonged contact or immersion, heavier-duty gloves are required.
| Glove Type | Recommended Use | Key Considerations |
| Nitrile | Incidental contact (e.g., small-volume transfers). | Inspect for tears before each use. Remove and replace immediately upon any sign of contamination. Do not wear for extended periods. |
| Neoprene/Butyl Rubber | Extended use, handling larger volumes, spill cleanup. | Offers superior chemical resistance compared to nitrile. Check for breakthrough time specifications from the supplier. |
The Causality of Glove Choice: The selection is based on preventing the molecule from permeating the glove material and reaching your skin. Thin nitrile gloves are for splash protection only; they are not a permanent barrier. Heavier materials provide a longer breakthrough time, giving you more time to react in case of a significant contamination event. Always double-glove when handling highly hazardous materials.
-
Laboratory Coat: A flame-resistant, chemical-resistant lab coat is mandatory. It should have long sleeves and a snap-front for quick removal in an emergency.
-
Clothing and Footwear: Long pants and closed-toe shoes are required at all times in the laboratory.
When engineering controls (i.e., the fume hood) are properly used, respiratory protection is typically not required for routine handling. However, it becomes essential in specific scenarios:
-
Emergency Situations: In the event of a large spill or a failure of the fume hood.
-
Inadequate Ventilation: If for any reason work must be conducted outside of a fume hood (a scenario that should be avoided).
In these cases, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the minimum requirement[6][10][12]. Personnel must be properly fit-tested and trained in the use and maintenance of the respirator.
Part 3: Procedural Discipline: Workflows and Disposal
Correctly using your PPE is as important as selecting it.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the task.
Caption: PPE selection workflow for this compound.
Operational Protocols
Protocol 1: Donning and Doffing PPE
-
Donning (Putting On):
-
Put on lab coat and tie back long hair.
-
Put on inner gloves.
-
Put on chemical splash goggles.
-
Put on outer gloves, ensuring the cuff goes over the sleeve of the lab coat.
-
(If required) Don face shield and/or respirator.
-
-
Doffing (Taking Off): This sequence is critical to prevent self-contamination.
-
Remove outer gloves using a technique that avoids touching the outside of the glove with your bare skin. Dispose of immediately.
-
Remove face shield (if used).
-
Remove lab coat, turning it inside out as you remove it.
-
Remove inner gloves.
-
Remove goggles.
-
Protocol 2: Spill Management
-
Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Protect: Don additional PPE as required, including a respirator and heavy-duty gloves.
-
Contain: Use a chemical spill kit with an absorbent appropriate for organic bases. Do not use combustible materials like paper towels to absorb large spills.
-
Clean: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal[6].
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
Decontamination and Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Disposable PPE: Contaminated gloves, bench paper, and other disposable items must be placed in a designated, sealed hazardous waste container.
-
Empty Containers: "Empty" containers are never truly empty. They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The container should then be disposed of according to your institution's guidelines[11].
-
Chemical Waste: All solutions and reaction mixtures containing this compound must be collected in a properly labeled hazardous waste container for disposal by your institution's environmental health and safety (EHS) department[9][13][14]. Do not pour this chemical down the drain[6].
By adhering to these rigorous, well-reasoned protocols, you build a system that protects you, your colleagues, and your research. Safety is not an impediment to discovery; it is the foundation upon which successful science is built.
References
-
PubChem. (n.d.). 1-Benzyl-2-methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride. Retrieved from [Link]
-
Angene Chemical. (2024, September 1). Safety Data Sheet: 1-Benzyl-4-phenylpiperidine-4-carbonitrilehydrochloride. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Molbase. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 777-38-8-Molbase [molbase.com]
- 3. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. jwpharmlab.com [jwpharmlab.com]
- 7. angenechemical.com [angenechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. biosynth.com [biosynth.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
